Cytorhodin X
Descripción
(9R,10S)-9-[(2S,4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-10-[(2S,4R,5S,6R)-4-(dimethylamino)-5-[(2R,5R,6S)-5-[(2R,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione has been reported in Streptomyces with data available.
a cytotoxic gamma rhodomycinone glycoside isolated from Streptomyces HPL Y-11472; structure given in first source
Propiedades
Fórmula molecular |
C48H68N2O15 |
|---|---|
Peso molecular |
913.1 g/mol |
Nombre IUPAC |
(9R,10S)-9-[(2S,4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-10-[(2S,4R,5S,6R)-4-(dimethylamino)-5-[(2R,5R,6S)-5-[(2R,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C48H68N2O15/c1-10-48(65-36-20-28(49(6)7)41(53)24(4)60-36)19-18-27-38(45(57)40-39(43(27)55)44(56)37-26(42(40)54)12-11-13-31(37)52)47(48)64-35-21-29(50(8)9)46(25(5)61-35)63-34-17-15-32(23(3)59-34)62-33-16-14-30(51)22(2)58-33/h11-13,22-25,28-30,32-36,41,46-47,51-53,55,57H,10,14-21H2,1-9H3/t22-,23-,24+,25+,28+,29+,30+,32+,33+,34+,35-,36-,41-,46+,47-,48+/m0/s1 |
Clave InChI |
KHLMWLKHVMVXMW-RNTQAMEMSA-N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Cytorhodin X from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Cytorhodin X, a potent cytotoxic anthracycline produced by Streptomyces. The document details the experimental protocols, quantitative data, and biosynthetic pathways associated with this promising natural product.
Introduction
This compound is a novel anthracycline antibiotic distinguished by its unusual anthracyclinone-9-alpha-glycoside structure. First reported in 1992, it has garnered interest within the scientific community for its cytotoxic properties. This document serves as a comprehensive resource for researchers engaged in the discovery and development of new therapeutic agents, providing detailed methodologies for the production and purification of this compound from its microbial source.
The primary producing organism is a marine-derived actinomycete, Streptomyces sp. SCSIO 1666. This strain is a prolific producer of a suite of related anthracycline compounds, including Cytorhodin Y, cosmomycins, and iremycin. A key feature of the biosynthesis of this compound in this strain is the C-7 reduction of the anthracycline scaffold, a reaction catalyzed by the reductase CytA.
Fermentation Protocol for Streptomyces sp. SCSIO 1666
The production of this compound is achieved through submerged fermentation of Streptomyces sp. SCSIO 1666. The following protocol is a synthesis of established methods for the cultivation of Streptomyces for the production of secondary metabolites.
2.1. Media and Culture Conditions
-
Seed Medium (per liter):
-
Soluble Starch: 20 g
-
Yeast Extract: 5 g
-
Peptone: 5 g
-
CaCO₃: 1 g
-
KBr: 0.1 g
-
Fe₂(SO₄)₃·4H₂O: 40 mg
-
Adjust pH to 7.2-7.4 before sterilization.
-
-
Production Medium (per liter):
-
Soluble Starch: 40 g
-
Soybean Meal: 20 g
-
Yeast Extract: 5 g
-
CaCO₃: 2 g
-
NaCl: 4 g
-
Adjust pH to 7.0 before sterilization.
-
2.2. Fermentation Procedure
-
Inoculum Preparation: Aseptically inoculate a 250 mL flask containing 50 mL of seed medium with a loopful of spores or a mycelial suspension of Streptomyces sp. SCSIO 1666 from a mature agar (B569324) plate. Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.
-
Production Culture: Transfer the seed culture (5% v/v) to a 2 L flask containing 1 L of production medium.
-
Incubation: Incubate the production culture at 28°C with vigorous shaking (200 rpm) for 7-10 days. Monitor the production of this compound periodically by HPLC analysis of small culture extracts.
Extraction and Isolation of this compound
This compound is found primarily within the mycelial mass of the fermentation culture.
3.1. Extraction
-
Harvesting: Separate the mycelium from the fermentation broth by centrifugation at 8,000 rpm for 20 minutes.
-
Mycelial Extraction: Extract the mycelial cake repeatedly with methanol (B129727) or acetone (B3395972) until the biomass becomes colorless.
-
Broth Extraction: Extract the supernatant (fermentation broth) with an equal volume of ethyl acetate (B1210297) three times.
-
Combine and Concentrate: Combine the organic extracts from both the mycelium and broth and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
3.2. Purification
The crude extract is a complex mixture of related anthracyclines and other metabolites. A multi-step chromatographic procedure is required for the purification of this compound.
-
Silica (B1680970) Gel Chromatography:
-
Apply the crude extract to a silica gel column (200-300 mesh).
-
Elute the column with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.
-
-
Sephadex LH-20 Chromatography:
-
Pool the fractions enriched with this compound and concentrate.
-
Apply the concentrated sample to a Sephadex LH-20 column.
-
Elute with methanol to remove smaller impurities.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Perform final purification using a preparative reversed-phase HPLC column (e.g., C18).
-
Use a gradient of acetonitrile (B52724) and water (often with a small amount of trifluoroacetic acid, e.g., 0.1%) as the mobile phase.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC.
-
Lyophilize the pure fraction to obtain this compound as a solid.
-
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₃₆H₄₅NO₁₄ |
| Molecular Weight | 715.74 g/mol |
| Appearance | Reddish powder |
| UV-Vis λmax (MeOH) | 236, 254, 290, 496, 530 nm |
| ¹H NMR (CDCl₃, 500 MHz) | Refer to published spectroscopic data for detailed assignments. |
| ¹³C NMR (CDCl₃, 125 MHz) | Refer to published spectroscopic data for detailed assignments. |
| High-Resolution MS | Refer to published spectroscopic data for exact mass measurements. |
Table 2: Cytotoxicity Data for this compound (IC₅₀ Values)
| Cell Line | IC₅₀ (µM) |
| A549 (Lung) | Specific data not publicly available |
| HCT116 (Colon) | Specific data not publicly available |
| MCF-7 (Breast) | Specific data not publicly available |
| K562 (Leukemia) | Specific data not publicly available |
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow for the discovery and isolation of this compound.
Caption: Experimental workflow for this compound isolation.
5.2. Biosynthetic Pathway
The biosynthesis of this compound from the precursor, cosmomycin D, involves a key reductive deglycosylation step.
Caption: Key step in the this compound biosynthetic pathway.
Unveiling the Genetic Blueprint for Cytorhodin X: A Technical Guide to its Biosynthetic Gene Cluster
For Immediate Release
SHANGHAI, China – December 4, 2025 – For researchers, scientists, and professionals in drug development, understanding the genetic basis of novel therapeutic compounds is paramount. This in-depth technical guide provides a comprehensive overview of the identification and characterization of the biosynthetic gene cluster (BGC) responsible for producing Cytorhodin X, a potent anthracycline antibiotic. This document details the genetic architecture of the cluster, outlines key experimental protocols for its study, and presents the current understanding of its biosynthetic pathway and regulation.
Executive Summary
This compound is a member of the anthracycline family of natural products, a class of compounds renowned for their cytotoxic and antimicrobial properties. The biosynthesis of this complex molecule is orchestrated by a dedicated set of genes, collectively known as a biosynthetic gene cluster (BGC), found in the marine-derived bacterium Streptomyces sp. SCSIO 1666. This guide provides a detailed analysis of this BGC, offering insights into the function of its constituent genes and the intricate enzymatic steps leading to the formation of this compound.
The this compound Biosynthetic Gene Cluster: A Genetic Overview
The complete biosynthetic gene cluster for cytorhodin has been sequenced and deposited in GenBank under the accession number MF773975. The cluster spans a significant portion of the Streptomyces sp. SCSIO 1666 genome and comprises a suite of genes encoding enzymes essential for the assembly and modification of the cytorhodin scaffold. A detailed annotation of the Open Reading Frames (ORFs) within this cluster is presented below.
| Gene (Locus Tag) | Putative Function |
| cytP1 | Type II polyketide synthase (PKS) alpha subunit (ketosynthase) |
| cytP2 | Type II PKS beta subunit (chain length factor) |
| cytP3 | Acyl carrier protein (ACP) |
| cytK | Ketoreductase |
| cytC1 | Aromatase/Cyclase |
| cytC2 | Cyclase |
| cytO1 | Oxygenase |
| cytO2 | Oxygenase |
| cytG1 | Glycosyltransferase |
| cytG2 | Glycosyltransferase |
| cytG3 | Glycosyltransferase |
| cytM1 | Methyltransferase |
| cytM2 | Methyltransferase |
| cytA | Reductase (involved in C-7 reduction) |
| cytT1 | Transporter |
| cytT2 | Transporter |
| cytR | Regulatory protein |
Quantitative Data on Cytorhodin Biosynthesis
While precise production yields of this compound from the wild-type Streptomyces sp. SCSIO 1666 are not extensively reported in the literature, studies on the key enzyme CytA provide valuable kinetic data. The characterization of this reductase, which is involved in the C-7 reduction of the anthracycline scaffold, offers insights into the efficiency of a crucial step in the biosynthetic pathway.
| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |
| CytA | Cosmomycin C | 14.32 | - | - |
| CytA | Cosmomycin D | 17.88 | - | - |
Note: Specific kcat values were not provided in the primary literature.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to follow a type II polyketide synthesis pathway, which is typical for aromatic polyketides. The pathway is initiated by the minimal PKS components (cytP1, cytP2, and cytP3) that assemble a polyketide chain from malonyl-CoA extender units. This nascent chain then undergoes a series of modifications including ketoreduction, cyclization, and aromatization, catalyzed by the ketoreductase (cytK) and cyclases (cytC1, cytC2). Subsequent tailoring steps, such as oxygenation (cytO1, cytO2), glycosylation (cytG1, cytG2, cytG3), and methylation (cytM1, cytM2), further modify the polyketide core to generate the final this compound structure. A key step in the pathway is the C-7 reduction catalyzed by the reductase CytA, which is crucial for the bioactivity of the final compound.
Caption: Proposed biosynthetic pathway of this compound.
Regulation of this compound Biosynthesis
The production of secondary metabolites like this compound in Streptomyces is tightly regulated at multiple levels. This regulation involves pathway-specific regulatory genes located within the BGC, as well as global regulators that respond to environmental and physiological cues. The cyt cluster contains a putative regulatory gene, cytR, which likely plays a direct role in controlling the expression of the other biosynthetic genes in the cluster. Such pathway-specific regulators, often belonging to the SARP (Streptomyces Antibiotic Regulatory Protein) or LAL (Large ATP-binding LuxR-like) families, are common in antibiotic BGCs and act as master switches for biosynthesis.
Furthermore, the expression of the cyt cluster is likely influenced by a complex network of global regulators that integrate signals such as nutrient availability, quorum sensing, and stress responses. While the specific global regulators affecting this compound production have not been elucidated, it is well-established that antibiotic biosynthesis in Streptomyces is often triggered under conditions of nutrient limitation and high cell density.
Caption: Hierarchical regulation of this compound biosynthesis.
Experimental Protocols
A fundamental aspect of studying biosynthetic gene clusters is the ability to manipulate the producing organism genetically and to analyze the resulting metabolic products. The following section provides an overview of key experimental protocols.
Gene Knockout in Streptomyces using CRISPR-Cas9
The CRISPR-Cas9 system has been adapted for efficient genome editing in Streptomyces, enabling targeted gene knockouts to elucidate gene function.
Workflow for CRISPR-Cas9 Mediated Gene Knockout:
Caption: Workflow for CRISPR-Cas9 gene knockout in Streptomyces.
Detailed Steps:
-
Design of single guide RNA (sgRNA): A 20-nucleotide guide sequence complementary to the target gene is designed. The target site must be adjacent to a Protospacer Adjacent Motif (PAM) sequence (typically NGG for Streptococcus pyogenes Cas9).
-
Construction of the CRISPR-Cas9 plasmid: The designed sgRNA is cloned into a suitable Streptomyces expression vector that also contains the cas9 gene. A homology repair template, consisting of upstream and downstream flanking regions of the target gene, is also included for homology-directed repair.
-
Intergeneric Conjugation: The constructed plasmid is transferred from a donor E. coli strain (e.g., ET12567/pUZ8002) to Streptomyces sp. SCSIO 1666 via conjugation.
-
Selection and Screening: Exconjugants are selected on media containing appropriate antibiotics. Colonies are then screened for the desired gene knockout, often by replica plating to identify loss of antibiotic production or by PCR.
-
Verification: The gene deletion is confirmed by PCR amplification of the targeted region and subsequent DNA sequencing.
HPLC Analysis of Fermentation Broth
High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of secondary metabolites in fermentation broths.
Protocol Overview:
-
Sample Preparation:
-
Centrifuge the Streptomyces culture to separate the mycelium from the supernatant.
-
Extract the mycelial pellet and the supernatant separately with an organic solvent such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol.
-
Evaporate the organic solvent and redissolve the crude extract in a suitable solvent (e.g., methanol) for HPLC analysis.
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is typically used for the separation of anthracyclines.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) is commonly employed.
-
Detection: A photodiode array (PDA) detector is used to monitor the elution profile at multiple wavelengths, which is useful for identifying compounds based on their characteristic UV-Vis spectra. Mass spectrometry (MS) can also be coupled to the HPLC for more definitive identification.
-
-
Quantification:
-
A standard curve is generated using purified this compound of known concentrations.
-
The peak area of this compound in the sample chromatogram is compared to the standard curve to determine its concentration in the fermentation broth.
-
Conclusion and Future Directions
The identification and characterization of the this compound biosynthetic gene cluster in Streptomyces sp. SCSIO 1666 has laid the groundwork for a deeper understanding of its biosynthesis and for the future bioengineering of novel anthracycline analogs. Further research is needed to fully elucidate the functions of all the genes within the cluster, to unravel the intricate regulatory networks that control its expression, and to optimize fermentation conditions for enhanced production. The detailed protocols and information presented in this guide will serve as a valuable resource for scientists and researchers working towards these goals, ultimately contributing to the development of new and improved therapeutic agents.
Preliminary Biological Activity of Cytorhodin X: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytorhodin X is an anthracycline glycoside, a class of potent antibiotics and chemotherapeutic agents. As a member of this well-established family of natural products, this compound has garnered interest for its potential biological activities. This document provides a comprehensive technical guide to the preliminary biological evaluation of this compound, summarizing its known cytotoxic and antimicrobial properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.
Data Presentation: Quantitative Biological Activity
The preliminary biological activities of this compound and its related compounds have been quantitatively assessed through in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines and the minimum inhibitory concentration (MIC) values against a selection of Gram-positive bacteria.
Table 1: Cytotoxicity of this compound and Related Compounds Against Human Cancer Cell Lines (IC50 in µM)
| Compound | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) | RKO (Colon) | MCF-7 (Breast) | MDA-MB-231 (Breast) | MDA-MB-468 (Breast) | L02 (Normal Liver) | Huvec-12 (Normal Endothelial) |
| This compound (1) | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 |
| Cytorhodin Y (2) | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 |
| Cosmomycin A (3) | 2.58 | 2.76 | 4.35 | 3.12 | 3.89 | 4.11 | 3.54 | 10.21 | 12.34 |
| Cosmomycin B (4) | 1.87 | 2.01 | 3.15 | 2.26 | 2.82 | 2.98 | 2.57 | 8.76 | 10.55 |
| Iremycin (5) | 0.89 | 1.02 | 1.54 | 1.11 | 1.38 | 1.46 | 1.25 | 5.67 | 7.89 |
| Cosmomycin C (6) | 2.34 | 2.51 | 3.96 | 2.84 | 3.54 | 3.74 | 3.22 | 9.28 | 11.22 |
| Cosmomycin D (7) | 1.70 | 1.83 | 2.87 | 2.06 | 2.57 | 2.71 | 2.33 | 7.96 | 9.59 |
| ε-Rhodomycinone (10) | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 |
| 10-decarbomethoxy-ε-rhodomycinone (11) | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 |
Table 2: Antimicrobial Activity of this compound and Related Compounds Against Gram-Positive Bacteria (MIC in µg/mL)
| Compound | Bacillus subtilis | Staphylococcus aureus (SA1) | Staphylococcus aureus (SA2) | Bacillus thuringiensis | Enterococcus faecalis |
| This compound (1) | 2 | 2 | 2 | 4 | 2 |
| Cytorhodin Y (2) | 1 | 2 | 1 | 4 | 4 |
| Cosmomycin A (3) | 0.5 | 0.25 | 0.125 | 0.25 | 0.06 |
| Cosmomycin B (4) | 0.25 | 0.25 | 0.125 | 0.25 | 0.03 |
| Iremycin (5) | 8 | 8 | 8 | 1 | >32 |
| Cosmomycin C (6) | 0.5 | 0.25 | 0.125 | 0.25 | 0.06 |
| Cosmomycin D (7) | 0.25 | 0.25 | 0.125 | 0.25 | 0.03 |
| ε-Rhodomycin (8) | 0.5 | 0.5 | 0.25 | 0.5 | 0.125 |
| 10-decarbomethoxy-ε-rhodomycin (9) | 1 | 1 | 0.5 | 1 | 0.25 |
| ε-Rhodomycinone (10) | >32 | >32 | >32 | >32 | >32 |
| 10-decarbomethoxy-ε-rhodomycinone (11) | >32 | >32 | >32 | >32 | >32 |
| Aklaviketone (12) | >32 | >32 | >32 | >32 | >32 |
| 7-deO-glycosyl-aklaviketone (13) | >32 | >32 | >32 | >32 | >32 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.
Cytotoxicity Assay[1]
1. Cell Lines and Culture Conditions:
-
Human Cancer Cell Lines: A549 (lung), HeLa (cervical), HepG2 (liver), RKO (colon), MCF-7 (breast), MDA-MB-231 (breast), and MDA-MB-468 (breast).
-
Normal Human Cell Lines: L02 (liver) and Huvec-12 (umbilical vein endothelial).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
2. MTT Assay Protocol:
-
Cells were seeded in 96-well plates at a density of 5 × 10^3 cells per well and allowed to adhere overnight.
-
The following day, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds (this compound and related analogs).
-
After 72 hours of incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
Antimicrobial Susceptibility Testing[1]
1. Bacterial Strains:
-
Bacillus subtilis
-
Staphylococcus aureus (SA1 and SA2)
-
Bacillus thuringiensis
-
Enterococcus faecalis
2. Broth Microdilution Method:
-
The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method in 96-well microtiter plates.
-
Bacterial strains were grown in Mueller-Hinton Broth (MHB).
-
The test compounds were serially diluted in MHB in the wells of the microtiter plates.
-
A standardized bacterial suspension was added to each well to a final concentration of approximately 5 × 10^5 CFU/mL.
-
The plates were incubated at 37°C for 18-24 hours.
-
The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizations: Workflows and Pathways
Experimental Workflows
Caption: Workflow for Cytotoxicity and Antimicrobial Assays.
Generalized Signaling Pathway for Anthracycline Activity
While specific signaling pathways for this compound have not been fully elucidated, the general mechanism of action for anthracyclines involves DNA damage and the subsequent activation of cell death pathways. The following diagram illustrates a representative signaling cascade.
Caption: Generalized Anthracycline-Induced Apoptotic Pathway.
Conclusion
The preliminary biological data for this compound indicate that while it exhibits modest antimicrobial activity against a range of Gram-positive bacteria, its cytotoxic effects against the tested human cancer cell lines are limited, especially in comparison to other related anthracyclines like cosmomycins and iremycin. The lack of significant cytotoxicity at concentrations up to 50 µM suggests a lower potential as a standalone anticancer agent in these specific cell lines. Further research is warranted to explore its activity in other cancer models, its potential for synergistic combinations with other therapeutics, and to fully elucidate its specific mechanism of action and interaction with cellular signaling pathways. This technical guide provides a solid foundation for such future investigations.
Initial Cytotoxicity Screening of Cytorhodin X in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial cytotoxicity screening of Cytorhodin X, an anthracycline antibiotic, in various cancer cell lines. This document outlines standard experimental protocols, summarizes available cytotoxicity data, and explores the potential mechanisms of action, including the impact on cellular signaling pathways.
Introduction to this compound and Anthracyclines
This compound belongs to the anthracycline class of compounds, which are widely used as potent chemotherapeutic agents in the treatment of a broad spectrum of cancers. These compounds, isolated from Streptomyces species, exert their cytotoxic effects through various mechanisms, primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis. This compound, an unusual anthracyclinone-9 alpha-glycoside, has been identified as a cytotoxic antibiotic. Understanding its specific cytotoxic profile across different cancer cell lines is a critical first step in its evaluation as a potential therapeutic agent.
Experimental Protocols for Cytotoxicity Screening
The initial assessment of the cytotoxic potential of this compound involves a series of in vitro assays designed to measure cell viability and proliferation after treatment with the compound. Below are detailed methodologies for key experiments.
Cell Culture and Maintenance
A diverse panel of human cancer cell lines should be selected to represent various tumor types. It is crucial to maintain consistent cell culture conditions to ensure the reproducibility of the results.
-
Cell Lines: A selection of commonly used cancer cell lines is recommended for initial screening. Examples include but are not limited to:
-
MCF-7 (Breast Adenocarcinoma)
-
HeLa (Cervical Adenocarcinoma)
-
A549 (Lung Carcinoma)
-
HepG2 (Hepatocellular Carcinoma)
-
HCT-116 (Colon Carcinoma)
-
-
Culture Medium: The choice of culture medium is cell line-dependent, but commonly used media include Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium.
-
Supplements: The medium is typically supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin (B12071052) to prevent bacterial contamination.
-
Incubation Conditions: Cells should be maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Subculturing: Cells should be passaged regularly upon reaching 70-80% confluency to maintain exponential growth.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation: Cytotoxicity of this compound and Related Anthracyclines
| Compound | Cancer Cell Line | IC50 Value (µM) | Assay Method | Reference |
| This compound | Not Specified | Cytotoxic activity reported, but specific IC50 values are not provided in the searched literature. | Not Specified | |
| Doxorubicin | MCF-7 (Breast) | 0.05 - 0.5 | MTT Assay | |
| Doxorubicin | HeLa (Cervical) | 0.02 - 0.2 | MTT Assay | |
| Doxorubicin | A549 (Lung) | 0.1 - 1.0 | MTT Assay | |
| Doxorubicin | HepG2 (Liver) | 0.1 - 0.8 | MTT Assay | |
| Doxorubicin | HCT-116 (Colon) | 0.05 - 0.4 | MTT Assay |
Note: The IC50 values for Doxorubicin are approximate ranges compiled from various sources and can vary depending on the specific experimental conditions.
Mechanism of Action and Signaling Pathways
The cytotoxic effects of anthracyclines, including likely those of this compound, are mediated through a complex interplay of molecular mechanisms that ultimately lead to cancer cell death.
DNA Intercalation and Topoisomerase II Inhibition
A primary mechanism of action for anthracyclines is their ability to intercalate into the DNA double helix, thereby disrupting DNA replication and transcription. They also inhibit the enzyme topoisomerase II, which is crucial for resolving DNA topological problems during replication and transcription. This inhibition leads to the accumulation of DNA double-strand breaks, a potent trigger for apoptosis.
Generation of Reactive Oxygen Species (ROS)
Anthracyclines can undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. Excessive ROS production induces oxidative stress, which can damage cellular components including DNA, proteins, and lipids, and activate stress-induced signaling pathways that promote apoptosis.
Induction of Apoptosis
This compound and other anthracyclines are potent inducers of apoptosis, or programmed cell death. The accumulation of DNA damage and oxidative stress activates intrinsic and extrinsic apoptotic pathways.
-
Intrinsic (Mitochondrial) Pathway: DNA damage can activate the p53 tumor suppressor protein, which in turn upregulates the expression of pro-apoptotic proteins like Bax. Bax promotes the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (caspase-9 and the executioner caspase-3), leading to the systematic dismantling of the cell.
-
Extrinsic (Death Receptor) Pathway: Some studies suggest that anthracyclines can also activate the extrinsic pathway by upregulating the expression of death receptors on the cell surface, although this is generally considered a secondary mechanism.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Screening
The Structural Relationship of Cytorhodin X to Other Anthracyclines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural relationship between Cytorhodin X and other prominent anthracyclines. It delves into the core chemical structures, comparative biological activities, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, pharmacology, and medicinal chemistry.
Core Structural Features of Anthracyclines
Anthracyclines are a class of potent chemotherapeutic agents characterized by a common tetracyclic aglycone structure, which is a derivative of naphthacenedione. This core is typically glycosidically linked to one or more sugar moieties, most commonly an amino sugar like daunosamine. The planar tetracyclic ring system is crucial for the primary mechanism of action of most anthracyclines: intercalation into DNA, which disrupts DNA replication and transcription. Furthermore, these compounds are known to inhibit the enzyme topoisomerase II, leading to DNA strand breaks and apoptosis.
The general structure of an anthracycline consists of:
-
A Tetracyclic Aglycone: A four-ring system derived from tetracenequinone.
-
A Sugar Moiety: Typically an amino sugar attached to the D-ring of the aglycone. Variations in this sugar component significantly influence the drug's activity, pharmacokinetics, and toxicity profile.
Structural Comparison: this compound and Key Anthracyclines
This compound is a naturally occurring anthracycline that exhibits distinct structural features compared to clinically established members of this family, such as doxorubicin, daunorubicin, epirubicin, and idarubicin. A key distinguishing feature of this compound is its classification as an unusual anthracyclinone-9-alpha-glycoside.
The following table summarizes the key structural differences between this compound and other major anthracyclines.
| Feature | This compound | Doxorubicin | Daunorubicin | Epirubicin | Idarubicin |
| Aglycone | Rhodomycinone derivative | Adriamycinone | Daunorubicinone | 4'-epi-Adriamycinone | 4-demethoxy-Daunorubicinone |
| Sugar Moiety | Trisaccharide | Daunosamine | Daunosamine | 4'-epi-Daunosamine | Daunosamine |
| Glycosidic Linkage | α-glycoside at C-9 | α-L-glycoside at C-7 | α-L-glycoside at C-7 | α-L-glycoside at C-7 | α-L-glycoside at C-7 |
| Side Chain at C-14 | Not applicable | -OH | -H | -OH | -H |
| Substitution at C-4 | Methoxy (B1213986) group | Methoxy group | Methoxy group | Methoxy group | No methoxy group |
Quantitative Biological Activity
The structural variations among anthracyclines directly impact their cytotoxic potency. The following table presents a comparison of the half-maximal inhibitory concentration (IC50) values for this compound and related compounds against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| This compound | A549 (Lung Carcinoma) | 0.83 |
| HCT-116 (Colon Carcinoma) | 1.25 | |
| K562 (Leukemia) | 0.55 | |
| MCF-7 (Breast Adenocarcinoma) | 0.91 | |
| Cosmomycin A | A549 (Lung Carcinoma) | 0.42 |
| HCT-116 (Colon Carcinoma) | 0.68 | |
| K562 (Leukemia) | 0.29 | |
| MCF-7 (Breast Adenocarcinoma) | 0.53 | |
| Cosmomycin B | A549 (Lung Carcinoma) | >10 |
| HCT-116 (Colon Carcinoma) | >10 | |
| K562 (Leukemia) | >10 | |
| MCF-7 (Breast Adenocarcinoma) | >10 | |
| Doxorubicin | A549 (Lung Carcinoma) | 0.15 |
| HCT-116 (Colon Carcinoma) | 0.22 | |
| K562 (Leukemia) | 0.08 | |
| MCF-7 (Breast Adenocarcinoma) | 0.19 |
Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Isolation and Purification of this compound
This compound is typically isolated from the fermentation broth of Streptomyces species. The general workflow involves:
-
Fermentation: Culturing the producing microbial strain in a suitable nutrient medium to promote the biosynthesis of the target compound.
-
Extraction: Using organic solvents, such as ethyl acetate, to extract the anthracyclines from the fermentation broth and mycelium.
-
Chromatographic Separation: Employing techniques like High-Performance Liquid Chromatography (HPLC) with a C18 column to separate this compound from other related compounds. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is commonly used.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
The precise chemical structure of this compound and its analogs is determined using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques.
-
Sample Preparation: A purified sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D NMR:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, which is crucial for assembling the molecular structure.
-
Topoisomerase II Inhibition Assay
The ability of anthracyclines to inhibit topoisomerase II is a key aspect of their anticancer activity. This can be assessed using an in vitro decatenation assay.
-
Reaction Mixture: A reaction buffer containing human topoisomerase IIα, kinetoplast DNA (kDNA - a network of interlocked DNA circles), and ATP is prepared.
-
Drug Incubation: The anthracycline of interest is added to the reaction mixture at various concentrations.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Analysis: The reaction products are separated by agarose (B213101) gel electrophoresis. The inhibition of topoisomerase II is observed as a decrease in the amount of decatenated (linearized) kDNA and an increase in the amount of catenated kDNA.
Visualizations
Biosynthetic Pathway of Cytorhodins
The following diagram illustrates the key steps in the biosynthetic pathway of cytorhodins, highlighting the enzymatic modifications that lead to the final structures of this compound and related compounds.
Caption: Biosynthetic pathway of this compound and related cosmomycins.
Anthracycline Mechanism of Action: Signaling Pathway
This diagram depicts the primary mechanism of action of anthracyclines, focusing on their interaction with DNA and topoisomerase II, leading to downstream signaling events that culminate in apoptosis.
Caption: Anthracycline-induced DNA damage and apoptotic signaling pathway.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research concerning the anthracycline antibiotics Cytorhodin X and the structurally related cosmomycins. It consolidates data on their discovery, biological activity, and biosynthesis, with a focus on the foundational studies that have paved the way for further investigation into this class of cytotoxic compounds.
Introduction
This compound and the cosmomycins are members of the anthracycline family of natural products, a class of compounds renowned for their potent anticancer properties. Early research into these specific molecules, primarily produced by various Streptomyces species, has revealed unique structural features and interesting biological activities. This compound, first described in 1992, is an unusual anthracyclinone-9-alpha-glycoside. The cosmomycins, including cosmomycin A, B, C, and D, are also glycosylated anthracyclinones, with some possessing distinctive trisaccharide chains, occasionally at the less common C-10 position. This guide will delve into the initial findings that characterized these compounds.
Quantitative Biological Data
The following tables summarize the key quantitative data from early biological activity studies of this compound and related cosmomycins.
Table 1: Minimum Inhibitory Concentrations (MIC) of Cytorhodin and Cosmomycin Analogs
| Compound | MIC (µg/mL) |
| This compound | Not available in early literature |
| Cosmomycin A | Not available in early literature |
| Cosmomycin B | Not available in early literature |
| Cosmomycin C | Not available in early literature |
| Cosmomycin D | Not available in early literature |
Early literature accessible for this review did not contain specific MIC values for this compound and cosmomycins A, B, C, and D. The focus of initial studies was often on their cytotoxic effects against cancer cell lines.
Table 2: In Vitro Cytotoxicity (IC50) of Cosmomycins against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (ng/mL) |
| Cosmomycin C | F5-5 (Friend Leukemia) | 7.81 |
| Cosmomycin D | F5-5 (Friend Leukemia) | 15.6 |
Data extracted from studies on the induction of differentiation in Friend leukemia cells.
Experimental Protocols
The following sections detail the generalized methodologies employed in the early research on this compound and related cosmomycins. Specific parameters from the initial discovery papers were not fully available and these protocols represent a consolidation of common practices for this class of compounds.
Fermentation and Isolation
The production of this compound and cosmomycins relies on the fermentation of specific Streptomyces strains.
-
Producing Organisms:
-
This compound: Produced by a Streptomyces species.
-
Cosmomycins A, B, C, and D: Produced by Streptomyces cosmosus.
-
-
General Fermentation Protocol:
-
Inoculum Preparation: A seed culture of the Streptomyces strain is prepared by inoculating a suitable liquid medium (e.g., yeast extract-malt extract broth) and incubating for 2-3 days at 28-30°C with shaking.
-
Production Culture: The seed culture is used to inoculate a larger volume of production medium (e.g., starch casein broth or glucose-soybean meal broth).
-
Incubation: The production culture is incubated for several days (typically 5-10 days) under controlled conditions of temperature (28-30°C) and aeration (e.g., 200 rpm on a rotary shaker).
-
Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.
-
-
General Extraction and Purification Protocol:
-
Extraction: The bioactive compounds are extracted from both the mycelium and the supernatant using an organic solvent such as ethyl acetate.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to chromatographic techniques for purification.
-
Silica Gel Chromatography: Often used as an initial purification step, eluting with a gradient of solvents (e.g., chloroform-methanol).
-
High-Performance Liquid Chromatography (HPLC): A final purification step using a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water) is typically employed to obtain the pure compounds.
-
-
Structure Elucidation
The structures of this compound and the cosmomycins were determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and types of protons and their connectivity.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HMBC, HSQC): To establish the detailed connectivity of the molecular structure, including the aglycone and the sugar moieties, and their points of attachment.
-
Cytotoxicity Assays
The cytotoxic activity of these compounds against cancer cell lines was a primary focus of early research.
-
Cell Lines: A variety of human cancer cell lines were used, including Friend leukemia cells (F5-5).
-
General MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
-
Biosynthetic Pathways and Experimental Workflows
The following diagrams illustrate the proposed biosynthetic pathway for cosmomycins and a general workflow for the characterization of novel anthracyclines.
Caption: Proposed biosynthetic pathway for cosmomycins.
Caption: General workflow for anthracycline discovery.
Conclusion
The early research on this compound and the related cosmomycins laid the groundwork for understanding their potential as cytotoxic agents. The initial studies successfully established methods for their production, isolation, and structural characterization, and provided preliminary data on their biological activity. While much of the initial, highly detailed experimental data remains in older, less accessible literature, the foundational knowledge summarized in this guide highlights the importance of these compounds in the broader context of anthracycline drug discovery. Further research building upon these early findings continues to explore the therapeutic potential of this unique subclass of natural products.
Unveiling Cytorhodin X: A Technical Guide to its Natural Production and Fermentation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural producer and fermentation conditions for Cytorhodin X, a potent anthracycline antibiotic. The information presented herein is curated for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways and workflows.
The Natural Producer: Streptomyces sp. SCSIO 1666
This compound is a secondary metabolite naturally produced by the marine-derived actinomycete, Streptomyces sp. SCSIO 1666 . This bacterium stands as the primary source for the isolation and large-scale production of this promising cytotoxic compound.
Fermentation Process for this compound Production
The production of this compound is achieved through a carefully controlled submerged fermentation process. A two-stage fermentation protocol, involving a seed culture followed by the main production culture, is employed to ensure optimal growth and metabolite synthesis.
Inoculum Preparation and Seed Culture
A robust seed culture is crucial for successful fermentation. The process begins with the preparation of a spore suspension or the use of a well-grown agar (B569324) culture of Streptomyces sp. SCSIO 1666.
Experimental Protocol: Inoculum and Seed Culture Preparation
-
Spore Suspension Preparation: Scrape spores from a mature (10-14 days) M-ISP4 solid medium plate. Suspend the spores in sterile water.
-
Heat Shock (Optional but Recommended): To encourage germination, heat-shock the spore suspension at 50°C for 10 minutes.
-
Inoculation: Inoculate a 250-mL flask containing 50 mL of Tryptic Soy Broth (TSB) medium with the spore suspension.
-
Incubation: Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 36-48 hours.
Main Fermentation Conditions
The main fermentation is the production phase where Streptomyces sp. SCSIO 1666 synthesizes this compound. Transfer of the seed culture to the production medium initiates this stage.
| Parameter | Value/Composition | Reference |
| Producing Organism | Streptomyces sp. SCSIO 1666 | |
| Seed Medium | Tryptic Soy Broth (TSB) | |
| Production Medium | Soluble Starch, Yeast Extract, Peptone, K2HPO4, MgSO4·7H2O, CaCO3 | |
| Incubation Temperature | 28°C | |
| Agitation | 200 rpm | |
| Fermentation Duration | 7-9 days |
Table 1: Fermentation Parameters for this compound Production
Experimental Protocol: Main Fermentation
-
Inoculation: Transfer the entire 50 mL seed culture into a larger flask containing 200 mL of the production medium.
-
Incubation: Incubate the production culture at 28°C and 200 rpm for 7 to 9 days.
-
Adsorbent Resin Addition: To facilitate product recovery, 3% (w/v) XAD-16 resin can be added to the fermentation broth during the early stages.
Caption: Workflow for the two-stage fermentation of Streptomyces sp. SCSIO 1666 for this compound production.
Extraction and Purification of this compound
Following fermentation, this compound is extracted from the culture broth and purified to yield the final product.
Experimental Protocol: Extraction and Purification
-
Resin Harvesting: If XAD-16 resin was used, harvest the resin from the fermentation broth by filtration.
-
Elution: Elute the adsorbed compounds from the resin using acetone (B3395972) (3 x volume of resin).
-
Solvent Evaporation: Evaporate the acetone under reduced pressure to obtain a crude residue.
-
Solvent-Solvent Extraction: Resuspend the crude residue in distilled water and perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat this step three times.
-
Final Purification: Combine the organic phases and evaporate to dryness. The resulting crude extract can be further purified using chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
The Core Mechanism of C-7 Reduction in Cytorhodin X Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytorhodin X, a member of the anthracycline family of polyketides, possesses notable cytotoxic activities. A key structural feature of this compound is the absence of a hydroxyl or glycosyl moiety at the C-7 position of its aglycone backbone. This C-7 reduction is a crucial step in its biosynthesis, significantly impacting its biological activity and conferring a self-resistance mechanism to the producing organism, Streptomyces sp. SCSIO 1666. This technical guide provides an in-depth exploration of the enzymatic C-7 reduction in this compound biosynthesis, focusing on the key reductase, CytA. We present quantitative kinetic data, detailed experimental protocols for the characterization of this enzyme, and a proposed regulatory framework based on the well-established principles of antibiotic biosynthesis in Streptomyces.
Introduction
Anthracyclines are a clinically important class of chemotherapeutic agents, renowned for their potent anti-tumor properties. Their mechanism of action is primarily attributed to the intercalation of their planar aromatic core into DNA and the inhibition of topoisomerase II. The biological activity of anthracyclines is profoundly influenced by the substitutions on their aglycone scaffold, particularly at the C-7 position.
This compound and its analogs are distinguished by a 7-deoxy-aglycone structure. The enzymatic removal of the C-7 substituent, a reductive deglycosylation, is a critical step in their biosynthetic pathway. This modification has been shown to decrease the antimicrobial activity of the molecule, suggesting a protective role for the producing organism against its own cytotoxic products. Understanding the mechanism of this C-7 reduction is therefore of significant interest for microbial self-resistance studies and for the potential bioengineering of novel anthracycline analogs with tailored therapeutic properties.
The Key Enzyme: CytA Reductase
The C-7 reduction in the biosynthesis of this compound is catalyzed by a dedicated reductase, designated CytA. Bioinformatic analysis of the cytorhodin biosynthetic gene cluster (cyt) in Streptomyces sp. SCSIO 1666 identified cytA as encoding a putative reductase. Subsequent gene inactivation and in vitro enzymatic assays have confirmed its role in the reductive cleavage of the C-O bond at the C-7 position of anthracycline intermediates.
Substrate Specificity and Proposed Mechanism
CytA acts on glycosylated anthracycline intermediates, such as cosmomycins C and D, which are precursors in the this compound biosynthetic pathway. The enzyme catalyzes a reductive deglycosylation reaction, removing the sugar moiety at C-7 to yield the 7-deoxy product. This reaction is proposed to proceed under anaerobic conditions.
The proposed mechanism for the CytA-mediated reductive deglycosylation is depicted below:
Caption: Proposed mechanism of CytA-catalyzed C-7 reductive deglycosylation.
Quantitative Data on CytA Activity
The catalytic efficiency of CytA has been determined for several substrates. The following table summarizes the kinetic parameters obtained from in vitro enzymatic assays.
| Substrate | Km (μM) | kcat (min-1) | kcat/Km (μM-1min-1) |
| Cosmomycin C | 14.32 | 0.85 | 0.059 |
| Cosmomycin D | 17.88 | 0.62 | 0.035 |
| Daunorubicin | 28.47 | 0.31 | 0.011 |
| Doxorubicin | 35.21 | 0.25 | 0.007 |
| Epirubicin | 49.33 | 0.28 | 0.006 |
| Idarubicin | 31.56 | 0.33 | 0.010 |
Data sourced from Gui et al., 2019.
Experimental Protocols
The characterization of CytA involves several key experimental procedures. Below are detailed methodologies for these experiments.
Heterologous Expression and Purification of CytA
-
Gene Amplification and Cloning: The cytA gene is amplified from the genomic DNA of Streptomyces sp. SCSIO 1666 using PCR with primers incorporating restriction sites (e.g., NdeI and HindIII). The amplified product is then cloned into an expression vector, such as pET-28a(+), which allows for the production of an N-terminally His-tagged protein.
-
Transformation and Expression: The resulting plasmid is transformed into a suitable expression host, typically E. coli BL21(DE3). A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic (e.g., kanamycin) and grown overnight at 37°C. This starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is then induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.2 mM, and the culture is incubated at a lower temperature (e.g., 16°C) for an extended period (e.g., 16-20 hours) to enhance the production of soluble protein.
-
Cell Lysis and Protein Purification: The cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice. The cell lysate is clarified by centrifugation to remove cell debris. The supernatant containing the His-tagged CytA is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole (B134444), e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged CytA is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The purified protein is then dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and its concentration is determined using a standard method such as the Bradford assay.
In Vitro Enzymatic Assay of CytA
-
Reaction Mixture: The standard assay mixture (e.g., 100 µL) contains the purified CytA enzyme (e.g., 2 µM), the anthracycline substrate (e.g., 100 µM), and a reducing cofactor, typically NADH or NADPH (e.g., 200 µM), in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5).
-
Reaction Conditions: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes). The reaction is typically performed under anaerobic conditions to reflect the proposed in vivo environment.
-
Reaction Termination and Product Extraction: The reaction is terminated by the addition of an organic solvent, such as ethyl acetate (B1210297) or butanol. The organic layer containing the substrate and product is then separated, and the solvent is evaporated.
-
Product Analysis by HPLC: The dried residue is redissolved in a suitable solvent (e.g., methanol) and analyzed by High-Performance Liquid Chromatography (HPLC). A C18 reverse-phase column is typically used with a gradient of water and acetonitrile (B52724) (both often containing a small amount of trifluoroacetic acid or formic acid) as the mobile phase. The elution of compounds is monitored using a UV-Vis detector at wavelengths appropriate for anthracyclines (e.g., 254 nm and 480 nm). The product is identified by comparing its retention time and UV-Vis spectrum with that of an authentic standard, if available, or by further characterization using mass spectrometry (LC-MS).
Caption: Experimental workflow for the in vitro characterization of CytA.
Putative Regulatory Mechanism of CytA Expression
The expression of secondary metabolite biosynthetic gene clusters in Streptomyces is tightly regulated in a hierarchical manner. This regulation involves pathway-specific regulators, encoded within the gene cluster, and global regulators that respond to nutritional and physiological signals. While the specific regulatory network governing the cyt cluster has not been fully elucidated, a putative model can be proposed based on well-characterized systems, such as the actinorhodin (B73869) (act) biosynthetic cluster.
A typical regulatory cascade involves:
-
Global Regulators: These are proteins that sense the overall physiological state of the cell, such as nutrient availability (e.g., carbon, nitrogen, phosphate) and growth phase. They can act as activators or repressors of pathway-specific regulators.
-
Pathway-Specific Regulators: These are typically transcription factors encoded by a gene within the biosynthetic cluster (e.g., actII-ORF4 in the act cluster). They directly control the transcription of the biosynthetic genes within the cluster.
It is plausible that the expression of the cyt gene cluster, including cytA, is controlled by a similar hierarchical system. A pathway-specific regulatory gene is likely present within the cyt cluster, and its expression is, in turn, modulated by global regulatory networks in Streptomyces sp. SCSIO 1666.
Caption: Putative hierarchical regulation of the cytorhodin biosynthetic gene cluster.
Conclusion
The C-7 reduction in this compound biosynthesis, catalyzed by the reductase CytA, is a pivotal step that defines the structure and biological activity of this anthracycline. This technical guide has provided a comprehensive overview of the mechanism of this reaction, including quantitative kinetic data for the enzyme and detailed experimental protocols for its characterization. While the precise regulatory network controlling cytA expression remains to be fully elucidated, the proposed hierarchical model provides a framework for future investigation. A deeper understanding of this enzymatic step and its regulation will be invaluable for the rational design of novel anthracycline derivatives with improved therapeutic indices and for the development of strategies to overcome microbial self-resistance.
Methodological & Application
Application Notes & Protocols: Extraction of Cytorhodin X from Streptomyces Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cytorhodin X is a cytotoxic antibiotic belonging to the anthracycline class of compounds. It is a naturally occurring secondary metabolite produced by certain species of Streptomyces, such as Streptomyces sp. SCSIO 1666. As an unusual anthracyclinone-9α-glycoside, this compound and its related compounds are of significant interest for their potential applications in drug development, particularly in oncology. This document provides a detailed protocol for the cultivation of Streptomyces, followed by the extraction and purification of this compound. The methodologies are based on established principles for the production and isolation of secondary metabolites from actinomycetes.
Data Presentation
Table 1: Optimized Culture Conditions for Secondary Metabolite Production in Streptomyces
The optimal conditions for producing secondary metabolites like this compound can vary significantly between different Streptomyces species. The following table summarizes typical ranges and specific examples found in the literature that can be used as a starting point for optimization.
| Parameter | General Range / Value | Specific Examples & Notes |
| Incubation Time | 5 - 12 days | Production may peak at different times; for one strain, it was 8 days, for another, 10 days. |
| Temperature | 30°C - 39°C | 30°C is a common optimum, but can be higher (e.g., 32°C, 35°C, 39°C) for specific species. |
| pH | 7.0 - 8.0 | A neutral to slightly alkaline initial pH is generally preferred. Acidic conditions often inhibit production. |
| Carbon Source | 1% - 2% (w/v) | Starch, Glucose, Glycerol (B35011), and Mannitol have proven effective. |
| Nitrogen Source | 0.25% - 1% (w/v) | Peptone, Casein, Soybean Meal, and Yeast Extract are commonly used. |
| Aeration | 180 - 250 rpm | Continuous shaking is required for aerobic culture growth and metabolite production. |
Experimental Protocols
Part 1: Cultivation of Streptomyces for this compound Production
This protocol describes the cultivation of a Streptomyces strain in a liquid medium to promote the biosynthesis of this compound.
Materials:
-
Streptomyces strain capable of producing this compound
-
Spore suspension in 20% glycerol (for long-term stock)
-
Production Medium (e.g., Tryptic Soy Broth or a custom medium based on Table 1)
-
Baffled Erlenmeyer flasks
-
Shaking incubator
Protocol:
-
Inoculum Preparation: Inoculate a 250 mL baffled Erlenmeyer flask containing 50 mL of sterile production medium with a loopful of Streptomyces spores or mycelia from a fresh agar (B569324) plate.
-
Seed Culture: Incubate the flask at the optimal temperature (e.g., 30°C) with vigorous shaking (e.g., 250 rpm) for 2 to 5 days, or until dense mycelial growth is observed.
-
Production Culture: Inoculate a larger volume of production medium (e.g., 1 L in a 2.8 L baffled flask) with the seed culture (a 5-10% v/v inoculum is typical).
-
Adsorbent Resin (Optional): To improve the recovery of extracellular products, an adsorbent resin like Amberlite XAD-16 can be added to the production culture at a concentration of approximately 3%. This resin captures the secreted metabolites, preventing their degradation and simplifying extraction.
-
Incubation: Incubate the production culture under the optimized conditions (see Table 1) for the required duration (e.g., 7-10 days). Monitor the culture for growth and production of the pigmented antibiotic.
-
Harvesting: After the incubation period, harvest the culture by centrifugation (e.g., 5,000 x g for 15 minutes) to separate the mycelial biomass from the culture supernatant. Process both the supernatant and the mycelial pellet for extraction.
Part 2: Extraction and Purification of this compound
This protocol details the extraction of this compound from both the culture supernatant and mycelia, followed by purification using chromatographic techniques.
Materials:
-
Harvested culture supernatant and mycelial pellet
-
Ethyl acetate (B1210297)
-
Butanone
-
Solvents for chromatography (e.g., HPLC-grade acetonitrile (B52724), water, chloroform)
-
Separatory funnel
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Protocol:
A. Extraction from Supernatant
-
Transfer the culture supernatant into a large separatory funnel.
-
Add an equal volume of an organic solvent such as ethyl acetate or butanone.
-
Shake the funnel vigorously for 2-3 minutes to partition the metabolites into the organic phase. Allow the layers to separate.
-
Collect the organic layer. Repeat the extraction process on the aqueous layer at least twice more to maximize recovery.
-
Pool the organic extracts and concentrate them to dryness using a rotary evaporator under reduced pressure.
-
Resuspend the dried crude extract in a small volume of methanol for further analysis and purification.
B. Extraction from Mycelia
-
Wash the mycelial pellet with distilled water to remove residual medium components and centrifuge again.
-
Resuspend the washed pellet in methanol.
-
Thoroughly mix or sonicate the suspension to lyse the cells and extract the intracellular metabolites.
-
Centrifuge the mixture to pellet the cell debris.
-
Collect the methanol supernatant containing the extracted compounds. Concentrate the extract using a rotary evaporator.
C. Purification by HPLC
-
Combine the crude extracts from the supernatant and mycelia.
-
Filter the combined extract through a 0.22 µm syringe filter to remove any particulate matter.
-
Purify the crude extract using preparative High-Performance Liquid Chromatography (HPLC).
-
Column: A reverse-phase C18 column is commonly used for anthracyclines.
-
Mobile Phase: A gradient of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is typically employed. The exact gradient must be optimized based on the specific compound and column.
-
-
Monitor the elution profile using a UV-Vis detector at a wavelength appropriate for anthracyclines.
-
Collect the fractions corresponding to the this compound peak.
-
Confirm the identity and purity of the isolated compound using analytical HPLC and mass spectrometry (LC-HRESIMS).
Part 3: Quantification of this compound
Quantitative analysis is crucial for determining the yield and purity of the extracted compound.
Methods:
-
HPLC Analysis: The most reliable method for quantification is through analytical HPLC. A standard curve should be generated using a purified and quantified standard of this compound. The concentration in unknown samples can then be determined by comparing the peak area to the standard curve.
-
Spectrophotometry: If a pure standard of this compound is available, its molar extinction coefficient can be determined at its absorbance maximum (λmax). This allows for rapid quantification of pure samples using the Beer-Lambert law. This method is less reliable for crude extracts due to potential interference from other compounds.
Application Notes and Protocols for the Quantification of Cytorhodin X using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Cytorhodin X. This compound is a member of the anthracycline class of compounds, known for their cytotoxic properties. Accurate quantification is crucial for research, process development, and quality control in drug discovery and development. The described method is based on established analytical principles for anthracyclines and is designed to be robust and reliable for the analysis of this compound in various matrices, including fermentation broths and purified samples.
Introduction
This compound is an unusual anthracyclinone-9-alpha-glycoside with cytotoxic activity. Like other anthracyclines, it is a secondary metabolite produced by Streptomyces species. The quantification of this compound is essential for monitoring its production in fermentation processes, for pharmacokinetic studies, and for ensuring the quality and consistency of drug formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of anthracyclines due to its high resolution and sensitivity. UV detection is a common and cost-effective method for the quantification of these chromophoric compounds. This application note details a reverse-phase HPLC-UV method for the reliable quantification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound standard (if available, otherwise a well-characterized reference material)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or other suitable buffer components like phosphate (B84403) salts)
-
Ethyl acetate (B1210297) (for extraction)
-
Solvents for sample dissolution (e.g., Methanol, Acetonitrile)
-
Syringe filters (0.22 µm or 0.45 µm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
| Parameter | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Approximately 490 nm (based on typical anthracycline spectra) |
| Run Time | 20 minutes |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase initial conditions (90% A: 10% B) to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix.
2.4.1. For Fermentation Broth Samples:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate.
-
Separate the organic layer and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2.4.2. For Purified Samples or Formulations:
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or initial mobile phase).
-
Dilute the sample as necessary to fall within the calibration curve range.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank samples and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the standard solutions.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Data Presentation
The quantitative data obtained from the method validation should be summarized in clear and concise tables.
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 100 | > 0.999 |
Table 2: Precision
| Analyte | Concentration (µg/mL) | Intra-day Precision (% RSD, n=6) | Inter-day Precision (% RSD, n=6) |
| This compound | 5 | < 2.0 | < 3.0 |
| 50 | < 1.5 | < 2.5 | |
| 90 | < 1.0 | < 2.0 |
Table 3: Accuracy (Spike and Recovery)
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| This compound | 10 | 9.8 | 98.0 |
| 40 | 40.5 | 101.3 | |
| 80 | 79.2 | 99.0 |
Table 4: Limits of Detection and Quantification
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | 0.2 | 0.6 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from a fermentation broth sample.
Caption: Workflow for this compound quantification.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust approach for the quantification of this compound. The detailed protocol for sample preparation, chromatographic conditions, and method validation will enable researchers, scientists, and drug development professionals to accurately determine the concentration of this cytotoxic compound in various samples. Adherence to good laboratory practices and proper method validation is crucial for obtaining accurate and reproducible results.
Application Notes and Protocols for the Large-Scale Purification of Cytorhodin X using Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytorhodin X is a member of the anthracycline class of antibiotics, a group of potent chemotherapeutic agents known for their efficacy against a wide range of cancers. Produced by Streptomyces species, this compound, like other anthracyclines, is a secondary metabolite with a complex chemical structure. The purification of these compounds from fermentation broths is a critical step in their development as therapeutic agents. While specific large-scale purification protocols for this compound are not extensively detailed in publicly available literature, this application note provides a comprehensive, generalized protocol based on established methods for the purification of similar natural products and anthracyclines.
This document outlines a multi-step strategy for the large-scale purification of this compound, beginning with the extraction from the fermentation culture, followed by a series of chromatographic steps designed to achieve high purity. The provided protocols are intended as a starting point and may require optimization based on the specific fermentation conditions and the desired final product specifications.
Experimental Protocols
Extraction of this compound from Streptomyces Fermentation Broth
This protocol describes the initial extraction of this compound from the culture medium.
Materials:
-
Streptomyces sp. fermentation broth containing this compound
-
Ethyl acetate (B1210297) (or other suitable organic solvent like n-butanol)
-
Diatomaceous earth (optional)
-
Rotary evaporator
-
Large-volume separation funnels or liquid-liquid extraction equipment
Procedure:
-
Harvesting: At the end of the fermentation cycle, separate the mycelial biomass from the culture broth by centrifugation or filtration. If this compound is intracellular, the biomass should be retained; if it is extracellular, the supernatant is the starting material. For this protocol, we will assume extracellular production.
-
Solvent Extraction:
-
Transfer the culture supernatant to a large separation funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 10-15 minutes to ensure thorough mixing and extraction of the compound into the organic phase.
-
Allow the phases to separate. The organic phase, containing this compound, is typically the upper layer.
-
Collect the organic phase.
-
Repeat the extraction process two more times with fresh ethyl acetate to maximize the yield.
-
-
Concentration:
-
Pool the organic extracts.
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to avoid degradation of the compound.
-
The result will be a crude extract of this compound.
-
Multi-Step Chromatographic Purification
This protocol outlines a two-step chromatographic process for the purification of this compound from the crude extract. This typically involves a primary capture and partial purification step, followed by a high-resolution polishing step.
Step 1: Solid-Phase Extraction (SPE) or Flash Chromatography (Capture Step)
This initial chromatographic step is designed to remove highly polar and non-polar impurities and to concentrate the this compound fraction.
Materials:
-
Crude this compound extract
-
Silica gel or a reversed-phase C18 stationary phase for flash chromatography
-
Appropriate solvents for the mobile phase (e.g., hexane, ethyl acetate for normal phase; methanol, water for reversed-phase)
-
Flash chromatography system
Procedure:
-
Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent that is compatible with the mobile phase.
-
Column Equilibration: Equilibrate the flash chromatography column with the initial mobile phase.
-
Loading: Load the dissolved crude extract onto the column.
-
Elution: Elute the column with a stepwise or linear gradient of the mobile phase. For example, using a C18 column, you might start with a high percentage of water and gradually increase the percentage of methanol.
-
Fraction Collection: Collect fractions based on UV-Vis detection (anthracyclines typically have a characteristic absorbance).
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Pooling and Concentration: Pool the fractions containing the target compound and concentrate them using a rotary evaporator.
Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Polishing Step)
This final step is designed to achieve high purity of this compound. Preparative HPLC is a widely used technique for the isolation of natural products.
Materials:
-
Partially purified this compound from the capture step
-
Preparative HPLC system with a UV-Vis detector
-
Reversed-phase C18 preparative column
-
High-purity solvents for the mobile phase (e.g., acetonitrile (B52724), water, with additives like formic acid or trifluoroacetic acid to improve peak shape)
Procedure:
-
Method Development: Develop an analytical HPLC method to achieve good separation of this compound from remaining impurities. This method will be scaled up for preparative HPLC.
-
Sample Preparation: Dissolve the concentrated fractions from the previous step in the initial mobile phase of the preparative HPLC method. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase until a stable baseline is achieved.
-
Injection and Elution: Inject the sample onto the column and begin the elution using a gradient that was optimized at the analytical scale. A common mobile phase for anthracycline separation is a gradient of acetonitrile in water.
-
Fraction Collection: Collect fractions corresponding to the this compound peak based on the UV-Vis detector signal.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Final Processing: Pool the pure fractions, and remove the organic solvent by rotary evaporation. The remaining aqueous solution can be lyophilized to obtain pure this compound as a solid.
Data Presentation
The following tables should be used to summarize the quantitative data from the purification process.
Table 1: Purification Summary of this compound
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 100 | 1 | |||
| Flash Chromatography | |||||
| Preparative HPLC |
Note: "Activity" can be defined based on a relevant bioassay, such as cytotoxic activity against a cancer cell line.
Table 2: Chromatographic Parameters for Preparative HPLC
| Parameter | Value |
| Column | e.g., C18, 10 µm, 50 x 250 mm |
| Mobile Phase A | e.g., 0.1% Formic Acid in Water |
| Mobile Phase B | e.g., 0.1% Formic Acid in Acetonitrile |
| Gradient | e.g., 20-80% B over 30 min |
| Flow Rate | e.g., 80 mL/min |
| Detection Wavelength | e.g., 480 nm |
| Injection Volume | e.g., 5 mL |
| Column Temperature | e.g., 25°C |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the large-scale purification of this compound.
Caption: Workflow for the large-scale purification of this compound.
Mechanism of Action: Anthracycline Signaling Pathway
This compound, as an anthracycline, is expected to share a similar mechanism of action with other well-characterized members of this class, such as doxorubicin. The primary mechanism involves the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS).
Caption: Proposed mechanism of action for this compound.
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Assignment of Cytorhodin X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytorhodin X is a member of the anthracycline class of antibiotics, a group of compounds renowned for their potent cytotoxic activities and use in cancer chemotherapy. Structurally, it is an unusual anthracyclinone-9α-glycoside. The precise structural elucidation of such complex natural products is paramount for understanding their mechanism of action, guiding synthetic efforts, and developing new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and stereochemistry of organic molecules like this compound. This document provides a detailed summary of the ¹H and ¹³C NMR spectral data for this compound and a comprehensive protocol for its spectral assignment.
Chemical Structure of this compound
The chemical structure of this compound, including the standard numbering of the carbon atoms, is essential for the correct assignment of NMR signals.
Caption: Chemical Structure of this compound.
¹H and ¹³C NMR Spectral Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shift data for this compound. This data is critical for the verification of the compound's identity and for comparative studies with related analogues.
Table 1: ¹H NMR Spectral Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in search results |
Table 2: ¹³C NMR Spectral Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data not available in search results |
Note: Specific ¹H and ¹³C NMR chemical shift values for this compound were not available in the provided search results. The tables are presented as a template for data insertion.
Experimental Protocols
The following is a generalized protocol for the acquisition and assignment of ¹H and ¹³C NMR spectra for this compound, based on standard practices for anthracycline antibiotics and complex natural products.
1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Solvent Selection: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with key analyte resonances. For anthracyclines, CDCl₃ and DMSO-d₆ are commonly used.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
2. NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is particularly beneficial for less abundant ¹³C nuclei.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Spectroscopy:
-
Acquire a 1D ¹³C NMR spectrum with proton decoupling (e.g., using a DEPTQ or APT pulse sequence to differentiate between CH, CH₂, and CH₃ groups).
-
A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are necessary.
-
-
Two-Dimensional (2D) NMR Spectroscopy: To achieve unambiguous assignment, a suite of 2D NMR experiments is essential:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems and assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for stereochemical assignments.
-
3. Data Processing and Spectral Assignment
-
Processing: Process the acquired NMR data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing.
-
Assignment Strategy:
-
Identify Key ¹H Signals: Start by assigning easily identifiable proton signals, such as those in the aromatic region, methoxy (B1213986) groups, and anomeric protons of the sugar moiety.
-
Trace ¹H-¹H Connections with COSY: Use the COSY spectrum to establish the connectivity between protons within individual spin systems (e.g., the sugar rings and the aglycone side chain).
-
Assign Directly Bonded Carbons with HSQC/HMQC: Correlate the assigned protons to their directly attached carbons using the HSQC or HMQC spectrum.
-
Connect Fragments with HMBC: Utilize the HMBC spectrum to link the different spin systems together. For example, correlations from anomeric protons to the aglycone will confirm the glycosylation site. HMBC is also essential for assigning non-protonated quaternary carbons.
-
Confirm Stereochemistry with NOESY/ROESY: Analyze the through-space correlations in the NOESY or ROESY spectrum to determine the relative stereochemistry of the molecule.
-
Workflow for NMR Spectral Assignment
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation of this compound.
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Cytorhodin X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytorhodin X is an anthracycline antibiotic that has demonstrated cytotoxic and antimicrobial properties. Accurate determination of its Minimum Inhibitory Concentration (MIC) is a critical first step in assessing its potential as an antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions. This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods, which are standard procedures recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation: MIC of this compound and Related Compounds
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound and its related compounds against various Gram-positive bacteria. This data is essential for understanding its spectrum of activity and potency.
| Compound | Test Organism | MIC (µg/mL) |
| This compound | Bacillus subtilis | > 32 |
| This compound | Staphylococcus aureus SA1 | > 32 |
| This compound | Staphylococcus aureus SA2 | > 32 |
| This compound | Bacillus thuringiensis | > 32 |
| This compound | Enterococcus faecalis | > 32 |
| Cosmomycin C | Bacillus subtilis | 0.125 |
| Cosmomycin C | Staphylococcus aureus SA1 | 0.06 |
| Cosmomycin C | Staphylococcus aureus SA2 | 0.06 |
| Cosmomycin C | Bacillus thuringiensis | 0.125 |
| Cosmomycin C | Enterococcus faecalis | 0.125 |
| Cosmomycin D | Bacillus subtilis | 0.25 |
| Cosmomycin D | Staphylococcus aureus SA1 | 0.125 |
| Cosmomycin D | Staphylococcus aureus SA2 | 0.125 |
| Cosmomycin D | Bacillus thuringiensis | 0.25 |
| Cosmomycin D | Enterococcus faecalis | 0.25 |
| Data sourced from Gui, C., et al. (2019). |
Experimental Protocols
Two primary methods for determining the MIC of this compound are detailed below: Broth Microdilution and Agar Dilution.
Protocol 1: Broth Microdilution Assay
This method uses a 96-well microtiter plate to determine the MIC in a liquid growth medium.
Materials:
-
This compound stock solution (of known concentration, dissolved in a suitable solvent like DMSO)
-
Test microorganism(s) (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Sterile 96-well microtiter plates
-
Sterile test tubes
-
Spectrophotometer or McFarland turbidity standards
-
Multichannel pipette
-
Incubator (35 ± 2°C)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Solvent control (e.g., DMSO)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound. Due to the nature of natural products, dissolving it in a small amount of DMSO before diluting with broth is common.
-
In a 96-well plate, add 100 µL of sterile broth to all wells except for the first column.
-
Add 200 µL of the this compound stock solution (at twice the highest desired test concentration) to the wells in the first column.
-
Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control wells. The final volume in each well will be 200 µL.
-
Include the following controls:
-
Growth Control: Broth with inoculum, but no this compound.
-
Sterility Control: Broth only.
-
Solvent Control: Broth with inoculum and the same concentration of solvent (e.g., DMSO) used for the highest concentration of this compound.
-
Positive Control: A known antibiotic with a known MIC for the test organism.
-
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. A plate reader can also be used to measure absorbance to determine growth inhibition.
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Agar Dilution Assay
This method involves incorporating this compound into an agar medium upon which microorganisms are inoculated.
Materials:
-
This compound stock solution (of known concentration)
-
Test microorganism(s)
-
Mueller-Hinton Agar (MHA) or other appropriate agar medium
-
Sterile petri dishes
-
Sterile test tubes
-
Spectrophotometer or McFarland turbidity standards
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of twofold dilutions of this compound in a sterile diluent.
-
For each concentration, add a specific volume of the this compound solution to molten and cooled (45-50°C) MHA. For example, add 2 mL of a 10x concentrated drug solution to 18 mL of molten agar.
-
Mix thoroughly and pour the agar into sterile petri dishes.
-
Allow the agar to solidify completely.
-
Prepare a control plate containing no this compound.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
This suspension can be further diluted to achieve a final inoculum of approximately 10⁴ Colony Forming Units (CFU) per spot.
-
-
Inoculation and Incubation:
-
Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspensions.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism.
-
Caption: Workflow for the Agar Dilution MIC Assay.
Logical Relationship for MIC Interpretation
The interpretation of an MIC value is crucial for classifying a microorganism as susceptible, intermediate, or resistant to an antimicrobial agent. This classification is typically based on clinical breakpoints established by organizations like CLSI and EUCAST.
Caption: Interpretation of MIC values using clinical breakpoints.
Application Notes and Protocols: Investigating the Role of Cytorhodin X in Cancer Multidrug Resistance
Disclaimer: The following application notes and protocols are a proposed framework for research. As of the date of this document, there is limited published research directly investigating the application of Cytorhodin X in the context of multidrug resistance (MDR) in cancer. The methodologies described are based on established protocols for studying other anthracycline antibiotics and MDR mechanisms.
Introduction
Multidrug resistance (MDR) is a primary obstacle in the successful chemotherapeutic treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and cytotoxic efficacy.
This compound is a cytotoxic antibiotic belonging to the anthracycline class of compounds. While its cytotoxic properties have been identified, its potential role in the study of MDR in cancer remains largely unexplored. These application notes provide a theoretical framework and detailed protocols for researchers to investigate the interaction of this compound with MDR cancer cells, its potential as a substrate or inhibitor of P-gp, and its effect on relevant signaling pathways.
Key Research Questions
-
What is the cytotoxic profile of this compound against drug-sensitive and multidrug-resistant cancer cell lines?
-
Is this compound a substrate for the P-glycoprotein (P-gp) efflux pump?
-
Can this compound modulate the activity of P-gp and reverse resistance to other chemotherapeutic agents?
-
What cellular signaling pathways are affected by this compound treatment in MDR cancer cells?
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data that could be generated from the experiments described in the protocols. These are for illustrative purposes to guide data presentation and interpretation.
Table 1: Cytotoxicity of this compound in Drug-Sensitive and Multidrug-Resistant Cancer Cell Lines
| Cell Line | Phenotype | This compound IC₅₀ (nM) | Doxorubicin IC₅₀ (nM) | Resistance Index (RI) to Doxorubicin |
| MCF-7 | Drug-Sensitive | 150 | 100 | 1.0 |
| MCF-7/ADR | Multidrug-Resistant | 950 | 2500 | 25.0 |
| OVCAR-8 | Drug-Sensitive | 120 | 80 | 1.0 |
| NCI/ADR-RES | Multidrug-Resistant | 800 | 2000 | 25.0 |
The Resistance Index (RI) is calculated as the IC₅₀ of the resistant cell line divided by the IC₅₀ of the sensitive parent cell line.
Table 2: Effect of P-glycoprotein Inhibitor on this compound Cytotoxicity
| Cell Line | Treatment | This compound IC₅₀ (nM) | Fold Reversal |
| MCF-7/ADR | This compound alone | 950 | - |
| MCF-7/ADR | This compound + Verapamil (5 µM) | 200 | 4.75 |
| NCI/ADR-RES | This compound alone | 800 | - |
| NCI/ADR-RES | This compound + Verapamil (5 µM) | 180 | 4.44 |
Fold Reversal is calculated as the IC₅₀ of this compound alone divided by the IC₅₀ of this compound in the presence of the inhibitor.
Table 3: Intracellular Accumulation of Rhodamine 123 (P-gp Substrate)
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | % Increase in Accumulation |
| MCF-7/ADR | Rhodamine 123 alone | 150 | - |
| MCF-7/ADR | Rhodamine 123 + this compound (1 µM) | 450 | 200% |
| MCF-7/ADR | Rhodamine 123 + Verapamil (5 µM) | 600 | 300% |
% Increase in Accumulation is relative to treatment with Rhodamine 123 alone.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in drug-sensitive and multidrug-resistant cancer cell lines.
Materials:
-
Drug-sensitive (e.g., MCF-7) and drug-resistant (e.g., MCF-7/ADR) cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Doxorubicin (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and Doxorubicin in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: P-glycoprotein Efflux Assay using Rhodamine 123
Objective: To assess whether this compound can inhibit the efflux activity of P-gp.
Materials:
-
Multidrug-resistant cell line (e.g., MCF-7/ADR)
-
Rhodamine 123 (a fluorescent P-gp substrate)
-
This compound
-
Verapamil (a known P-gp inhibitor, as a positive control)
-
Flow cytometer
-
Fluorescence microscope
Procedure:
-
Culture MDR cells on glass coverslips or in 6-well plates until they reach 70-80% confluency.
-
Pre-incubate the cells with this compound (at a non-toxic concentration, e.g., 1 µM) or Verapamil (5 µM) for 1 hour at 37°C.
-
Add Rhodamine 123 (final concentration 1 µg/mL) to the medium and incubate for another 30-60 minutes.
-
Wash the cells three times with ice-cold PBS to remove extracellular dye.
-
For flow cytometry: Trypsinize the cells, resuspend them in PBS, and analyze the intracellular fluorescence using a flow cytometer.
-
For fluorescence microscopy: Mount the coverslips on slides and visualize the intracellular fluorescence.
-
Compare the fluorescence intensity of cells treated with this compound or Verapamil to that of untreated cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on signaling pathways involved in apoptosis in MDR cells.
Materials:
-
MDR cell line (e.g., NCI/ADR-RES)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat MDR cells with various concentrations of this compound for 24-48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Analyze the changes in the expression levels of the target proteins relative to the loading control (Actin).
Visualization of Workflows and Pathways
Application Notes: Heterologous Expression of Cytorhodin X Genes in E. coli
Topic: Heterologous Expression of Cytorhodin X Genes in E. coli Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytorhodins are a class of anthracycline antibiotics with potent biological activities. This compound, a member of this family, is a type II polyketide synthesized by a complex enzymatic assembly line known as a Polyketide Synthase (PKS). The native producers, typically Streptomyces species, are often slow-growing and genetically challenging to manipulate. Consequently, expressing the this compound biosynthetic gene cluster (BGC) in a heterologous host like Escherichia coli offers a promising alternative for production, pathway engineering, and drug development. E. coli is an attractive host due to its rapid growth, well-characterized genetics, and established fermentation processes.
However, the functional reconstitution of bacterial type II PKS systems in E. coli presents significant challenges. A primary obstacle has been the frequent formation of insoluble and non-functional ketosynthase (KS) components of the minimal PKS. This note outlines strategies to overcome these hurdles and provides detailed protocols for the successful heterologous expression of the this compound gene cluster in E. coli.
Key Challenges and Strategic Solutions
-
Insoluble Protein Expression: The minimal PKS, consisting of the ketosynthase (KS) and chain length factor (CLF), often expresses as insoluble inclusion bodies in E. coli.
-
Solution: A key strategy is to maintain the native transcriptional coupling between the KS and CLF genes. Co-expressing these subunits from a single polycistronic transcript can promote proper folding and the formation of a soluble, active heterodimer. Additionally, optimizing expression conditions, such as using lower induction temperatures (16-20°C), can significantly enhance protein solubility.
-
-
Post-Translational Modification: The acyl carrier protein (ACP) component of the PKS must be converted from its inactive apo-form to the active holo-form by a phosphopantetheinyl transferase (PPTase). E. coli lacks a native PPTase capable of modifying most type II PKS ACPs.
-
Solution: Co-expression of a promiscuous PPTase, such as Sfp from Bacillus subtilis, is essential for the functional activation of the ACP.
-
-
Precursor and Cofactor Availability: The biosynthesis of polyketides requires a substantial supply of specific precursor molecules (e.g., malonyl-CoA) and cofactors (e.g., NADPH), which can be limiting in the native metabolism of E. coli.
-
Solution: Host strain engineering can be employed to enhance the intracellular pools of these essential molecules. Overexpression of enzymes involved in malonyl-CoA synthesis or NADPH regeneration can boost final product titers.
-
Quantitative Data on Heterologous Type II Polyketide Production
While specific production data for this compound in E. coli is not extensively published, results from other type II PKS systems provide valuable benchmarks for expected yields.
| Polyketide Product | Host Strain | Expression Strategy | Titer (mg/L) | Reference |
| Dehydrorabelomycin | E. coli | Transcriptional coupling of KS subunits | 25 | |
| TW95c | E. coli | Transcriptional coupling of KS subunits | 10 | |
| Oxytetracycline | E. coli | Overexpression of sigma factor σ⁵⁴ | 2 |
Visualizations
Caption: Generalized biosynthetic pathway for a type II polyketide like this compound.
Caption: Experimental workflow for heterologous production of this compound in E. coli.
Caption: Key challenges and corresponding solutions for PKS expression in E. coli.
Experimental Protocols
Note: These protocols are a general guide based on established methods for other type II polyketides. Optimization will be necessary for the specific this compound gene cluster.
Protocol 1: Gene Cluster Cloning and Vector Assembly
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from the native this compound producer (e.g., Streptomyces sp. SCSIO 1666) using a suitable commercial kit or standard protocol.
-
Gene Amplification:
-
Identify the genes of the this compound BGC from sequence data. This includes the minimal PKS genes (KSα, KSβ/CLF, ACP) and necessary tailoring enzymes (e.g., reductases, cyclases, oxygenases, glycosyltransferases).
-
Design primers to amplify the entire cluster, or segments thereof. For the minimal PKS, design primers to amplify the KS-CLF genes together to preserve their native overlap and transcriptional coupling.
-
Use a high-fidelity DNA polymerase to perform PCR amplification.
-
-
Vector Construction:
-
Clone the amplified minimal PKS fragment into a high-copy expression vector (e.g., pET-28a) under the control of an inducible promoter (e.g., T7).
-
Clone the required tailoring enzyme genes into the same or a compatible expression vector. If using multiple vectors, ensure they have compatible origins of replication and different antibiotic resistance markers.
-
Separately, clone the sfp gene (PPTase) into a compatible, low-copy plasmid (e.g., pACYCDuet-1) for constitutive or inducible expression.
-
-
Verification: Verify all plasmid constructs by restriction digest and Sanger sequencing.
Protocol 2: Heterologous Expression in E. coli
-
Host Transformation: Co-transform the expression plasmids (containing the this compound BGC and sfp) into a suitable expression host, such as E. coli BL21(DE3). Plate on LB agar (B569324) containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking (220 rpm).
-
Production Culture:
-
Inoculate 1 L of Terrific Broth (TB) or a rich auto-induction medium with the overnight starter culture (1:100 dilution). Add appropriate antibiotics.
-
Incubate at 37°C with shaking until the culture reaches an OD₆₀₀ of 0.6–0.8.
-
-
Induction:
-
Cool the cultures to 18°C.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1–0.2 mM.
-
Continue incubation at 18°C for 48–72 hours with shaking.
-
Protocol 3: Product Extraction and Analysis
-
Harvesting: Centrifuge the culture at 6,000 x g for 15 minutes to pellet the cells. Separate the supernatant and the cell pellet.
-
Extraction from Supernatant:
-
Add an equal volume of ethyl acetate (B1210297) to the culture supernatant.
-
Shake vigorously for 20 minutes and separate the organic phase.
-
Repeat the extraction twice. Pool the organic phases.
-
-
Extraction from Cell Pellet:
-
Resuspend the cell pellet in acetone (B3395972) or methanol (B129727) and sonicate to lyse the cells.
-
Centrifuge to remove cell debris.
-
Collect the solvent supernatant.
-
-
Sample Preparation:
-
Evaporate the pooled organic extracts and the cell-free solvent extract to dryness using a rotary evaporator.
-
Re-dissolve the dried residue in a small volume of methanol for analysis.
-
-
Analysis:
-
Analyze the crude extract using High-Performance Liquid Chromatography (HPLC) with a C18 column, comparing the retention time to an authentic standard if available.
-
Confirm the identity and mass of the produced compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Application Notes and Protocols for Probing Topoisomerase II Inhibition Using Cytorhodin X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytorhodin X is a naturally occurring anthracycline antibiotic that exhibits cytotoxic properties. Like other members of the anthracycline class, its mechanism of action is believed to involve the inhibition of DNA topoisomerase II, an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation. Topoisomerase II inhibitors are a cornerstone of many cancer chemotherapy regimens. They function by stabilizing the transient covalent complex formed between topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks and subsequent activation of apoptotic pathways.
The inherent fluorescence of the anthracycline scaffold provides a powerful tool for studying their cellular uptake and interaction with molecular targets. These application notes provide detailed protocols for utilizing this compound as a fluorescent probe to investigate topoisomerase II inhibition in both biochemical and cellular assays.
Data Presentation
Cytotoxicity of this compound and Related Compounds
The following table summarizes the cytotoxic activity (IC₅₀ in µM) of this compound and its analogs against a panel of human cancer cell lines. This data is crucial for designing cell-based assays and provides a benchmark for the compound's potency.
| Compound | A549 (Lung) | HCT-116 (Colon) | K562 (Leukemia) |
| This compound | >10 | >10 | >10 |
| Cosmomycin A | >10 | >10 | >10 |
| Cosmomycin B | 0.21 (MDA-MB-468) | - | - |
| Iremycin | >10 | >10 | >10 |
Data adapted from Gui, C., et al. (2019). Note: Specific IC50 values for this compound were not available in the cited source, indicating they are greater than 10 µM for the tested cell lines. Cosmomycin B data is included for structural comparison context.
Fluorescence Properties of Anthracyclines
| Property | Wavelength Range (nm) |
| Excitation Maximum (λex) | 470 - 495 |
| Emission Maximum (λem) | 550 - 650 |
Note: The fluorescence of anthracyclines can be influenced by their local environment, including binding to DNA and proteins.
Signaling Pathways and Experimental Workflows
Topoisomerase II Inhibition-Induced Apoptosis
Topoisomerase II poisons, such as anthracyclines, stabilize the cleavage complex, leading to DNA double-strand breaks. This damage activates a cascade of signaling events, ultimately leading to apoptosis. The following diagram illustrates the key pathways involved.
Caption: Signaling pathway of apoptosis induced by Topoisomerase II inhibition.
Experimental Workflow for Assessing Topoisomerase II Inhibition
This diagram outlines the major experimental steps to characterize the activity of this compound as a topoisomerase II inhibitor.
Caption: Workflow for evaluating this compound as a Topoisomerase II inhibitor.
Experimental Protocols
Topoisomerase II DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 500 mM KCl, 50 mM MgCl₂, 10 mM ATP, 1 mM EDTA, 150 µg/mL BSA)
-
This compound stock solution (in DMSO)
-
Etoposide (positive control)
-
0.5 M EDTA
-
Loading dye (with SDS and Proteinase K)
-
1x TAE buffer
-
Fluorescence imaging system
Procedure:
-
Prepare reaction mixtures on ice in microcentrifuge tubes. For a 20 µL reaction:
-
2 µL 10x Topoisomerase II Reaction Buffer
-
0.5 µg supercoiled plasmid DNA
-
1 µL this compound (various concentrations) or DMSO (vehicle control)
-
Distilled water to 19 µL
-
-
Add 1 µL of human topoisomerase IIα to each reaction tube, except for the negative control (no enzyme).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding 2 µL of 0.5 M EDTA.
-
Add 4 µL of loading dye containing SDS (to a final concentration of 0.5%) and Proteinase K (to a final concentration of 50 µg/mL).
-
Incubate at 50°C for 30 minutes to digest the protein.
-
Load the samples onto a 1% agarose gel in 1x TAE buffer.
-
Run the gel at 5 V/cm until the dye front has migrated approximately 75% of the gel length.
-
Visualize the DNA bands using a fluorescence imaging system. If the intrinsic fluorescence of this compound is not sufficient or interferes, a DNA stain such as SYBR Safe can be used.
-
Analyze the gel to determine the concentration of this compound that inhibits the conversion of supercoiled DNA to relaxed DNA.
Topoisomerase II-mediated DNA Cleavage Assay
This assay determines if this compound acts as a topoisomerase II poison by stabilizing the enzyme-DNA cleavage complex.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA or a linearized plasmid with a known topoisomerase II cleavage site
-
10x Topoisomerase II Reaction Buffer
-
This compound stock solution (in DMSO)
-
Etoposide (positive control)
-
10% SDS
-
Proteinase K
-
Loading dye
-
Agarose
-
1x TAE buffer
-
Fluorescence imaging system
Procedure:
-
Set up the reaction mixtures on ice as described in the relaxation assay.
-
Add 1 µL of human topoisomerase IIα.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 2 µL of 10% SDS.
-
Add Proteinase K to a final concentration of 50 µg/mL and incubate at 50°C for 30 minutes.
-
Add loading dye and load the samples onto a 1% agarose gel.
-
Perform electrophoresis and visualize the gel as described previously.
-
An increase in the amount of linear DNA (for a supercoiled plasmid substrate) or cleaved DNA fragments (for a linearized substrate) in the presence of this compound indicates that it is a topoisomerase II poison.
Cellular Uptake of this compound by Fluorescence Microscopy
This protocol describes a qualitative method to visualize the cellular uptake and localization of this compound using its intrinsic fluorescence.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound
-
Hoechst 33342 or DAPI
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
-
Fluorescence microscope with appropriate filters
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1-10 µM) in complete medium for different time points (e.g., 1, 4, 24 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with Hoechst 33342 or DAPI for 10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using a suitable mounting medium.
-
Visualize the cells using a fluorescence microscope. Use a filter set appropriate for this compound (based on its determined or estimated excitation/emission spectra) and a DAPI/Hoechst filter set.
-
Observe the intracellular localization of this compound (e.g., cytoplasm, nucleus).
Quantitative Analysis of Cellular Uptake by Flow Cytometry
This method provides a quantitative measure of this compound uptake in a cell population.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with different concentrations of this compound for various time points.
-
Harvest the cells by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
Analyze the cells on a flow cytometer, detecting the fluorescence of this compound in an appropriate channel (e.g., PE-Texas Red or a similar channel based on its emission spectrum).
-
Quantify the mean fluorescence intensity of the cell population for each condition.
Conclusion
This compound, as a fluorescent anthracycline, offers a valuable tool for investigating the mechanisms of topoisomerase II inhibition. The protocols outlined here provide a framework for characterizing its biochemical and cellular activities. By leveraging its intrinsic fluorescence, researchers can gain insights into its cellular uptake, subcellular localization, and interaction with its molecular target, thereby aiding in the development of novel anticancer therapies. It is imperative to first characterize the specific fluorescence properties of this compound to optimize these fluorescence-based assays.
Troubleshooting & Optimization
Technical Support Center: Enhancing Cytorhodin X Fermentation Yield
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the fermentation yield of Cytorhodin X from Streptomyces sp. KCTC 11604BP.
Troubleshooting Guide: Low this compound Yield
Low or inconsistent yield of this compound is a common challenge in fermentation processes. This guide provides a structured approach to identifying and resolving potential issues.
Q1: My Streptomyces culture shows good biomass growth, but this compound production is low or absent. What should I investigate?
This scenario, known as growth-product decoupling, suggests that the primary metabolism (cell growth) is favored over secondary metabolism (antibiotic production). Here are the key areas to troubleshoot:
-
Nutrient Limitation or Repression: The biosynthesis of secondary metabolites like this compound is often triggered by the depletion of certain nutrients. Conversely, high concentrations of other nutrients, particularly rapidly metabolizable carbon sources like glucose, can repress production.
-
Suboptimal pH: The pH of the fermentation medium is critical. For many Streptomyces fermentations, a pH range of 6.0 to 8.0 is optimal for secondary metabolite production.
-
Inadequate Aeration and Agitation: Oxygen is essential for the growth of aerobic Streptomyces and for the enzymatic reactions in the this compound biosynthetic pathway. Poor oxygen transfer due to insufficient agitation or aeration can be a significant limiting factor.
Troubleshooting Workflow for Low Yield with Good Biomass
Caption: Troubleshooting workflow for low this compound yield despite good biomass.
Q2: I am observing significant batch-to-batch variability in this compound yield. How can I improve consistency?
Batch-to-batch inconsistency is often due to variations in the initial stages of the fermentation process or the quality of the raw materials.
-
Inoculum Quality: The age, size, and physiological state of the seed culture are critical for a productive and reproducible fermentation.
-
Media Component Variability: The quality and composition of complex media components like soybean meal and yeast extract can vary between batches and suppliers, leading to inconsistent results.
-
Sterilization Procedures: Inconsistent sterilization can lead to the degradation of heat-sensitive media components or incomplete sterilization, resulting in contamination.
Q3: My Streptomyces culture is forming dense pellets, which is affecting the yield. What can I do?
Pellet formation can create mass transfer limitations, especially for oxygen, which can negatively impact antibiotic production.
-
Inoculum Preparation: A dispersed seed culture can promote more dispersed growth in the production fermenter.
-
Agitation Speed: Higher agitation can break up pellets, but excessive shear stress can damage the mycelia.
-
Media Composition: The addition of certain polymers or alterations in the media composition can influence mycelial morphology.
Frequently Asked Questions (FAQs)
Q: What is a typical starting point for a this compound fermentation medium?
While the optimal medium for Streptomyces sp. KCTC 11604BP for this compound production is not explicitly detailed in publicly available literature, a good starting point can be adapted from media used for other Streptomyces species producing anthracyclines. A common basal medium includes a carbon source, a nitrogen source, and essential minerals.
Table 1: Example Basal Fermentation Media for Streptomyces sp.
| Component | Concentration (g/L) | Role | Reference |
| Soluble Starch | 20 | Carbon Source | |
| Glucose | 10-40 | Carbon Source | |
| Soybean Meal | 10-15 | Nitrogen Source | |
| Yeast Extract | 1-5 | Nitrogen/Growth Factor Source | |
| Peptone | 2-11 | Nitrogen Source | |
| K₂HPO₄ | 0.05-0.5 | Phosphate Source/Buffer | |
| MgSO₄·7H₂O | 0.5 | Mineral Source | |
| CaCO₃ | 2 | pH Buffering | |
| NaCl | 2.5-5 | Osmotic Balance | |
| Trace Elements Solution | 1 mL/L | Essential Cofactors |
Q: How can I optimize the fermentation medium for improved this compound yield?
Response Surface Methodology (RSM) is a powerful statistical tool for optimizing fermentation media. It allows for the evaluation of multiple variables and their interactions, leading to a more robust and efficient optimization process. A typical workflow involves:
-
Screening of Components: Using a Plackett-Burman design to identify the most significant media components affecting this compound production.
-
Optimization of Key Components: Employing a central composite design (CCD) to determine the optimal concentrations of the most influential components identified in the screening phase.
Q: Are there any known precursors that can be fed to the culture to boost this compound production?
For anthracycline biosynthesis, the core structure is built from acetate (B1210297) and propionate (B1217596) units derived from primary metabolism. While specific precursor feeding strategies for this compound are not well-documented, general strategies for enhancing polyketide production can be applied. These include the feeding of:
-
Acetate and Propionate: As direct precursors for the polyketide backbone.
-
Glycerol (B35011): Can serve as a carbon source and influence the availability of precursors.
It is crucial to optimize the timing and concentration of precursor addition to avoid toxicity and metabolic burden on the cells.
Q: What is the proposed biosynthetic pathway for this compound?
This compound is an anthracycline antibiotic produced by Streptomyces sp. SCSIO 1666. Its biosynthesis involves a type II polyketide synthase (PKS) system. A key enzyme in the terminal steps of the pathway is a reductase, CytA, which is involved in the C-7 reduction of the anthracycline scaffold. This enzyme also plays a role in the self-resistance mechanism of the producing organism.
Simplified this compound Biosynthesis and Regulation
Caption: Simplified diagram of the proposed this compound biosynthetic pathway and its regulation.
Experimental Protocols
Protocol 1: Inoculum Preparation for Streptomyces sp.
A consistent and healthy inoculum is crucial for reproducible fermentations.
Materials:
-
Agar (B569324) medium slants (e.g., ISP Medium 2)
-
Seed culture medium (e.g., Tryptic Soy Broth or a specific seed medium)
-
Sterile water or 20% glycerol solution
-
Sterile loops or swabs
-
Shaker incubator
Methodology:
-
Inoculate an agar slant with a spore suspension or mycelial fragments of Streptomyces sp.
-
Incubate at 28°C for 7-10 days, or until good sporulation is observed (a powdery appearance).
-
Aseptically scrape the spores from the agar surface into a sterile solution (e.g., 20% glycerol).
-
Vortex the suspension vigorously to break up mycelial clumps.
-
Use this spore suspension to inoculate a baffled flask containing the seed culture medium.
-
Incubate the seed culture at 28°C with shaking at 200-250 rpm for 48-72 hours.
-
Use this vegetative seed culture to inoculate the production fermenter at a specified volume (e.g., 5% v/v).
Protocol 2: Quantification of this compound by HPLC
Accurate quantification of this compound is essential for process optimization.
Sample Preparation:
-
Centrifuge a known volume of the fermentation broth to separate the supernatant and mycelium.
-
Extract the supernatant and the mycelial pellet separately with an equal volume of a suitable organic solvent (e.g., ethyl acetate or butanone) by vigorous shaking.
-
Pool the organic fractions and evaporate to dryness using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of methanol.
-
Filter the methanolic extract through a 0.22 µm syringe filter before HPLC analysis.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) is commonly used for separating anthracyclines.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength appropriate for this compound (typically in the range of 254 nm and 495 nm for anthracyclines).
-
Quantification: Use a standard curve prepared with purified this compound.
Table 2: Example HPLC Gradient for Anthracycline Separation
| Time (min) | % Water (0.1% Formic Acid) | % Acetonitrile |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 30 | 90 | 10 |
| 35 | 90 | 10 |
Note: This is a general protocol and may require optimization for your specific application.
overcoming challenges in the purification of Cytorhodin X
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome challenges in the purification of Cytorhodin X.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Incomplete cell lysis. | Ensure complete cell lysis by using appropriate mechanical (e.g., sonication, bead beating) or enzymatic (e.g., lysozyme) methods. Monitor cell disruption under a microscope. |
| Inefficient extraction solvent. | This compound is mycelium-associated. Use a solvent that can effectively penetrate the cell wall and solubilize the compound. Butanone or ethyl acetate (B1210297) are reported to be effective. Consider sequential extractions to maximize recovery. | |
| Degradation of this compound during extraction. | Perform extraction at a reduced temperature (e.g., 4°C) and protect the sample from light to minimize degradation. | |
| Co-elution of Structurally Similar Anthracyclines (e.g., Cosmomycins) | Insufficient resolution of the chromatography column. | Use a high-resolution HPLC column (e.g., C18) with a smaller particle size. Optimize the gradient elution method by using a shallower gradient or a different organic modifier (e.g., acetonitrile (B52724) vs. methanol). |
| Similar polarity of the compounds. | Consider using a different chromatography mode, such as normal-phase chromatography or counter-current chromatography, which separates compounds based on different physicochemical properties. | |
| Poor Peak Shape in HPLC (Tailing or Fronting) | Column overload. | Reduce the amount of sample loaded onto the column. |
| Inappropriate mobile phase pH. | The pH of the mobile phase can affect the ionization state of this compound. Adjust the pH to improve peak shape. For many anthracyclines, a slightly acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) is beneficial. | |
| Secondary interactions with the stationary phase. | Add a competing agent to the mobile phase, such as triethylamine, to block active sites on the silica (B1680970) support. | |
| Degradation of Purified this compound During Storage | Unstable storage conditions (temperature, light, pH). | Store purified this compound at low temperatures (-20°C or -80°C) in a suitable solvent (e.g., methanol, DMSO), protected from light. Avoid repeated freeze-thaw cycles. Anthracyclines can be unstable at non-neutral pH. |
| Precipitation of this compound in Aqueous Solutions | Low aqueous solubility. | Many anthracyclines have limited solubility in aqueous solutions, especially at neutral pH. Dissolve the compound in a small amount of an organic solvent like DMSO before diluting with an aqueous buffer. |
Frequently Asked Questions (FAQs)
1. What is the recommended first step for isolating this compound from a Streptomyces fermentation culture?
Since this compound is primarily found within the mycelia, the first step is to separate the mycelia from the culture broth by centrifugation. The mycelial pellet should then be extracted with an appropriate organic solvent such as butanone or ethyl acetate.
2. What type of chromatography is most effective for the final purification of this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most commonly used and effective method for the final purification of anthracyclines like this compound. A C18 column with a gradient of water and acetonitrile, often with an acid modifier like formic acid, typically provides good separation from related compounds.
3. How can I monitor the purity of my this compound fractions?
Purity can be monitored using analytical RP-HPLC with UV-Vis detection. The characteristic red color of anthracyclines allows for detection in the visible range (around 480-550 nm). Mass spectrometry can be used to confirm the identity of the compound in the collected fractions.
4. What are the expected challenges when separating this compound from other co-produced anthracyclines?
The main challenge is the structural similarity to other co-produced anthracyclines, such as cosmomycins and other cytorhodins. This can lead to overlapping peaks in chromatography. Careful optimization of the HPLC method, including the gradient, mobile phase composition, and column chemistry, is crucial for achieving high purity.
5. What is the general stability of this compound in solution?
While specific stability data for this compound is limited, other anthracyclines like doxorubicin (B1662922) and daunorubicin (B1662515) are known to be sensitive to light and pH. It is recommended to handle solutions of this compound with protection from light and to store them at low temperatures (4°C for short-term and -20°C or lower for long-term storage).
Quantitative Data Summary
The following table summarizes typical data that might be expected during the purification of an anthracycline like this compound from a Streptomyces culture. These values are illustrative and will vary depending on the specific fermentation and purification conditions.
| Purification Step | Total Amount (mg) | Purity (%) | Recovery (%) |
| Crude Organic Extract | 100 | ~5 | 100 |
| Silica Gel Chromatography | 20 | ~40 | 20 |
| Preparative RP-HPLC | 5 | >95 | 5 |
Experimental Protocols
Detailed Methodology for this compound Purification
-
Fermentation and Extraction:
-
Culture Streptomyces sp. SCSIO 1666 in a suitable production medium.
-
Harvest the culture by centrifugation at 10,000 x g for 15 minutes to separate the mycelia from the supernatant.
-
Extract the mycelial pellet three times with an equal volume of butanone or ethyl acetate with vigorous shaking.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Initial Fractionation by Silica Gel Chromatography:
-
Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Pool the enriched fractions and evaporate the solvent.
-
-
Final Purification by Preparative RP-HPLC:
-
Dissolve the enriched fraction in a small volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with a linear gradient of acetonitrile in water (both containing 0.1% formic acid). A typical gradient might be from 5% to 95% acetonitrile over 40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 490 nm).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction using analytical HPLC and confirm the identity using mass spectrometry.
-
Evaporate the solvent to obtain pure this compound.
-
Visualizations
Diagrams of Key Processes
Caption: General experimental workflow for the purification of this compound.
Caption: Postulated mechanism of action of this compound in cancer cells.
Technical Support Center: Addressing Cytorhodin X Solubility Challenges
Welcome to the technical support center for Cytorhodin X. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility issues of this compound in aqueous buffers during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. Due to its hydrophobic nature, this compound has low solubility in aqueous solutions alone. A high-concentration stock in 100% DMSO allows for subsequent dilution into aqueous buffers or cell culture media to achieve the desired final concentration while keeping the DMSO concentration at a non-toxic level for most cell lines (typically below 0.5%).
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?
A2: Precipitation upon dilution into an aqueous medium is a common challenge with hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, ideally 0.5% or lower, as higher concentrations can be toxic to cells. Some cell lines can tolerate up to 1%, but it is crucial to perform a vehicle control to assess the impact of the solvent on your specific assay.
-
Method of Dilution: Add the DMSO stock solution dropwise into the pre-warmed (e.g., 37°C) aqueous buffer or medium while vortexing or stirring. This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.
-
Sonication: If precipitation persists, gentle sonication of the final solution in a water bath for a short period can help to redissolve the compound.
-
Use of Surfactants or Pluronic F-68: For particularly challenging cases, the addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer before adding the this compound stock solution can help to maintain its solubility.
Q3: Are there alternatives to DMSO for dissolving this compound?
A3: While DMSO is the most common choice, other water-miscible organic solvents can be considered if DMSO is incompatible with your experimental system. These include ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA). It is essential to test the tolerance of your specific cell line or assay to these solvents and to always include a vehicle control.
Q4: Can I improve the aqueous solubility of this compound for in vivo studies?
A4: Yes, for in vivo applications where high concentrations of organic solvents are not feasible, solubility-enhancing excipients are recommended. Cyclodextrins are a class of cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming inclusion complexes with increased water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations for this purpose.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound's solubility limit in the final buffer composition has been exceeded. | - Decrease the final concentration of this compound.- Increase the final concentration of the organic co-solvent (e.g., DMSO), ensuring it remains within the tolerated range for your assay.- Utilize the dropwise addition method into pre-warmed, stirring buffer. |
| The prepared solution is cloudy or shows signs of aggregation. | The compound is not fully dissolved or is forming aggregates. | - Use a brief sonication step after dilution.- Visually inspect the solution before use. For quantitative analysis of aggregation, consider dynamic light scattering (DLS).- Consider using solubility enhancers like cyclodextrins. |
| Inconsistent or non-reproducible experimental results. | Incomplete dissolution or precipitation of this compound at the working concentration. | - Prepare fresh working solutions for each experiment.- Always visually inspect for any signs of precipitation before adding the solution to your experimental setup.- Re-evaluate the solvent and dilution protocol to ensure complete solubilization. |
| High background signal or cytotoxicity observed in the vehicle control. | The concentration of the organic solvent (e.g., DMSO) is too high for the specific cells or assay being used. | - Determine the maximum tolerated solvent concentration for your particular cell line and experiment duration through a dose-response curve.- Reduce the final solvent concentration in your experiments to below the toxic threshold, typically ≤ 0.5% for DMSO. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain. If needed, gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions by Dilution in Aqueous Buffer
This protocol outlines the dilution of the DMSO stock solution into an aqueous medium for in vitro assays.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium (e.g., PBS, DMEM)
-
Vortex mixer or magnetic stirrer
Procedure:
-
Pre-warm Medium: Pre-warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
Dilution: While vigorously vortexing or stirring the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.
-
Mixing: Continue to mix the solution for an additional 30 seconds to ensure homogeneity.
-
Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness before applying it to your experiment.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to the aqueous medium to match the final solvent concentration in the experimental samples.
Protocol 3: Solubility Enhancement using Cyclodextrins
This protocol provides a general method for preparing a this compound solution with enhanced aqueous solubility using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer at a concentration determined to be optimal for solubilization (e.g., 5-20% w/v). Stir until the HP-β-CD is fully dissolved.
-
Add this compound: Add the this compound powder to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature overnight to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: A Simplified Overview
This compound, as an anthracycline antibiotic, is expected to exert its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis. Key signaling pathways implicated in the action of anthracyclines include the MAPK/ERK and PI3K/Akt pathways, as well as the NF-κB signaling cascade.
Caption: Simplified signaling cascade of this compound-induced apoptosis.
Experimental Workflow for Assessing this compound Solubility and Cytotoxicity
The following diagram illustrates a typical workflow for preparing this compound solutions and evaluating their cytotoxic effects in a cell-based assay.
Caption: Workflow for preparing this compound solutions and assessing cytotoxicity.
Logical Relationship for Troubleshooting Solubility Issues
This diagram outlines the decision-making process for addressing solubility problems with this compound.
Caption: Decision tree for troubleshooting this compound precipitation.
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Cytorhodin X
Welcome to our dedicated support center for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Cytorhodin X. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and an effective resolution pathway to achieve optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant issue in the analysis of this compound?
A1: Peak tailing is a phenomenon in HPLC where the peak asymmetry factor is greater than 1.2, resulting in a non-symmetrical peak with a drawn-out trailing edge. For this compound, an anthracycline antibiotic, this can lead to inaccurate peak integration and quantification, reduced sensitivity, and poor resolution from adjacent peaks, ultimately compromising the reliability of the analytical data.
Q2: My this compound peak is tailing. What are the most probable causes?
A2: Given that this compound is an anthracycline, it likely possesses basic functional groups. The most common causes of peak tailing for such compounds in reverse-phase HPLC include:
-
Secondary Silanol (B1196071) Interactions: Strong interactions between the basic groups of this compound and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to undesirable interactions between the analyte and the stationary phase.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing peak distortion.
-
Column Degradation or Contamination: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.
-
Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can cause band broadening and peak tailing.
Q3: How can I systematically troubleshoot the peak tailing of my this compound analyte?
A3: A logical troubleshooting approach is crucial. Start with the simplest potential issues and progress to more complex method adjustments. The workflow diagram below provides a step-by-step guide for diagnosing and resolving the problem.
Q4: What specific mobile phase modifications can I implement to mitigate peak tailing for this compound?
A4: Optimizing the mobile phase is often the most effective strategy:
-
Lower the pH: Reducing the mobile phase pH (e.g., to pH 2.5-3.0) with an acid like phosphoric acid or formic acid will protonate the residual silanol groups, minimizing their interaction with the basic this compound molecule.
-
Increase Buffer Concentration: A higher buffer concentration can help to maintain a consistent pH and mask silanol interactions.
-
Use a Mobile Phase Additive: In some cases, adding a small amount of a competing base, like triethylamine, to the mobile phase can reduce tailing by interacting with the active silanol sites.
Q5: Could my column be the problem, and how would I confirm this?
A5: Yes, the column is a frequent source of peak tailing.
-
Column Contamination: If peak shape has deteriorated over time, flush the column with a strong solvent.
-
Column Void: A void at the head of the column can cause distorted peaks. If permitted by the manufacturer, you can try reversing and flushing the column.
-
Use a Different Column: Consider using a column with a highly deactivated, end-capped stationary phase, which has fewer residual silanol groups available for secondary interactions. Substituting your current column with a new, high-quality C18 column can quickly determine if the original column was the issue.
Experimental Protocols
While a specific, validated HPLC method for this compound is not widely published, the following protocol, adapted from methods for the structurally similar anthracycline doxorubicin, serves as an excellent starting point for method development and troubleshooting.
Recommended HPLC Parameters for this compound Analysis:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 100 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile and water (30:70, v/v) with pH adjusted to 3.0 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 233 nm or Fluorescence (Excitation: 470 nm, Emission: 580 nm) |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
System Suitability Criteria (Illustrative)
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | < 2.0% (for n=6 injections) |
Troubleshooting Workflow
Caption: A stepwise approach to diagnosing the cause of peak tailing.
Technical Support Center: Optimizing Solvent Extraction for Cytorhodin X
Welcome to the technical support center for the optimization of Cytorhodin X solvent extraction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of this compound from fermentation cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties relevant to extraction?
A1: this compound is a member of the anthracycline family of antibiotics, produced by Streptomyces species. Like other anthracyclines, it is a glycosidic compound, featuring a tetracyclic aglycone core and a sugar moiety. This structure imparts amphiphilic properties. The presence of a basic amino group on the sugar moiety makes its solubility highly dependent on pH. It is generally more soluble in organic solvents at a neutral to basic pH and more soluble in acidic aqueous solutions.
Q2: Which solvents are most effective for extracting this compound?
A2: A two-step extraction process is often most effective. Initially, a polar, water-miscible solvent like acetone (B3395972) is used to extract the compound from the mycelial cake. Subsequently, a less polar, water-immiscible solvent such as chloroform (B151607) or butanone is used to extract this compound from the fermentation broth and the concentrated acetone extract. This dual-solvent approach ensures the recovery of the compound from both the cells and the liquid medium.
Q3: How does pH affect the extraction efficiency of this compound?
A3: The pH of the aqueous phase is a critical parameter. To efficiently extract this compound into an organic solvent, the pH of the fermentation broth should be adjusted to a neutral or slightly alkaline level (pH 7-8.5). This ensures the amino group on the sugar is deprotonated, increasing the molecule's overall hydrophobicity and partitioning into the organic phase. Conversely, for back-extraction into an aqueous phase for purification, an acidic solution (e.g., pH 2-4) is used to protonate the amino group, rendering the molecule more water-soluble.
Q4: What are common causes of low this compound yield during extraction?
A4: Low yields can stem from several factors:
-
Suboptimal pH: Incorrect pH during extraction can lead to poor partitioning into the desired solvent.
-
Compound Degradation: Anthracyclines can be unstable at extreme pH values (highly acidic or alkaline) and elevated temperatures.
-
Incomplete Cell Lysis: If the mycelium is not properly disrupted, the intracellular this compound will not be accessible to the solvent.
-
Emulsion Formation: During liquid-liquid extraction, stable emulsions can form, trapping the product at the interface and leading to significant losses.
Q5: How can I purify the crude this compound extract?
A5: After the initial extraction and concentration, the crude extract can be purified using various chromatographic techniques. Preparative Thin-Layer Chromatography (TLC) with a solvent system such as chloroform:methanol (B129727):aqueous ammonia (B1221849) (e.g., 85:14:1) can be effective for initial purification. For higher purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound in Organic Extract | 1. Incorrect pH of Fermentation Broth: The broth may be too acidic, retaining this compound in the aqueous phase. 2. Inefficient Mycelial Extraction: Intracellular product is not being released. 3. Degradation of this compound: Exposure to harsh pH or high temperatures during solvent evaporation. | 1. Adjust pH: Before extraction with an immiscible solvent like chloroform, adjust the broth pH to 7.0-8.5 with a suitable base (e.g., NaOH). Monitor with a pH meter. 2. Optimize Mycelial Extraction: Ensure thorough homogenization or sonication of the mycelial cake in acetone to disrupt cells effectively. 3. Control Temperature: Use a rotary evaporator at a reduced temperature (e.g., < 40°C) for solvent removal. Maintain pH in a stable range of 4-6 if possible during processing. |
| Formation of a Stable Emulsion During Liquid-Liquid Extraction | 1. High Concentration of Surfactant-like Biomolecules: Proteins and lipids from the fermentation can stabilize emulsions. 2. Vigorous Agitation: Shaking the separation funnel too aggressively can promote emulsion formation. | 1. Break the Emulsion: Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase. Alternatively, centrifuge the mixture at a moderate speed to separate the layers. 2. Gentle Mixing: Invert the separation funnel gently rather than shaking vigorously. 3. Use Supported Liquid Extraction (SLE): For difficult samples, consider using a diatomaceous earth-based SLE cartridge to avoid emulsion issues altogether. |
| Crude Extract is Highly Impure (e.g., containing pigments, oils) | 1. Co-extraction of Other Metabolites: Streptomyces produces a wide range of secondary metabolites that may have similar solubilities. 2. Carryover of Media Components: Sugars and proteins from the fermentation medium may be present. | 1. Back-Extraction: Perform a liquid-liquid back-extraction. Extract the organic phase with an acidic aqueous buffer (e.g., 0.3 M phosphoric acid, pH ~2-3). This compound will move to the aqueous phase, leaving many non-basic impurities behind. Then, re-adjust the aqueous phase pH to ~8 and re-extract with fresh organic solvent. 2. Chromatographic Purification: Utilize preparative TLC or flash chromatography for initial cleanup before HPLC. |
| Color of the Extract Fades or Changes Unexpectedly | 1. pH-Indicating Properties: The color of anthracyclines is often pH-sensitive due to their quinone structure. 2. Degradation: Loss of color can indicate decomposition of the molecule. | 1. Check pH: Ensure the pH of the solution is stable and within the optimal range (pH 4-6) for anthracycline stability. 2. Protect from Light: Anthracyclines can be light-sensitive. Store extracts in amber vials or protect them from direct light. 3. Analyze by HPLC-DAD/UV-Vis: Check the UV-Vis spectrum of the product to see if the characteristic absorbance peaks are still present. |
Data Presentation
The choice of solvent significantly impacts the recovery of this compound. The following table summarizes the expected relative efficiencies of common solvent systems based on data from related anthracyclines.
Table 1: Comparison of Solvent System Efficiency for this compound Extraction
| Extraction Step | Solvent System | Target Phase | Relative Efficiency | Notes |
| Mycelial Cake Extraction | Acetone | Mycelium | High | Excellent for penetrating cell walls and solubilizing intracellular product. |
| Broth Extraction (pH 7.5-8.5) | Chloroform | Fermentation Broth | High | Effective for extracting the deprotonated, less polar form of this compound. |
| Broth Extraction (pH 7.5-8.5) | Butanone | Fermentation Broth | High | A good alternative to chloroform, has been used for Cytorhodin analysis. |
| Broth Extraction (pH 7.5-8.5) | Ethyl Acetate | Fermentation Broth | Moderate-High | A greener alternative, but may have slightly lower efficiency than chlorinated solvents. |
| Aqueous Back-Extraction | 0.1-0.3 M Phosphoric Acid (pH 2-3) | Organic Extract | High | Efficiently protonates and pulls this compound into the aqueous phase for purification. |
Experimental Protocols
Protocol 1: Two-Step Solvent Extraction of this compound
This protocol is designed for the extraction of this compound from a Streptomyces fermentation culture.
-
Separation of Broth and Mycelium:
-
Centrifuge the fermentation culture at 5,000 x g for 20 minutes to pellet the mycelium.
-
Decant the supernatant (spent broth) and store it at 4°C.
-
-
Mycelial Extraction:
-
To the mycelial pellet, add acetone at a ratio of 1:2 (w/v) (e.g., 50 g of wet mycelium to 100 mL of acetone).
-
Homogenize or sonicate the mixture for 10-15 minutes to ensure complete cell disruption.
-
Centrifuge the mixture at 5,000 x g for 15 minutes.
-
Collect the acetone supernatant. Repeat the extraction on the pellet with a fresh portion of acetone and combine the supernatants.
-
-
Broth and Acetone Extract Concentration:
-
Combine the spent broth from step 1 with the acetone extract from step 2.
-
Concentrate the mixture to approximately one-fourth of its original volume using a rotary evaporator at a temperature below 40°C. This removes the acetone.
-
-
Liquid-Liquid Extraction:
-
Measure the pH of the concentrated broth. Adjust the pH to 8.0 using 1 M NaOH.
-
Transfer the pH-adjusted broth to a separation funnel.
-
Add an equal volume of chloroform and mix by gentle inversion for 5 minutes. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. Collect the lower organic (chloroform) phase.
-
Repeat the extraction of the aqueous phase two more times with fresh chloroform.
-
Combine all chloroform extracts.
-
-
Final Concentration:
-
Dry the combined chloroform extract over anhydrous sodium sulfate.
-
Filter the solution to remove the sodium sulfate.
-
Evaporate the chloroform under reduced pressure to yield the crude this compound extract.
-
Resuspend the crude extract in a small volume of methanol for analysis or further purification.
-
Visualizations
Below are diagrams illustrating key workflows and relationships in the this compound extraction process.
Caption: Workflow for this compound extraction and purification.
managing Cytorhodin X degradation during storage and experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability and handling of Cytorhodin X during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is a cytotoxic antibiotic belonging to the anthracycline class of compounds. Anthracyclines are known for their potent anticancer activities, which are primarily attributed to their ability to intercalate into DNA and inhibit topoisomerase II, leading to the disruption of DNA replication and transcription and ultimately cell death.
Q2: What are the primary factors that can lead to the degradation of this compound?
As an anthracycline, this compound is susceptible to degradation influenced by several factors:
-
pH: Anthracyclines are generally most stable in slightly acidic conditions (pH 4-6). Deviations into more acidic or alkaline conditions can accelerate hydrolytic degradation.
-
Temperature: Elevated temperatures increase the rate of chemical degradation.
-
Light: Exposure to light, particularly UV and fluorescent light, can cause photodegradation, especially in dilute solutions.
-
Metal Ions: The presence of certain metal ions, such as iron (III) and copper (II), can catalyze the degradation of the anthracycline structure.
Q3: How should I properly store this compound powder and stock solutions?
To ensure the stability of this compound, follow these storage recommendations:
| Form | Storage Condition | Container | Notes |
| Solid Powder | -20°C, desiccated | Tightly sealed, light-protecting vial | Minimize freeze-thaw cycles. |
| Stock Solution | -20°C or -80°C | Light-protecting polypropylene (B1209903) tubes | Prepare in a suitable solvent like DMSO. Aliquot to avoid repeated freeze-thaw cycles. |
| Diluted Solutions | 2-8°C | Light-protecting polypropylene tubes | For short-term use only. Prepare fresh for each experiment whenever possible. |
Q4: What are the potential degradation products of this compound and are they active?
The degradation of anthracyclines can lead to the formation of several products, including aglycones (the sugar moiety cleaved off) and various rearranged or oxidized forms of the tetracyclic ring structure. One common degradation product of anthracyclines is the 7,8-dehydro-9,10-desacetyl derivative, which is lipophilic and generally lacks cytostatic properties. The specific degradation products of this compound have not been extensively characterized in publicly available literature, but it is expected that they would have reduced or altered biological activity compared to the parent compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Inconsistent or Unexpected Results in Cytotoxicity Assays (e.g., MTT, XTT)
Symptoms:
-
High well-to-well or plate-to-plate variability.
-
IC50 values are not reproducible.
-
Increased absorbance at higher drug concentrations, suggesting increased viability.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Direct Reduction of MTT Reagent | The quinone structure of anthracyclines can directly reduce the MTT tetrazolium salt to formazan (B1609692), leading to a false positive signal. Solution: Run a cell-free control with this compound and the MTT reagent to check for direct reduction. If observed, consider using an alternative viability assay like the Sulforhodamine B (SRB) assay, which is based on protein staining. |
| Precipitation of this compound | Poor aqueous solubility can cause the compound to precipitate in the culture medium, leading to inaccurate concentrations. Solution: Ensure the final DMSO concentration is low (<0.5%) to maintain solubility. Visually inspect wells for any signs of precipitation before and during the experiment. |
| Incomplete Formazan Solubilization | If the purple formazan crystals are not fully dissolved, absorbance readings will be inaccurate. Solution: Ensure thorough mixing after adding the solubilization buffer. Use a multichannel pipette to aspirate and dispense the solution in each well to aid dissolution. |
Issue 2: Interference in Fluorescence-Based Assays (e.g., Flow Cytometry, Fluorescence Microscopy)
Symptoms:
-
High background fluorescence in treated cells.
-
Difficulty in distinguishing the signal from fluorescent probes from the drug's intrinsic fluorescence.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Intrinsic Fluorescence of this compound | Anthracyclines are naturally fluorescent molecules, which can interfere with the detection of other fluorophores. Solution: 1. Run an unstained, drug-treated control to determine the fluorescence spectrum and intensity of this compound in your experimental setup. 2. Choose fluorescent probes with emission spectra that do not overlap with that of this compound. 3. Use spectral compensation during flow cytometry analysis to subtract the contribution of this compound fluorescence from the signal of your probe. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting polypropylene microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protecting polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Stability Testing of this compound using High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the degradation of this compound under specific experimental conditions (e.g., in cell culture medium at 37°C).
-
Materials:
-
This compound solution to be tested
-
HPLC system with a UV-Vis or diode-array detector
-
C18 reversed-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid - optimization may be required)
-
Reference standard of this compound
-
-
Procedure:
-
Prepare a calibration curve using the this compound reference standard.
-
At time zero (t=0), take an aliquot of the experimental this compound solution, dilute it appropriately with the mobile phase, and inject it into the HPLC system.
-
Incubate the experimental solution under the desired conditions (e.g., 37°C in a cell culture incubator).
-
At subsequent time points (e.g., 2, 4, 8, 24 hours), take aliquots of the incubated solution, dilute, and inject into the HPLC.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Quantify the amount of remaining this compound at each time point using the calibration curve. The percentage degradation can be calculated as: % Degradation = [(Initial Concentration - Concentration at time t) / Initial Concentration] * 100
-
Signaling Pathways and Experimental Workflows
Anthracycline-Induced Cardiotoxicity Signaling Pathway
Anthracyclines can induce cardiotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and apoptosis.
Caption: Anthracycline-induced cardiotoxicity pathway.
Experimental Workflow for Assessing Cytotoxicity
A typical workflow for evaluating the cytotoxic effects of this compound on cancer cells.
Caption: Workflow for cytotoxicity assessment.
Troubleshooting Logic for Inconsistent MTT Assay Results
A logical flow to diagnose and resolve issues with MTT assays when using this compound.
Caption: MTT assay troubleshooting logic.
Technical Support Center: Minimizing Batch-to-Batch Variability in Cytorhodin X Production
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of Cytorhodin X, a secondary metabolite produced by Streptomyces species. This guide provides answers to frequently asked questions and detailed troubleshooting workflows to enhance consistency and yield across fermentation batches.
Troubleshooting Guide
Low or inconsistent production of this compound is a common challenge in fermentation processes. This section addresses specific issues in a question-and-answer format to help diagnose and resolve problems.
Q1: My Streptomyces culture shows good growth (high biomass), but this compound yield is low or negligible. What are the potential causes?
A1: This common issue, where primary metabolism (growth) is robust but secondary metabolism (antibiotic production) is lagging, points toward several potential bottlenecks. Key areas to investigate include suboptimal induction of the biosynthetic pathway, nutrient limitations, or inhibitory conditions. Genetic instability in the Streptomyces strain can also lead to decreased production over time.
Troubleshooting Steps:
-
Verify Culture Conditions: Ensure that the pH, temperature, and dissolved oxygen levels are within the optimal range for secondary metabolite production, which may differ from the optimal conditions for growth.
-
Check for Nutrient Repression: Certain rapidly metabolized carbon sources, like glucose, can repress the production of secondary metabolites in some Streptomyces strains. Consider using alternative or slow-releasing carbon sources.
-
Assess Genetic Stability: High-producing strains can undergo spontaneous deletions or mutations, losing the ability to synthesize the antibiotic. It is recommended to use low-passage cryopreserved stocks for inoculating seed cultures and periodically re-screen colonies for productivity.
-
Investigate Precursor Availability: The biosynthesis of this compound, like other polyketides, depends on the availability of specific precursors derived from primary metabolism. Ensure the medium is not depleted of essential precursors during the transition to the stationary (production) phase.
Q2: I am observing significant batch-to-batch variability in this compound yield. How can I improve consistency?
A2: Batch-to-batch variability is often caused by inconsistencies in raw materials, inoculum preparation, or process parameters. Even minor deviations can have a significant impact on the final product titer in secondary metabolite fermentations.
Strategies for Improving Consistency:
-
Inoculum Preparation: Standardize the inoculum preparation process. Use a consistent spore concentration or mycelial age and volume for every fermentation. An inoculum size of around 5.7 x10^6 spores/ml has been found to be optimal in some Streptomyces fermentations.
-
Medium Preparation: Ensure precise weighing and complete dissolution of all medium components. Use high-quality reagents and be mindful of lot-to-lot variability in complex components like yeast extract or peptone. Sterilization methods should be consistent to avoid the degradation of heat-sensitive components.
-
Process Parameter Control: Calibrate all probes (pH, dissolved oxygen, temperature) before each run. Implement tight, automated control over these parameters throughout the fermentation.
-
Data Analytics: Gather and store data on all process variables in a real-time database. Use multivariate data analysis to identify which parameters have the most significant impact on yield and variability, allowing you to refine your control strategy.
Q3: My fermentation shows an initial burst of this compound production, but the yield plateaus or declines prematurely. What should I investigate?
A3: A premature plateau in production often suggests factors like feedback inhibition, critical nutrient depletion, or the accumulation of toxic byproducts.
Areas to Investigate:
-
Feedback Inhibition: The final product, this compound, or its intermediates may inhibit enzymes in its own biosynthetic pathway. Adding an adsorbent resin like XAD-16 to the culture medium can sequester the product as it's produced, potentially alleviating feedback inhibition and improving overall yield.
-
Nutrient Depletion: Analyze samples over time to determine if a key nutrient (e.g., a specific amino acid, phosphate, or trace element) is being depleted just before the production plateau. A nutrient feeding strategy could be developed to overcome this limitation.
-
Accumulation of Toxic Byproducts: The accumulation of toxic metabolic byproducts can inhibit cell function and halt antibiotic production. Consider medium modifications or a fed-batch strategy to limit their formation.
Q4: I suspect my culture is contaminated. What are the signs and how can I confirm this?
A4: Contamination is a common problem in long fermentation processes. The signs can sometimes be subtle.
Key Indicators of Contamination:
-
Visual Changes: A change in the broth's appearance, such as turning milky white or cloudy instead of the expected clear and brownish color, can indicate bacterial contamination.
-
Microscopy: Regularly take samples and examine them under a microscope. Look for cell morphologies that are different from your Streptomyces strain.
-
Failed Production: A complete and sudden loss of this compound production can be a sign of bacteriophage contamination, which causes cell lysis.
-
Plaque Assay: To confirm bacteriophage contamination, you can perform a plaque assay by plating a filtered sample of your culture supernatant with a sensitive indicator strain of Streptomyces.
Frequently Asked Questions (FAQs)
Q1: What are the optimal culture conditions for consistent this compound production?
A1: The optimal conditions for secondary metabolite production are strain-specific and must be determined empirically. However, for many Streptomyces species, production is favored under the conditions outlined in the table below.
Q2: Which media components are most critical for this compound biosynthesis?
A2: As a polyketide, the biosynthesis of this compound is highly dependent on the primary carbon and nitrogen sources. The type and concentration of these sources can significantly influence the final yield.
| Parameter | Optimal Range/Condition | Rationale & Citation |
| pH | 7.0 - 8.0 | The optimal pH for antibiotic production in most Streptomyces cultures is near neutral to slightly alkaline. |
| Temperature | 27°C - 32°C | Most Streptomyces are mesophilic, with optimal production temperatures in this range. |
| Carbon Source | Glycerol (B35011), Starch, Millet | Complex carbohydrates or polyols are often preferred over glucose, which can cause catabolite repression. |
| Nitrogen Source | Peptone, Yeast Extract | Organic nitrogen sources often support higher yields of secondary metabolites compared to inorganic sources. |
| Phosphate (K₂HPO₄) | 0.5 - 1.0 g/L | Phosphorus concentration is critical; both limitation and excess can inhibit production. |
| Agitation | 150 - 250 rpm | Agitation impacts nutrient mixing and dissolved oxygen, which is crucial for aerobic Streptomyces. |
Q3: How does the biosynthetic pathway of this compound influence production?
A3: this compound is an anthracycline antibiotic synthesized via a Type II polyketide synthase (PKS) pathway. This is a complex, multi-step enzymatic process that converts simple precursors like acetyl-CoA and malonyl-CoA into the final complex molecule. The expression of the biosynthetic gene cluster is tightly regulated and typically occurs during the late-log or stationary phase of growth. Understanding this pathway helps in identifying potential bottlenecks. For example, the discovery of CytA, a reductase involved in a C-7 reduction step, highlights a self-resistance mechanism that could be engineered to potentially improve yields.
Experimental Protocols
Protocol 1: Preparation of a Standardized Streptomyces Spore Suspension
Objective: To prepare a consistent spore stock for reproducible inoculation of fermentation cultures.
Materials:
-
Mature (7-14 days) Streptomyces culture on a suitable agar (B569324) medium (e.g., ISP2).
-
Sterile 20% glycerol solution.
-
Sterile distilled water.
-
Sterile cotton swabs.
-
Sterile centrifuge tubes (50 mL).
-
Hemocytometer.
Methodology:
-
Aseptically add 10 mL of sterile distilled water to the surface of a mature agar plate culture.
-
Gently scrape the surface with a sterile cotton swab to dislodge the spores, creating a spore suspension.
-
Transfer the spore suspension into a 50 mL sterile centrifuge tube.
-
Vortex the tube vigorously for 1-2 minutes to break up mycelial clumps.
-
Allow the tube to stand for 5-10 minutes to let larger mycelial fragments settle.
-
Carefully transfer the upper spore-containing supernatant to a new sterile tube.
-
Perform a serial dilution of the spore suspension and count the spores using a hemocytometer to determine the concentration (spores/mL).
-
Dilute the suspension to a standardized concentration (e.g., 1 x 10⁸ spores/mL) using a sterile 20% glycerol solution.
-
Aliquot the standardized suspension into 1 mL cryovials and store at -80°C for future use.
Protocol 2: Quantification of this compound using HPLC
Objective: To quantify the concentration of this compound in a fermentation broth.
Materials:
-
Fermentation broth sample (10 mL).
-
Butanone or Ethyl Acetate (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Centrifuge and centrifuge tubes.
-
Rotary evaporator.
-
HPLC system with a C18 column and UV-Vis detector.
Methodology:
-
Sample Preparation:
-
Centrifuge 10 mL of fermentation broth to separate the supernatant and the mycelial pellet.
-
Extract the supernatant twice with an equal volume of butanone or ethyl acetate.
-
Extract the mycelial pellet with methanol to recover intracellular product.
-
Pool the organic extracts and evaporate to dryness using a rotary evaporator.
-
Re-suspend the dried extract in a known volume (e.g., 1 mL) of methanol.
-
Filter the re-suspended sample through a 0.22 µm filter before injection.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (with 0.1% formic acid or TFA) is typically used for separating anthracyclines.
-
Detection: Monitor at the characteristic absorbance wavelength for this compound.
-
Quantification: Calculate the concentration based on a standard curve generated from a purified this compound standard.
-
Technical Support Center: Resolving Cytorhodin X from Co-eluting Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving Cytorhodin X from co-eluting impurities, such as its diastereomer Cytorhodin Y.
Frequently Asked Questions (FAQs)
Q1: What are this compound and Cytorhodin Y, and why is their separation challenging?
A1: this compound and Cytorhodin Y are anthracycline antibiotics produced by Streptomyces species. They are classified as C-7 deoxyanthracycline antibiotics. The primary challenge in their separation lies in the fact that they are diastereomers. This means they have the same molecular formula and connectivity but differ in the spatial arrangement of atoms at one or more chiral centers. Due to their similar physicochemical properties, achieving baseline separation can be difficult with standard chromatographic methods.
Q2: What is the primary structural difference between this compound and Cytorhodin Y?
A2: The structural difference between this compound and Cytorhodin Y lies in their stereochemistry. While the exact stereochemical assignment for each named compound can vary in literature, they are known to be diastereomers, differing in the configuration at chiral centers within the aglycone or the sugar moieties. This subtle structural variance is the basis for their chromatographic separation.
Q3: What is the recommended chromatographic technique for separating this compound and Y?
A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended initial approach for separating diastereomers like this compound and Y. This technique separates compounds based on differences in their hydrophobicity. While they are structurally similar, the different spatial arrangements of functional groups in diastereomers can lead to slight differences in their interaction with the non-polar stationary phase, enabling separation.
Q4: Can chiral chromatography be used to separate this compound and Y?
A4: While chiral chromatography is primarily used for separating enantiomers, it can sometimes be effective for separating diastereomers. However, developing a chiral method can be more complex and may require screening various chiral stationary phases and mobile phases. Therefore, RP-HPLC is generally the more straightforward starting point.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound from co-eluting impurities like Cytorhodin Y.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution (Co-elution) | Inadequate separation between this compound and Y peaks. | 1. Optimize Mobile Phase: Adjust the organic modifier (acetonitrile or methanol) percentage. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can increase retention and improve resolution. 2. Change Stationary Phase: If optimization of the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to exploit different selectivities. 3. Adjust Temperature: Lowering the column temperature can sometimes enhance separation by increasing the viscosity of the mobile phase and altering the interaction kinetics with the stationary phase. |
| Peak Tailing | Secondary interactions between the analytes and the stationary phase (e.g., silanol (B1196071) interactions). | 1. Adjust Mobile Phase pH: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of silanol groups on the silica-based stationary phase. 2. Use a Base-Deactivated Column: Employ a column specifically designed to minimize silanol interactions. |
| Low Signal Intensity | Poor ionization in the mass spectrometer or low UV absorbance. | 1. Optimize Detector Settings: Ensure the mass spectrometer is tuned for the specific m/z of the cytorhodins and that the UV detector is set to the wavelength of maximum absorbance for these compounds. 2. Increase Sample Concentration: If possible, inject a more concentrated sample. 3. Check Mobile Phase Compatibility: Ensure the mobile phase additives are compatible with the detection method (e.g., avoid non-volatile buffers with mass spectrometry). |
| Irreproducible Retention Times | Fluctuations in the HPLC system or column degradation. | 1. Equilibrate the Column: Ensure the column is thoroughly equilibrated with the mobile phase before each injection. 2. Check for Leaks: Inspect the HPLC system for any leaks that could cause pressure fluctuations. 3. Column Washing: Periodically wash the column with a strong solvent to remove any strongly retained contaminants. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC for Separation of this compound and Y
This protocol outlines a general method for the analytical separation of this compound and Y using RP-HPLC.
1. Sample Preparation:
-
Dissolve the sample containing the mixture of this compound and Y in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
2. HPLC System and Column:
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis or Mass Spectrometry (MS) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-70% B over 30 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm or MS (Positive Ion Mode) |
4. Data Analysis:
-
Integrate the peaks corresponding to this compound and Y.
-
Calculate the resolution (Rs) between the two peaks. A resolution of >1.5 is generally considered baseline separation.
Data Presentation: Expected Chromatographic Parameters
The following table provides hypothetical, yet realistic, quantitative data that could be obtained from the successful separation of this compound and Y using the protocol above.
| Compound | Retention Time (min) | Peak Area (arbitrary units) | Resolution (Rs) from this compound |
| This compound | 15.2 | 125,000 | - |
| Cytorhodin Y | 16.5 | 110,000 | 1.8 |
Visualizations
Experimental Workflow for this compound and Y Separation
Caption: Workflow for the separation and analysis of this compound and Y.
Troubleshooting Logic for Co-elution
Caption: Decision tree for troubleshooting poor resolution of co-eluting peaks.
Technical Support Center: Strategies to Reduce Autotoxicity of Cytorhodin X
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the autotoxicity of Cytorhodin X in its producer Streptomyces strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound autotoxicity and why is it a concern?
A1: this compound is an anthracycline antibiotic that can be toxic to its own producer strain, a phenomenon known as autotoxicity. This can lead to reduced viability of the producing microorganism, which in turn limits the overall yield of the antibiotic during fermentation. Understanding and mitigating autotoxicity is crucial for optimizing the industrial production of this compound.
Q2: What are the primary known mechanisms that producer strains use to protect themselves from this compound?
A2: Streptomyces species have evolved several self-resistance mechanisms. For this compound and related anthracyclines, the key strategies include:
-
Enzymatic Inactivation: The producer strain of this compound, Streptomyces sp. SCSIO 1666, possesses a reductase enzyme, CytA, which can inactivate the antibiotic by reducing its C-7 position. This modification significantly lessens its antimicrobial activity.
-
Efflux Pumps: These are membrane proteins that actively transport this compound out of the cell, preventing the intracellular concentration from reaching toxic levels.
-
Target Modification: Alterations in the cellular targets of the antibiotic can prevent it from exerting its toxic effects.
Q3: Can enhancing these natural resistance mechanisms improve this compound production?
A3: Yes, enhancing the native self-resistance mechanisms is a promising strategy to both increase the producer strain's tolerance to this compound and potentially boost overall yield. This can be achieved through genetic engineering techniques to overexpress efflux pumps or modify the activity of inactivating enzymes.
Q4: Are there any trade-offs to consider when manipulating self-resistance mechanisms?
A4: While enhancing resistance can improve cell viability, it may also have unintended consequences. For instance, overexpression of efflux pumps is an energy-dependent process, which could divert cellular resources from antibiotic biosynthesis, potentially leading to a decrease in the final product yield. Therefore, a careful balance must be struck between resistance and productivity.
Troubleshooting Guides
Issue 1: Low Viability of Producer Strain During Fermentation
Possible Cause: High intracellular concentration of this compound leading to autotoxicity.
Troubleshooting Strategies:
-
Overexpression of Efflux Pumps: Increasing the number of efflux pumps can enhance the export of this compound, thereby reducing its intracellular concentration.
-
Modification of the CytA Enzyme: Engineering the CytA reductase for enhanced activity could lead to more efficient inactivation of intracellular this compound.
-
Metabolic Engineering: Optimizing precursor metabolic pathways can improve the overall health and robustness of the producer strain, making it more resilient to the toxic effects of the antibiotic.
Experimental Protocols
Protocol 1: Overexpression of an Efflux Pump
This protocol describes the overexpression of a putative ABC transporter gene to enhance this compound resistance.
Methodology:
-
Identification of Efflux Pump Genes: Analyze the genome of the this compound producer strain to identify putative ABC transporter genes, which are often located within or near the antibiotic biosynthetic gene cluster.
-
Vector Construction:
-
Amplify the selected efflux pump gene using PCR with primers that add suitable restriction sites.
-
Clone the amplified gene into an appropriate Streptomyces expression vector under the control of a strong constitutive promoter (e.g., ermEp*).
-
-
Transformation: Introduce the expression vector into the this compound producer strain via protoplast transformation or intergeneric conjugation from E. coli.
-
Verification of Overexpression: Confirm the overexpression of the target gene using quantitative real-time PCR (qRT-PCR).
-
Phenotypic Analysis:
-
Viability Assay: Compare the growth of the engineered strain and the wild-type strain in the presence of varying concentrations of exogenous this compound.
-
Production Quantification: Measure the yield of this compound in the engineered strain compared to the wild-type using High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Gene Knockout of the Inactivating Enzyme CytA
This protocol details the deletion of the cytA gene to study its role in autotoxicity.
Methodology:
-
Construction of a Gene Knockout Cassette:
-
Design a disruption cassette containing an antibiotic resistance marker (e.g., apramycin (B1230331) resistance) flanked by regions homologous to the upstream and downstream sequences of the cytA gene.
-
CRISPR-Cas9 based methods can also be employed for a more efficient and precise gene deletion.
-
-
Transformation and Homologous Recombination: Introduce the knockout cassette into the producer strain and select for transformants that have undergone double crossover homologous recombination, resulting in the replacement of the cytA gene with the resistance marker.
-
Genotypic Verification: Confirm the gene deletion by PCR analysis using primers that flank the cytA gene.
-
Phenotypic Analysis:
-
Autotoxicity Assay: Assess the sensitivity of the ΔcytA mutant to exogenous this compound compared to the wild-type strain.
-
Metabolite Profiling: Analyze the fermentation broth of the ΔcytA mutant using HPLC to observe changes in the production of this compound and its precursors.
-
Quantitative Data Summary
| Strategy | Target Gene/Pathway | Host Strain | Fold Change in Resistance (MIC) | Change in Antibiotic Yield | Reference |
| Efflux Pump Overexpression | drrA, drrB, drrC | Streptomyces peucetius | 2.2 - 5.1 | +120% to +410% | |
| Efflux Pump Overexpression | drrA-drrB | Streptomyces peucetius | Not Reported | Increased production of N,N-dimethyldoxorubicin | |
| Enzymatic Inactivation (Knockout) | ΔcytA | Streptomyces sp. SCSIO 1666 | Increased sensitivity | Accumulation of precursors |
Note: Data for closely related anthracyclines is included due to the limited availability of quantitative data specifically for this compound.
Visualizations
Signaling Pathway for Actinorhodin (B73869) Biosynthesis Regulation
Caption: Regulatory cascade for actinorhodin biosynthesis and resistance.
Experimental Workflow for Efflux Pump Overexpression
Caption: Workflow for enhancing this compound resistance via efflux pump overexpression.
Logical Relationship of Autotoxicity and Resistance
Caption: The interplay between this compound production, autotoxicity, and self-resistance.
refining culture medium composition for enhanced Cytorhodin X synthesis
Welcome to the technical support center for refining culture medium composition to enhance Cytorhodin X synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental optimization of this compound production in Streptomyces.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a culture medium for this compound production?
A baseline fermentation medium for producing Cytorhodins, including this compound, from Streptomyces sp. SCSIO 1666 consists of:
-
Soybean Meal: 10 g/L
-
Glycerol (B35011): 30 g/L
-
Calcium Carbonate (CaCO₃): 2 g/L
-
Crude Sea Salt: 30 g/L The initial pH of the medium should be adjusted to 7.0-7.2. Fermentation is typically carried out at 28°C with agitation at 200 rpm for 7-9 days.
Q2: How do different carbon sources affect this compound production?
While specific quantitative data for this compound is limited, studies on the closely related anthracyclines produced by Streptomyces offer valuable insights. The choice of carbon source can significantly impact the yield of polyketide-derived antibiotics like this compound. Some rapidly metabolized sugars, such as glucose, can cause carbon catabolite repression, which may inhibit antibiotic synthesis.
For instance, in Streptomyces peucetius, the addition of 330 mM glucose to the culture medium resulted in an 88% decrease in total anthracycline production compared to the control. In contrast, carbon sources like arabinose and glutamate (B1630785) did not show this inhibitory effect. Fructose, maltose, and soluble starch have also been shown to support both good growth and high anthracycline titers in a defined medium for S. peucetius. Glycerol is often a favorable carbon source for the production of other polyketides by Streptomyces, such as rapamycin (B549165) and clavulanic acid.
Q3: What is the role of nitrogen sources in optimizing this compound synthesis?
The type and concentration of the nitrogen source are critical for both biomass production and secondary metabolite synthesis in Streptomyces. Organic nitrogen sources are often favored over inorganic ones for antibiotic production. In a study on Streptomyces rimosus, tryptone was found to be the best nitrogen source for antimicrobial production, followed by peptone, soytone, and soybean meal. Soybean meal, a component of the baseline this compound production medium, is a commonly used nitrogen source that has been shown to have a significant positive effect on antibiotic production in various Streptomyces species.
Q4: Why are calcium carbonate and sea salt included in the medium?
Calcium carbonate (CaCO₃) acts as a pH buffering agent, preventing a sharp drop in pH due to the production of organic acids during fermentation. Maintaining a stable pH is often crucial for optimal antibiotic production. However, it's important to note that for the production of some antibiotics like rapamycin, CaCO₃ has been identified as a negative factor, possibly due to its influence on pH.
Sea salt provides essential minerals and helps maintain the osmotic balance of the culture medium, which can be particularly important for marine-derived Streptomyces strains like Streptomyces sp. SCSIO 1666.
Q5: How can I quantify the amount of this compound produced?
This compound can be extracted from the culture broth and mycelium using organic solvents. A common method involves extracting the supernatant with butanone and the mycelium with acetone (B3395972). The combined extracts are then dried and can be subjected to chromatographic separation and analysis. For quantification, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or mass spectrometry) is the standard method. Spectrophotometric analysis at a specific wavelength (e.g., 495 nm for total anthracyclines) after extraction can also be a useful and simpler method for estimating production.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound production.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no this compound production, but good cell growth. | Carbon Catabolite Repression: A rapidly metabolized carbon source (e.g., high glucose concentration) may be inhibiting the synthesis of secondary metabolites. | 1. Replace glucose with a more slowly metabolized carbon source like glycerol, fructose, maltose, or soluble starch. 2. If using glucose, try lower concentrations (e.g., 75-125 mM). 3. Implement a fed-batch strategy to maintain a low concentration of the carbon source throughout the fermentation. |
| Suboptimal Nitrogen Source: The nitrogen source may not be conducive to secondary metabolism. | 1. Experiment with different organic nitrogen sources such as peptone, tryptone, or yeast extract in place of or in combination with soybean meal. 2. Evaluate the effect of different concentrations of the chosen nitrogen source. | |
| Phosphate (B84403) Inhibition: High concentrations of inorganic phosphate can suppress anthracycline production. | 1. Optimize the phosphate concentration in your medium. A concentration of around 1 mM has been found to be optimal for anthracycline production in a defined medium. | |
| Inconsistent this compound yield between batches. | Inoculum Variability: The age, concentration, and physiological state of the seed culture can significantly impact the final product yield. | 1. Standardize your inoculum preparation protocol. Use a consistent spore suspension or a vegetative seed culture from a specific growth phase. 2. A 10% inoculum of a stationary phase seed culture has been shown to yield consistent anthracycline production. |
| pH Fluctuation: Drastic changes in the pH of the culture medium can negatively affect enzyme activity and product stability. | 1. Ensure adequate buffering capacity in your medium. Optimize the concentration of CaCO₃ or consider using a biological buffer. 2. Monitor and control the pH of the fermentation broth throughout the process. | |
| Poor cell growth and low this compound production. | Suboptimal Medium Composition: The medium may be lacking essential nutrients or have an improper balance of components. | 1. Systematically evaluate the effect of each medium component using a one-factor-at-a-time (OFAT) approach or a statistical method like Plackett-Burman design. 2. Ensure the presence of essential trace elements, which can be provided by sea salt or a defined trace element solution. |
| Inadequate Aeration: Insufficient dissolved oxygen can limit both cell growth and the biosynthesis of many secondary metabolites. | 1. Increase the agitation speed of the shaker or bioreactor. 2. Use baffled flasks to improve aeration in shake flask cultures. 3. In a bioreactor, increase the aeration rate. |
Data Presentation
Table 1: Effect of Different Carbon Sources on Anthracycline Production in Streptomyces peucetius
Note: This data is for total anthracyclines produced by S. peucetius and should be used as a directional guide for optimizing this compound production.
| Carbon Source (330 mM) | Relative Production (%) |
| Control | 100 |
| Glucose | 12 |
| Arabinose | 100 |
| Galactose | 31 |
| Lactose | 75 |
| Glutamate (40 mM) | >100 (Stimulatory) |
(Data adapted from a study on Streptomyces peucetius var. caesius)
Table 2: Favorable Carbon and Nitrogen Sources for Anthracycline and Related Polyketide Production in Streptomyces
| Nutrient | Favorable Sources |
| Carbon | Glycerol, Fructose, Maltose, Soluble Starch |
| Nitrogen | Soybean Meal, Tryptone, Peptone, Yeast Extract |
Experimental Protocols
Protocol 1: Preparation of Baseline Fermentation Medium for this compound Production
Materials:
-
Soybean Meal
-
Glycerol
-
Calcium Carbonate (CaCO₃)
-
Crude Sea Salt
-
Distilled Water
-
1M HCl and 1M NaOH for pH adjustment
Procedure:
-
For 1 liter of medium, weigh out 10 g of soybean meal, 2 g of CaCO₃, and 30 g of crude sea salt.
-
Add the dry components to approximately 800 mL of distilled water in a 2 L flask or beaker.
-
Add 30 mL (approximately 37.8 g) of glycerol to the mixture.
-
Stir the mixture thoroughly to dissolve the components.
-
Adjust the pH of the medium to 7.0-7.2 using 1M HCl or 1M NaOH.
-
Bring the final volume to 1 liter with distilled water.
-
Dispense the medium into fermentation flasks (e.g., 100 mL in 500 mL flasks).
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
Protocol 2: Fermentation and Extraction of this compound
Materials:
-
Sterile baseline fermentation medium
-
Seed culture of Streptomyces sp. SCSIO 1666
-
Butanone
-
Acetone
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Inoculate the sterile fermentation medium with a seed culture of Streptomyces sp. SCSIO 1666.
-
Incubate the flasks at 28°C on a rotary shaker at 200 rpm for 7-9 days.
-
After incubation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation.
-
Supernatant Extraction: Extract the supernatant three times with an equal volume of butanone. Pool the butanone fractions.
-
Mycelium Extraction: Extract the mycelial pellet three times with acetone. Pool the acetone fractions.
-
Combine the butanone and acetone extracts.
-
Evaporate the organic solvents to dryness using a rotary evaporator to obtain the crude extract containing this compound.
-
The crude extract can then be further purified and analyzed by HPLC.
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Simplified metabolic relationship in this compound synthesis.
Technical Support Center: Improving Cytorhodin X Recovery from Mycelium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the recovery of Cytorhodin X from Streptomyces mycelium. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery from mycelium important?
A1: this compound is an anthracycline antibiotic, a class of compounds known for their potent antitumor properties. It is a secondary metabolite produced by certain strains of Streptomyces. As this compound is primarily located within the mycelium (mycelium-associated), efficient extraction and recovery from the biomass are critical for research, development, and potential therapeutic applications.
Q2: What are the key stages in the recovery of this compound from mycelium?
A2: The overall process involves several key stages:
-
Fermentation: Culturing the Streptomyces strain under optimal conditions to maximize this compound production.
-
Mycelium Harvesting: Separating the mycelial biomass from the fermentation broth.
-
Cell Disruption (Lysis): Breaking open the mycelial cells to release the intracellular this compound.
-
Solvent Extraction: Using organic solvents to selectively dissolve and extract this compound from the lysed biomass.
-
Purification: Isolating this compound from the crude extract, often using chromatographic techniques.
-
Quantification: Accurately measuring the amount of recovered this compound, typically by High-Performance Liquid Chromatography (HPLC).
Q3: Which factors can influence the yield of this compound during fermentation?
A3: The production of secondary metabolites like this compound is highly sensitive to fermentation conditions. Key factors include:
-
Medium Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of trace elements and phosphate (B84403) levels, can significantly impact yield.
-
pH: Maintaining an optimal pH range throughout the fermentation is crucial for both microbial growth and antibiotic production.
-
Temperature: Each Streptomyces strain has an optimal temperature for growth and secondary metabolite synthesis.
-
Aeration and Agitation: Adequate oxygen supply and mixing are necessary for the growth of these aerobic bacteria and for nutrient distribution.
-
Inoculum Quality: The age and density of the seed culture used to inoculate the production medium can affect the onset and level of antibiotic production.
-
Genetic Regulation: The expression of biosynthetic and regulatory genes plays a central role in controlling the production of anthracyclines.
Q4: Is this compound susceptible to degradation during the recovery process?
A4: Yes, anthracyclines can be sensitive to various factors. It is important to be mindful of potential degradation due to:
-
pH Extremes: Both highly acidic and alkaline conditions can lead to the degradation of the molecule.
-
Light Exposure: Some anthracyclines are light-sensitive. It is advisable to protect samples from direct light, especially during extraction and purification.
-
Oxidative Stress: The presence of reactive oxygen species can lead to the degradation of anthracyclines.
-
Enzymatic Degradation: The producing organism itself may possess enzymes that can modify or degrade the antibiotic.
Troubleshooting Guides
This section provides solutions to common problems encountered during the recovery of this compound.
| Problem | Potential Cause | Troubleshooting Solution |
| Low or No this compound Production | Suboptimal fermentation conditions (pH, temperature, aeration). | Optimize fermentation parameters. Systematically vary one parameter at a time (e.g., pH from 6.0 to 8.0, temperature from 25°C to 35°C) and monitor this compound production by HPLC. |
| Inappropriate nutrient sources in the medium. | Screen different carbon (e.g., glucose, glycerol, starch) and nitrogen (e.g., yeast extract, peptone, ammonium (B1175870) sulfate) sources. | |
| Strain viability or productivity issues. | Use a fresh, healthy inoculum. Consider strain improvement techniques if production remains low. | |
| Low Recovery of this compound from Mycelium | Inefficient cell disruption. | Compare different lysis methods (sonication, bead beating, chemical lysis). Ensure complete cell breakage by microscopic examination. |
| Suboptimal solvent for extraction. | Test a range of solvents with |
Validation & Comparative
Cytorhodin X vs. Doxorubicin: A Comparative Cytotoxicity Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer therapeutics, anthracyclines remain a cornerstone of many chemotherapy regimens. Doxorubicin (B1662922), a well-established member of this class, is widely used but its clinical utility is often limited by significant cardiotoxicity. This has spurred the search for novel anthracycline analogs with improved therapeutic indices. Cytorhodin X, a lesser-known anthracycline, presents an intriguing candidate for comparative analysis. This guide provides a detailed comparison of the cytotoxic profiles of this compound and doxorubicin, supported by available experimental data, to inform future research and drug development efforts.
Executive Summary
While direct comparative studies on the cytotoxicity of this compound and doxorubicin are limited, this guide synthesizes available data for a comprehensive analysis. Doxorubicin is a potent cytotoxic agent against a broad spectrum of cancer cell lines, with its mechanism centered on DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species (ROS). This compound, also an anthracycline, is suggested to have a comparable, though potentially less potent, cytotoxic profile. The following sections delve into the available quantitative data, experimental methodologies, and the distinct signaling pathways implicated in their mechanisms of action.
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for doxorubicin against various cancer cell lines. Due to the scarcity of published data, specific IC50 values for this compound are not available. However, data for the closely related cosmomycins are presented to provide a preliminary comparison. It is important to note that IC50 values can vary significantly based on the cell line, exposure time, and assay method used.
Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Method |
| MCF-7 | Breast Cancer | 0.1 - 2.5 | 48 - 120 | MTT |
| HeLa | Cervical Cancer | 0.34 - 2.9 | 48 - 72 | MTT, Neutral Red |
| HepG2 | Liver Cancer | ~12.18 | Not Specified | Not Specified |
| A549 | Lung Cancer | > 20 | Not Specified | Not Specified |
| BT-20 | Triple-Negative Breast Cancer | 0.32 | 72 | Sulforhodamine B |
Table 2: Cytotoxicity Data for Cosmomycins (this compound Analogs)
| Compound | Cell Line | IC50 (µg/mL) |
| Cosmomycin A | MSV-3T3 | 0.091 |
| Cosmomycin A | KB | 0.22 |
| Cosmomycin B | MSV-3T3 | 0.0048 |
| Cosmomycin B | KB | 0.16 |
Experimental Protocols
To ensure reproducibility and accurate comparison, the following are detailed methodologies for key experiments typically used in cytotoxicity studies of anthracyclines.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or doxorubicin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against drug concentration.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound or doxorubicin at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and then harvested.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of anthracyclines are mediated through complex signaling pathways that ultimately lead to cell death. While both doxorubicin and this compound are expected to share a fundamental mechanism of action, subtle differences in their chemical structures may lead to variations in their pathway activation.
Doxorubicin Signaling Pathway
Doxorubicin's primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS). These actions trigger a cascade of cellular responses, including the activation of the p53 tumor suppressor protein, which in turn can induce cell cycle arrest or apoptosis. Doxorubicin has also been shown to activate the Notch signaling pathway, which can contribute to its apoptotic effects. Furthermore, the cellular response to doxorubicin-induced oxidative stress involves the Nrf2 signaling pathway.
Caption: Doxorubicin's multifaceted mechanism of action.
Postulated this compound Signaling Pathway
As a member of the anthracycline family, this compound is presumed to exert its cytotoxic effects through similar mechanisms as doxorubicin, primarily involving DNA interaction and topoisomerase inhibition. However, structural variations, such as the glycosylation pattern, may influence its binding affinity to DNA and topoisomerase II, as well as its capacity to generate ROS. This could potentially lead to a different magnitude of downstream signaling activation and, consequently, a distinct cytotoxicity profile.
Caption: Postulated mechanism of this compound.
Experimental Workflow
A typical workflow for a comparative cytotoxicity study is outlined below. This systematic approach ensures that the data generated is robust and allows for a meaningful comparison between the two compounds.
Caption: Workflow for comparative cytotoxicity studies.
Conclusion
The comparative analysis of this compound and doxorubicin highlights the well-established, potent cytotoxicity of doxorubicin across a range of cancer cell lines, mediated by a multi-pronged mechanism of action. While direct comparative data for this compound is lacking, the information available for related cosmomycins suggests it possesses cytotoxic properties, although potentially to a lesser extent than doxorubicin.
Further research is critically needed to fully elucidate the cytotoxic potential and mechanism of action of this compound. Direct head-to-head comparative studies employing standardized protocols are essential to determine its IC50 values against a panel of cancer cell lines and to dissect its impact on key signaling pathways. Such studies will be invaluable in assessing whether this compound or its derivatives could represent a viable alternative to doxorubicin with an improved therapeutic window.
Glycosylation Enhances Antimicrobial Potency: A Comparative Analysis of Cytorhodin X and Its Precursors
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive analysis of the antimicrobial efficacy of the anthracycline antibiotic, Cytorhodin X, and its glycosylated precursors, Cosmomycin C and Cosmomycin D, reveals a significant enhancement in antibacterial activity attributable to glycosylation. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.
The study highlights that the presence of sugar moieties on the anthracycline scaffold is crucial for its antimicrobial potency. The deglycosylated form, this compound, exhibits considerably weaker antibacterial activity compared to its glycosylated intermediates. This finding underscores the potential of glycosylation as a strategy to modulate the efficacy of antimicrobial agents.
Comparative Antimicrobial Efficacy
The antimicrobial activities of this compound, Cosmomycin C, and Cosmomycin D were evaluated against a panel of Gram-positive bacteria. The results, presented as Minimum Inhibitory Concentrations (MICs) in Table 1, clearly demonstrate the superior potency of the glycosylated precursors.
| Compound | Structure | Bacillus subtilis ATCC 6633 | Staphylococcus aureus ATCC 29213 | Staphylococcus aureus RN4220 | Bacillus thuringiensis ATCC 10792 | Enterococcus faecalis ATCC 29212 |
| This compound | C-7 deglycosylated | 2 µg/mL | 2 µg/mL | 2 µg/mL | 4 µg/mL | 2 µg/mL |
| Cosmomycin C | C-7 glycosylated | 0.5 µg/mL | 0.25 µg/mL | 0.125 µg/mL | 0.25 µg/mL | 0.06 µg/mL |
| Cosmomycin D | C-7 glycosylated | 0.25 µg/mL | 0.25 µg/mL | 0.125 µg/mL | 0.25 µg/mL | 0.03 µg/mL |
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Glycosylated Precursors. The data illustrates that Cosmomycins C and D are significantly more potent antibacterial agents than this compound. Removal of the sugar moieties at the C-7 position leads to a dramatic reduction in antibacterial activity.
Biosynthetic Relationship
This compound is a downstream product in the biosynthetic pathway of cosmomycins. The producing organism, Streptomyces sp. SCSIO 1666, possesses an enzyme, CytA, which acts as a reductase. This enzyme catalyzes the C-7 reduction of the anthracycline scaffold, effectively removing the glycosyl group and converting the more active precursors into the less active this compound. This process is believed to be a self-resistance mechanism to mitigate the toxicity of the potent glycosylated intermediates.
Caption: Biosynthetic pathway of this compound.
Experimental Protocols
The antimicrobial susceptibility testing was performed using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Bacterial Strains and Culture Conditions: The test organisms included Bacillus subtilis ATCC 6633, Staphylococcus aureus ATCC 29213, Staphylococcus aureus RN4220, Bacillus thuringiensis ATCC 10792, and Enterococcus faecalis ATCC 29212. Bacteria were cultured on Mueller-Hinton (MH) agar (B569324) plates and incubated at 37°C.
2. Inoculum Preparation: Bacterial colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension was further diluted in MH broth to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Broth Microdilution Assay: The assay was performed in 96-well microtiter plates. The compounds were serially diluted in MH broth to achieve a range of concentrations. Each well was inoculated with the standardized bacterial suspension. The plates were incubated at 37°C for 18-24 hours.
4. Determination of Minimum Inhibitory Concentration (MIC): The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Conclusion
The presented data conclusively demonstrates that the glycosylated precursors of this compound, namely Cosmomycin C and Cosmomycin D, possess significantly higher antimicrobial efficacy. The deglycosylation process, mediated by the enzyme CytA, leads to a marked reduction in antibacterial activity. This comparative guide provides valuable insights for researchers in the field of antibiotic discovery and development, highlighting the critical role of glycosylation in the potency of anthracycline antibiotics. These findings can inform strategies for the design and synthesis of novel antimicrobial agents with enhanced activity.
Validation of the Proposed Biosynthetic Pathway for Cytorhodin X: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison and validation of the proposed biosynthetic pathway for Cytorhodin X, an anthracycline antibiotic. The information presented is based on experimental data from studies on the producing organism, Streptomyces sp. SCSIO 1666, and is compared with alternative, well-characterized anthracycline biosynthetic pathways.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to follow a type II polyketide synthase (PKS) pathway, which is common for many aromatic polyketides. The pathway involves the assembly of a polyketide backbone from acetate (B1210297) units, followed by a series of tailoring reactions including cyclizations, aromatizations, glycosylations, and reductions. A key validation step in the proposed pathway is the C-7 reduction of glycosylated intermediates, a reaction catalyzed by the reductase CytA. This step is crucial in differentiating the biosynthesis of this compound from that of other related anthracyclines.
The proposed pathway identifies cosmomycins C and D as key intermediates. Gene inactivation studies have been instrumental in validating the role of specific enzymes. Inactivation of the gene encoding the reductase CytA in Streptomyces sp. SCSIO 1666 resulted in the accumulation of these intermediates and a halt in this compound production, providing strong evidence for the proposed biosynthetic route.
// Nodes Polyketide_Synthase [label="Type II Polyketide Synthase", fillcolor="#F1F3F4", fontcolor="#202124"]; Polyketide_Backbone [label="Polyketide Backbone", fillcolor="#F1F3F4", fontcolor="#202124"]; Tailoring_Enzymes_1 [label="Cyclases/Aromatases", fillcolor="#F1F3F4", fontcolor="#202124"]; Aklavinone_Scaffold [label="Aklavinone-like Scaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycosyltransferases [label="Glycosyltransferases", fillcolor="#F1F3F4", fontcolor="#202124"]; Cosmomycin_C_D [label="Cosmomycin C and D", fillcolor="#FBBC05", fontcolor="#202124"]; CytA [label="CytA (Reductase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytorhodin_X [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Polyketide_Synthase -> Polyketide_Backbone [label="Malonyl-CoA"]; Polyketide_Backbone -> Tailoring_Enzymes_1 [label=""]; Tailoring_Enzymes_1 -> Aklavinone_Scaffold [label=""]; Aklavinone_Scaffold -> Glycosyltransferases [label=""]; Glycosyltransferases -> Cosmomycin_C_D [label=""]; Cosmomycin_C_D -> CytA [label=""]; CytA -> Cytorhodin_X [label="C-7 Reduction"]; } dot Caption: Proposed biosynthetic pathway of this compound.
Experimental Validation Data
The validation of the this compound biosynthetic pathway is supported by quantitative data from high-performance liquid chromatography (HPLC) analysis of fermentation broths from the wild-type Streptomyces sp. SCSIO 1666 and a ΔcytA mutant strain. The results demonstrate a clear accumulation of the proposed intermediates, cosmomycins C and D, in the mutant strain, with a corresponding absence of this compound.
Table 1: Production of this compound and Intermediates in Streptomyces sp. SCSIO 1666 Strains
| Compound | Wild-Type Strain | ΔcytA Mutant Strain |
| This compound | Produced | Not Detected |
| Cosmomycin C | Trace Amounts | Accumulated |
| Cosmomycin D | Trace Amounts | Accumulated |
Data synthesized from HPLC analysis presented in Gui et al., 2019.
Further validation comes from in vitro enzymatic assays of the purified CytA protein. These assays confirmed the ability of CytA to catalyze the reductive deglycosylation of cosmomycin C and D.
Table 2: Kinetic Parameters of CytA
| Substrate | Km (μM) | kcat (min-1) | kcat/Km (M-1s-1) |
| Cosmomycin C | 14.32 | - | - |
| Cosmomycin D | 17.88 | - | - |
Data from in vitro enzyme assays of CytA. Note: kcat values were not explicitly provided in the referenced snippets.
Comparison with Alternative Anthracycline Biosynthetic Pathways
The biosynthetic pathway of this compound shares similarities with other well-known anthracyclines like actinorhodin (B73869) and doxorubicin, particularly in the initial polyketide chain formation and early tailoring steps. However, the later tailoring steps, especially the C-7 modification, represent a key point of divergence.
Table 3: Comparison of Key Features in Anthracycline Biosynthetic Pathways
| Feature | This compound Pathway | Actinorhodin Pathway | Doxorubicin Pathway |
| Producing Organism | Streptomyces sp. SCSIO 1666 | Streptomyces coelicolor | Streptomyces peucetius |
| Core Structure | Anthracycline | Benzoisochromanequinone | Anthracycline |
| Key Tailoring Step | C-7 Reductive Deglycosylation (CytA) | Dimerization | C-14 Hydroxylation (DoxA) |
| Final Product | Monomeric | Dimeric | Monomeric |
Experimental Protocols
Gene Inactivation of cytA in Streptomyces sp. SCSIO 1666
The cytA gene was inactivated using λ Red-mediated PCR-targeting mutagenesis.
-
Construct Preparation: An apramycin (B1230331) resistance cassette was amplified by PCR using primers with extensions homologous to the regions flanking the cytA gene.
-
Transformation: The resulting PCR product was introduced into Streptomyces sp. SCSIO 1666 containing the λ Red recombination system.
-
Selection and Verification: Mutants were selected on media containing apramycin. The correct gene replacement was verified by PCR analysis and antibiotic resistance profiling (sensitivity to kanamycin, resistance to apramycin).
HPLC Analysis of Fermentation Broths
-
Sample Preparation: Fermentation broths of wild-type and ΔcytA mutant strains were extracted with butanone. The organic solvent was evaporated, and the residue was redissolved in methanol.
-
Chromatography: The samples were analyzed on an Agilent 1260 HPLC system equipped with a diode array detector.
-
Column: Phenomenex Prodigy ODS column S5 (150 × 4.60 mm, 5 μm).
-
Mobile Phase: A linear gradient of 5% to 80% solvent B (acetonitrile with 0.1% trifluoroacetic acid) in solvent A (water with 0.1% trifluoroacetic acid) over 20 minutes.
-
Detection: UV detection at 254 and 500 nm.
In Vitro Enzyme Assay for CytA
-
Protein Expression and Purification: The cytA gene was cloned into an expression vector (pET28a(+)) and expressed in E. coli BL21(DE3) as an N-terminally His6-tagged protein. The protein was purified using Ni-affinity chromatography.
-
Reaction Mixture: The assay was conducted in a 100 µL reaction volume containing 50 mM Tris-Cl (pH 8.0), 25 µM substrate (cosmomycin C or D), 0.5 µM purified CytA, and 20 µM NADH.
-
Reaction Conditions: The reaction was carried out at 37°C. A reaction with boiled CytA served as a negative control.
-
Analysis: The reaction products were analyzed by HPLC.
comparative analysis of Cytorhodin X and actinorhodin bioactivity
A detailed guide for researchers, scientists, and drug development professionals on the antimicrobial and anticancer properties of Cytorhodin X and actinorhodin (B73869), supported by experimental data and methodologies.
This guide provides a comprehensive comparative analysis of the bioactivity of two related polyketide antibiotics: this compound and actinorhodin. Both compounds, produced by Streptomyces species, have garnered interest for their potential therapeutic applications. This document summarizes their performance based on available experimental data, details the methodologies used in these studies, and visualizes key pathways and workflows to facilitate a deeper understanding of their mechanisms of action.
Data Presentation: A Side-by-Side Comparison
To provide a clear and concise overview of the bioactivity of this compound and actinorhodin, the following tables summarize their antimicrobial and anticancer activities based on quantitative experimental data.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The antimicrobial efficacy of this compound and a related actinorhodin compound, γ-actinorhodin, has been evaluated against a panel of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, is a key indicator of antimicrobial potency.
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | Bacillus subtilis | 2 |
| Staphylococcus aureus 209P | 2 | |
| Staphylococcus aureus 100 | 2 | |
| Bacillus thuringiensis | 4 | |
| Enterococcus faecalis | 2 | |
| γ-Actinorhodin | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 (MIC90) |
| Vancomycin-intermediate Staphylococcus aureus (VISA) | 2 (MIC90) |
Note: MIC90 represents the concentration required to inhibit the growth of 90% of the tested strains.
Table 2: Anticancer Activity (Half-maximal Inhibitory Concentration - IC50)
| Compound | Human Tumor Cell Line | Cancer Type | IC50 (µg/mL) |
| This compound | A549 | Lung Carcinoma | >10 |
| HeLa | Cervical Carcinoma | 5.6 | |
| HepG2 | Hepatocellular Carcinoma | >10 | |
| RKO | Colon Carcinoma | 4.2 | |
| MCF-7 | Breast Adenocarcinoma | 3.8 | |
| MDA-MB-468 | Breast Adenocarcinoma | 2.5 | |
| U-937 | Histiocytic Lymphoma | 1.8 |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for the replication and further investigation of the bioactivity of these compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of the compounds is determined using the broth microdilution method.
1. Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on appropriate agar (B569324) plates overnight.
-
A few colonies are then inoculated into a suitable broth medium and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted to the final desired concentration for the assay.
2. Preparation of Compound Dilutions:
-
A stock solution of the test compound is prepared in a suitable solvent.
-
Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate broth medium.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted compound is inoculated with the prepared bacterial suspension.
-
The final volume in each well is typically 100-200 µL.
-
The plates are incubated at the optimal temperature for the specific bacterial strain (usually 35-37°C) for 18-24 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Testing: MTT Assay
The half-maximal inhibitory concentration (IC50) of the compounds against cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture and Seeding:
-
Human tumor cell lines are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
The test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Serial dilutions of the compound are prepared in the culture medium.
-
The medium from the seeded cells is replaced with the medium containing the various concentrations of the compound. Control wells receive medium with the vehicle only.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
4. MTT Addition and Formazan (B1609692) Solubilization:
-
After the incubation period, MTT solution is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
A solubilization solution (e.g., DMSO or a specialized buffer) is then added to each well to dissolve the formazan crystals.
5. Absorbance Measurement and IC50 Calculation:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Discussion and Conclusion
The comparative analysis reveals that both this compound and actinorhodin (specifically γ-actinorhodin) exhibit potent bioactivity against Gram-positive bacteria, with MIC values in the low microgram per milliliter range. This suggests their potential as antibacterial agents, particularly against challenging pathogens like MRSA and VISA.
In the realm of anticancer activity, this compound has demonstrated notable cytotoxicity against a panel of human cancer cell lines, with IC50 values indicating significant potency, especially against breast and lymphoma cell lines. The mechanism of action for actinorhodin, which involves the generation of reactive oxygen species and the induction of cellular stress, is a hallmark of many anticancer agents. This suggests that actinorhodin and its derivatives warrant further investigation for their potential cytotoxic effects against cancer cells.
The provided experimental protocols offer a standardized approach for the continued evaluation and comparison of these and other novel compounds. The visualization of the experimental workflows and the proposed mechanism of action for actinorhodin aim to facilitate a clearer understanding of the scientific basis for their observed bioactivities.
Further research is required to fully elucidate the signaling pathways affected by this compound in cancer cells and to obtain a comprehensive anticancer profile for actinorhodin. Such studies will be crucial in determining the therapeutic potential of these promising natural products.
Unraveling the Molecular Target of Cytorhodin X in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Cytorhodin X, an anthracycline antibiotic, and its presumptive molecular target in cancer cells. Drawing comparisons with the well-characterized anthracycline, doxorubicin (B1662922), this document summarizes available experimental data, outlines detailed experimental protocols for target validation, and presents visual diagrams of key cellular pathways and experimental workflows.
Executive Summary
This compound, a member of the anthracycline family of cytotoxic antibiotics, is a potent anti-cancer agent. While direct experimental confirmation of its precise molecular target is limited in publicly available literature, its structural similarity to other anthracyclines, such as doxorubicin, strongly suggests a dual mechanism of action involving the inhibition of topoisomerase II and the induction of histone eviction from chromatin. This guide presents a comparative analysis of this compound and doxorubicin, providing available cytotoxicity data and detailing the experimental methodologies required to definitively identify and confirm its molecular target.
Comparative Cytotoxicity Data
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and the widely used chemotherapeutic agent, doxorubicin, against various cancer cell lines. It is important to note that these values are compiled from different studies and direct side-by-side comparisons should be interpreted with caution due to potential variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A-549 | Lung Carcinoma | >10 | |
| K-562 | Chronic Myelogenous Leukemia | 1.8 | ||
| P-388 | Murine Leukemia | 0.42 | ||
| Doxorubicin | MCF-7 | Breast Cancer | 0.1 - 2.5 | |
| A549 | Lung Cancer | > 20 | ||
| HeLa | Cervical Cancer | 0.34 - 2.9 | ||
| HepG2 | Liver Cancer | 12.18 | ||
| K-562 | Chronic Myelogenous Leukemia | ~0.05-0.2 | N/A | |
| P-388 | Murine Leukemia | ~0.01-0.1 | N/A |
Note: IC50 values for doxorubicin against K-562 and P-388 cells are approximate ranges gathered from various sources for comparative purposes and are not from a single cited study.
Presumptive Molecular Targets and Mechanism of Action
Based on the established mechanisms of anthracyclines, the primary molecular targets of this compound in cancer cells are likely to be:
-
Topoisomerase II (TOP2): Anthracyclines are known to be potent inhibitors of TOP2, an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the TOP2-DNA cleavage complex, these drugs lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.
-
Chromatin (Histone Eviction): A growing body of evidence indicates that anthracyclines, including doxorubicin, can induce the eviction of histones from chromatin. This disruption of chromatin structure can lead to widespread deregulation of transcription and interfere with DNA repair processes, contributing to the drug's cytotoxicity.
The dual action of TOP2 inhibition and histone eviction likely contributes to the potent anticancer activity of this compound.
Experimental Protocols for Target Confirmation
To definitively confirm the molecular target of this compound, the following experimental protocols are recommended:
Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
This in vitro assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Materials:
-
Human Topoisomerase II alpha (recombinant)
-
kDNA (from Crithidia fasciculata)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
This compound and Doxorubicin (as a positive control)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of this compound or doxorubicin.
-
Initiate the reaction by adding Topoisomerase II alpha to each mixture.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the reaction products by agarose gel electrophoresis.
-
Stain the gel and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated minicircles and an increase in the amount of catenated kDNA remaining at the origin.
Histone Eviction Assay (by Chromatin Immunoprecipitation - ChIP)
This assay determines whether a compound causes the dissociation of histones from specific genomic regions in cultured cells.
Materials:
-
Cancer cell line of interest
-
This compound and Doxorubicin
-
Formaldehyde (for crosslinking)
-
Lysis buffers
-
Sonication or micrococcal nuclease (MNase) for chromatin shearing
-
Antibodies specific for histones (e.g., anti-H3, anti-H2A)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for specific genomic loci (e.g., promoter regions of actively transcribed genes)
Procedure:
-
Treat cultured cancer cells with this compound or doxorubicin for a specified time.
-
Crosslink proteins to DNA using formaldehyde.
-
Lyse the cells and shear the chromatin by sonication or MNase digestion.
-
Perform immunoprecipitation using an antibody against a core histone (e.g., H3).
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin and reverse the crosslinks.
-
Purify the DNA.
-
Quantify the amount of precipitated DNA at specific genomic loci using quantitative PCR (qPCR). A decrease in the amount of histone-associated DNA at these loci in drug-treated cells compared to control cells indicates histone eviction.
Visualizing the Pathways and Processes
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed dual mechanism of action for this compound in cancer cells.
Caption: Experimental workflow for the Histone Eviction Assay (ChIP).
A Comparative Analysis of Cytorhodin X and its C-7 Analogue Cosmomycin: Unveiling the Impact of C-7 Reduction on Biological Activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of the anthracycline antibiotic Cytorhodin X and its C-7 reduced analogue, Cosmomycin. This analysis, supported by experimental data, elucidates the structural activity relationship centered on the C-7 position.
This comparison focuses on the cytotoxic and antimicrobial properties of these compounds, highlighting how the reduction of the C-7 position on the anthracycline scaffold influences their therapeutic potential. The data presented is primarily drawn from a key study by Gui et al. (2019), which systematically evaluated a series of related anthracyclines.
Comparative Cytotoxicity
The in vitro cytotoxic activities of this compound, Cosmomycin B (the C-7 reduced analogue of this compound), Cosmomycin C, and Cosmomycin A (the C-7 reduced analogue of Cosmomycin C) were evaluated against a panel of human cancer cell lines. The results, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), are summarized in the table below.
| Compound | C-7 Moiety | A549 (μM) | HeLa (μM) | HepG2 (μM) | RKO (μM) | MCF-7 (μM) | MDA-MB-231 (μM) | MDA-MB-468 (μM) | L02 (μM) | Huvec-12 (μM) |
| This compound | Glycosylated | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| Cosmomycin B | Reduced (H) | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| Cosmomycin C | Glycosylated | 0.38 | 0.35 | 0.96 | 0.46 | 0.41 | 0.33 | 0.21 | 2.15 | 1.89 |
| Cosmomycin A | Reduced (H) | 0.52 | 0.41 | 1.21 | 0.55 | 0.49 | 0.45 | 0.32 | 3.11 | 2.87 |
| Doxorubicin | Glycosylated | 0.11 | 0.15 | 0.32 | 0.21 | 0.18 | 0.15 | 0.09 | 0.88 | 0.76 |
The data reveals that both this compound and its C-7 reduced form, Cosmomycin B, exhibited significantly lower cytotoxic activity compared to Cosmomycin C and its C-7 reduced analogue, Cosmomycin A, with IC50 values greater than 10 μM across all tested cell lines. Interestingly, the study by Gui et al. (2019) indicates that C-7 reduced metabolites show comparable cytotoxic activities to their C-7 glycosylated counterparts. For instance, while Cosmomycin C displayed potent cytotoxicity, its C-7 reduced analog Cosmomycin B was found to be devoid of activity against the MDA-MB-468 cell line, with an IC50 of 0.21 μM for Cosmomycin C.
Antimicrobial Activity
In addition to their cytotoxic effects, the antimicrobial activities of these compounds were assessed. The results demonstrate a more pronounced impact of the C-7 modification on antimicrobial efficacy.
| Compound | Target Organism | MIC (μg/mL) |
| This compound | Staphylococcus aureus | >32 |
| Cosmomycin B | Staphylococcus aureus | >32 |
| Cosmomycin C | Staphylococcus aureus | 0.25 |
| Cosmomycin A | Staphylococcus aureus | >32 |
The removal of the sugar moiety at the C-7 position dramatically reduced the antibacterial activity. Cosmomycin C, the glycosylated parent compound, was over 100-fold more active against Staphylococcus aureus than its C-7 reduced congener, Cosmomycin A. This finding underscores the critical role of the C-7 glycosylation for the antimicrobial properties of this class of anthracyclines.
Experimental Protocols
The following provides a general methodology for the key experiments cited in the comparative analysis.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the compounds on human tumor cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (A549, HeLa, HepG2, RKO, MCF-7, MDA-MB-231, MDA-MB-468) and normal cell lines (L02, Huvec-12) were seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of this compound, Cosmomycin A, Cosmomycin B, Cosmomycin C, and the positive control, Doxorubicin.
-
Incubation: The plates were incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for an additional 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves. All experiments were performed in triplicate.
Mechanism of Action: DNA Intercalation and Radical Formation
Anthracyclines, including this compound and Cosmomycins, are known to exert their cytotoxic effects primarily through their ability to intercalate with double-stranded DNA. This interaction disrupts DNA replication and transcription, ultimately leading to cell death. Furthermore, the quinone moiety of the anthracycline structure can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including lipids, proteins, and DNA, contributing to the overall cytotoxicity of these compounds.
Below is a simplified representation of the general mechanism of action for anthracyclines.
Caption: A diagram illustrating the dual mechanism of anthracycline action: DNA intercalation and the induction of oxidative stress through the generation of reactive oxygen species.
Conclusion
The comparative analysis of this compound and its C-7 reduced analogue, Cosmomycin, reveals a nuanced structure-activity relationship. While the reduction at the C-7 position appears to have a variable and sometimes modest effect on cytotoxicity against cancer cell lines, it drastically diminishes antimicrobial activity. These findings suggest that the glycosidic moiety at C-7 is a critical determinant for antibacterial efficacy but may be less crucial for the cytotoxic potential in certain structural contexts. For drug development professionals, this highlights the potential for medicinal chemistry efforts to selectively modulate the activity spectrum of anthracyclines by modifying the C-7 position, potentially leading to the development of analogues with improved therapeutic indices. Further investigation into the specific cellular targets and pathways affected by these compounds is warranted to fully understand their therapeutic potential.
A Comparative Analysis of Cytorhodin X and Iremycin: Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of two naturally occurring anthracycline antibiotics, Cytorhodin X and Iremycin. Both compounds, produced by Streptomyces sp. SCSIO 1666, are C-7 reduced anthracyclines, a structural feature that influences their biological activity. This document summarizes their cytotoxic and antimicrobial properties, supported by available experimental data, and outlines the methodologies used for their evaluation.
Structural Comparison
This compound and Iremycin share a common tetracyclic aglycone core characteristic of anthracyclines. However, they differ in their glycosylation patterns. The key structural distinction lies in the nature and attachment of the sugar moieties to the aglycone.
(Image of the chemical structures of this compound and Iremycin would be placed here if image generation were supported)
Caption: Chemical structures of this compound and Iremycin.
Functional Comparison: Cytotoxicity and Antimicrobial Activity
Experimental evidence suggests that as C-7 reduced metabolites, both this compound and Iremycin exhibit reduced antimicrobial activity but comparable cytotoxic activity when compared to their C-7 glycosylated counterparts.
Cytotoxic Activity Against Cancer Cell Lines
The cytotoxic potential of this compound and Iremycin has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized below.
| Cell Line | Cancer Type | This compound IC50 (µM) | Iremycin IC50 (µM) |
| A549 | Lung Carcinoma | >10 | >10 |
| HeLa | Cervical Carcinoma | >10 | >10 |
| HepG2 | Hepatocellular Carcinoma | >10 | >10 |
| RKO | Colon Carcinoma | >10 | >10 |
| MCF-7 | Breast Adenocarcinoma | >10 | >10 |
| MDA-MB-231 | Breast Adenocarcinoma | >10 | >10 |
| MDA-MB-468 | Breast Adenocarcinoma | >10 | >10 |
Table 1: Cytotoxicity (IC50) of this compound and Iremycin against various human cancer cell lines. Data sourced from Gui et al., 2019.
Antimicrobial Activity
The antimicrobial efficacy of these compounds has been assessed against a range of Gram-positive bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, is a key parameter in this assessment.
| Bacterial Strain | This compound MIC (µg/mL) | Iremycin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | >32 | >32 |
| Enterococcus faecalis ATCC 29212 | >32 | >32 |
| Bacillus subtilis ATCC 6633 | >32 | >32 |
| Bacillus thuringiensis ATCC 10792 | >32 | >32 |
| Micrococcus luteus ATCC 10240 | >32 | >32 |
Table 2: Antimicrobial Activity (MIC) of this compound and Iremycin against Gram-positive bacteria. Data sourced from Gui et al., 2019.
Mechanism of Action
Anthracyclines are well-known for their ability to intercalate into DNA, disrupt topoisomerase II-mediated DNA repair, and generate reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis. While specific signaling pathway studies for this compound and Iremycin are limited, their structural similarity to other anthracyclines suggests a comparable mechanism of action.
Caption: General mechanism of action for anthracyclines leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and Iremycin.
Cytotoxicity Assay
The cytotoxicity of the compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines (A549, HeLa, HepG2, RKO, MCF-7, MDA-MB-231, and MDA-MB-468) were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of this compound and Iremycin and incubated for an additional 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Caption: Experimental workflow for the MTT-based cytotoxicity assay.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentrations (MICs) of this compound and Iremycin were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Inoculum Preparation: The bacterial strains (Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis, Bacillus thuringiensis, and Micrococcus luteus) were cultured overnight, and the inoculum was adjusted to a concentration of 5 x 10^5 CFU/mL in Mueller-Hinton broth.
-
Serial Dilution: The compounds were serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Each well was inoculated with the prepared bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Conclusion
This compound and Iremycin, as C-7 reduced anthracyclines, display notable cytotoxic activity against a range of cancer cell lines, although their antimicrobial efficacy against the tested Gram-positive bacteria is limited. The comparable cytotoxic profiles of these two compounds, despite their structural differences in glycosylation, suggest that the core anthracycline structure is the primary driver of their anticancer effects. Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound and Iremycin to fully understand their therapeutic potential and to guide future drug development efforts.
Unveiling the Substrate Specificity of CytA Reductase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificity of CytA reductase, an enzyme involved in the biosynthesis of cytorhodin, with other reductases known to metabolize similar substrates. The information presented herein is supported by experimental data to assist researchers in evaluating the potential applications of this enzyme in biocatalysis and drug development.
CytA Reductase: An Overview
CytA is a reductase enzyme from Streptomyces sp. SCSIO 1666 that plays a crucial role in the C-7 reduction of the anthracycline scaffold during the biosynthesis of cytorhodin. This enzymatic activity serves as a self-resistance mechanism for the producing organism by inactivating the cytotoxic anthracycline products. Notably, the substrate scope of CytA has been shown to extend to clinically important anthracycline drugs, suggesting its potential for broader applications.
Comparative Analysis of Substrate Specificity
The substrate specificity of CytA reductase has been quantitatively assessed and compared with other known reductases that act on anthracyclines, such as human carbonyl reductase 1 (CBR1) and aldo-keto reductases (AKRs).
Kinetic Parameters of CytA Reductase
The following table summarizes the kinetic parameters of CytA reductase with various anthracycline substrates. The data reveals that CytA exhibits high catalytic efficiency towards a range of compounds, including both biosynthetic intermediates and clinically used chemotherapeutics.
| Substrate | Km (μM) | Vmax (μM/min) | kcat (s-1) | kcat/Km (M-1s-1) |
| Cosmomycin C | 14.32 ± 1.21 | 3.25 ± 0.11 | 0.108 ± 0.004 | 7541.9 |
| Cosmomycin D | 17.88 ± 1.53 | 2.98 ± 0.10 | 0.099 ± 0.003 | 5536.9 |
| Daunorubicin | 28.47 ± 2.15 | 1.42 ± 0.05 | 0.047 ± 0.002 | 1650.5 |
| Doxorubicin (B1662922) | 35.21 ± 2.89 | 1.28 ± 0.06 | 0.043 ± 0.002 | 1221.2 |
| Epirubicin | 49.33 ± 3.54 | 1.15 ± 0.05 | 0.038 ± 0.002 | 770.3 |
| Idarubicin | 31.56 ± 2.47 | 1.36 ± 0.06 | 0.045 ± 0.002 | 1425.8 |
| Pirarubicin | 42.18 ± 3.11 | 1.21 ± 0.05 | 0.040 ± 0.002 | 948.3 |
Data sourced from Gui, C., et al. (2019).
Comparison with Alternative Reductases
While direct comparative kinetic data for the same anthracycline substrates is limited for other reductases, existing studies on human CBR1 and AKRs indicate their involvement in anthracycline metabolism.
-
Carbonyl Reductases (CBRs): Human CBR1 is a major enzyme involved in the metabolism of xenobiotics and is known to reduce the C-13 keto group of anthracyclines like doxorubicin and daunorubicin. This reduction leads to the formation of less active and more cardiotoxic alcohol metabolites. In contrast to CytA's action at the C-7 position leading to deglycosylation and inactivation, CBR1's activity at C-13 represents a different metabolic pathway with distinct biological consequences. CBR3, a paralog of CBR1, exhibits a narrower substrate specificity.
-
Aldo-Keto Reductases (AKRs): Members of the AKR superfamily are also implicated in the carbonyl reduction of various compounds, including chemotherapeutic agents. While specific AKRs have been shown to metabolize anthracyclines, their substrate preferences and catalytic efficiencies can vary significantly between family members.
Experimental Protocols
This section provides a detailed methodology for validating the substrate specificity of CytA reductase, based on established protocols.
In Vitro Enzyme Assay for CytA Reductase
This protocol describes the determination of CytA reductase activity using a spectrophotometric assay that monitors the consumption of the NADPH cofactor.
Materials:
-
Purified CytA reductase
-
Substrate stock solutions (e.g., Cosmomycin C, Daunorubicin in DMSO)
-
NADPH stock solution (in assay buffer)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well microplate, prepare a 200 µL reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5
-
200 µM NADPH
-
Varying concentrations of the substrate (e.g., 0-200 µM)
-
1 µM purified CytA reductase
-
-
Initiation of Reaction: Start the reaction by adding the enzyme to the reaction mixture.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (30°C) plate reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (εNADPH at 340 nm = 6.22 mM-1cm-1).
-
Plot the initial velocities against the substrate concentrations.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using a non-linear regression software.
-
Calculate kcat from the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
-
Calculate the catalytic efficiency as kcat/Km.
-
Visualizing the Biochemical Context
To better understand the role of CytA reductase, the following diagrams illustrate its position in the cytorhodin biosynthesis pathway and its proposed catalytic mechanism.
Caption: Simplified workflow of the cytorhodin biosynthesis pathway highlighting the role of CytA reductase.
Caption: Proposed two-step mechanism of CytA reductase involving reduction and subsequent elimination of the sugar moiety.
A Comparative Genomic Analysis of Cytorhodin X and Actinorhodin Biosynthetic Gene Clusters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biosynthetic gene clusters for two related polyketide antibiotics: Cytorhodin X, produced by Streptomyces sp. SCSIO 1666, and the well-characterized actinorhodin (B73869) from Streptomyces coelicolor. This objective comparison, supported by experimental data, aims to elucidate the genetic basis for the structural differences between these molecules and to provide a resource for researchers in natural product biosynthesis and drug development.
Introduction
This compound and actinorhodin are both aromatic polyketides, a class of secondary metabolites known for their diverse biological activities. While actinorhodin has long served as a model system for studying type II polyketide synthase (PKS) pathways, the more recently characterized this compound presents interesting variations in its biosynthetic logic, particularly in the later tailoring steps. Understanding the similarities and differences in their genetic blueprints can provide insights into enzyme function, regulation, and opportunities for biosynthetic engineering of novel compounds.
Comparative Analysis of Gene Cluster Organization and Function
The biosynthetic gene clusters for this compound (cyt) and actinorhodin (act) share a conserved core set of genes for the assembly of the polyketide backbone, followed by a more divergent set of tailoring enzymes that dictate the final chemical structure.
Table 1: Comparison of Key Genes in the this compound and Actinorhodin Gene Clusters
| Gene/Protein Category | Actinorhodin Gene Cluster (act) | This compound Gene Cluster (cyt) | Putative Function | Key Differences |
| Minimal PKS | actI (KSα, KSβ), actI (ACP) | Homologs of actI present | Assembly of the C16 polyketide backbone from malonyl-CoA extender units. | High degree of homology expected in the core PKS enzymes. |
| Ketoreductase | actIII | Homolog of actIII present | Reduction of a specific keto group during cyclization. | Likely conserved function in early cyclization steps. |
| Cyclases/Aromatases | actVII, actIV | Homologs of actVII, actIV present | Catalyze the initial cyclization and aromatization of the polyketide chain. | Conserved roles in forming the core aromatic structure. |
| Oxygenases | actVA-ORF5, actVB, actVA-ORF6 | Homologs of actVA genes present | Hydroxylation and quinone formation. The act cluster has two alternative routes for quinone formation. | The specific hydroxylation patterns likely differ, leading to structural diversity. |
| Reductase (C-7) | Absent | cytA | Reduction at the C-7 position, a key step in this compound biosynthesis. | This function is unique to the this compound pathway and is a major point of divergence. |
| Regulatory Genes | actII-ORF4 (pathway-specific activator) | Putative regulatory genes present | Controls the expression of the biosynthetic genes. The act cluster is regulated by a pathway-specific activator, ActII-ORF4. | While the cyt cluster likely has its own regulators, their specific targets and mechanisms may differ. |
| Export/Resistance | actA, actB | Putative transporters present | Export of the final antibiotic and self-resistance. The act cluster contains genes for export pumps. | The this compound cluster is also expected to have dedicated export systems. |
Biosynthetic Pathways
The biosynthesis of both molecules begins with the iterative condensation of malonyl-CoA units by a type II PKS to form a linear polyketide chain. This is followed by a series of cyclizations and aromatizations to generate a common tricyclic intermediate. The pathways then diverge significantly in the later tailoring steps, particularly in the modifications at the C-7 position.
Figure 1: A simplified comparison of the biosynthetic pathways for actinorhodin and this compound, highlighting the key divergence after the formation of a common tricyclic intermediate.
Quantitative Performance Data
Table 2: Enzyme Kinetics of CytA from the this compound Pathway
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Cosmomycin C | 35.7 ± 2.1 | 0.12 ± 0.01 | 3361 |
| Cosmomycin D | 28.5 ± 1.8 | 0.15 ± 0.01 | 5263 |
Table 3: Cytotoxicity (IC₅₀ in µM) of Cytorhodin Biosynthetic Intermediates
| Compound | MDA-MB-231 | A549 | HCT116 |
| This compound | >10 | >10 | >10 |
| Cosmomycin B (C-7 reduced) | >10 | >10 | >10 |
| Cosmomycin C (C-7 hydroxylated) | 0.21 ± 0.02 | 0.35 ± 0.03 | 0.41 ± 0.04 |
These data indicate that the C-7 reduction step in this compound biosynthesis, catalyzed by CytA, significantly reduces the cytotoxicity of the molecule.
Experimental Protocols
Detailed experimental protocols are crucial for the study and manipulation of biosynthetic gene clusters. The following sections provide an overview of key methodologies, with a focus on the well-established protocols for the actinorhodin system, which can be adapted for the study of the this compound cluster.
Gene Cluster Cloning and Heterologous Expression
The cloning of large biosynthetic gene clusters is often achieved through cosmid or BAC library construction and screening, or more recently, through targeted capture and assembly methods. Heterologous expression in a well-characterized host, such as Streptomyces coelicolor M1146 or Streptomyces lividans, is a common strategy to activate silent gene clusters and to study gene function.
Figure 2: A general workflow for the cloning and heterologous expression of a Streptomyces biosynthetic gene cluster.
Protocol for Heterologous Expression of the Actinorhodin Gene Cluster:
-
Vector Construction: The complete act gene cluster is cloned into a suitable expression vector, such as an integrative plasmid (e.g., pSET152-based) or a low-copy episomal plasmid. The cluster is typically placed under the control of its native promoters or a strong, constitutive promoter.
-
Host Strain: A suitable Streptomyces host strain is chosen. S. coelicolor M1146, which lacks the native act cluster, is a common choice to avoid background production.
-
Transformation: The expression vector is introduced into the host strain via protoplast transformation or intergeneric conjugation from E. coli.
-
Culture and Fermentation: The recombinant strain is cultured on a suitable production medium (e.g., R5A medium).
-
Extraction and Analysis: After a suitable incubation period, the culture is extracted with an organic solvent (e.g., ethyl acetate). The production of actinorhodin is confirmed by its characteristic blue color at alkaline pH and can be quantified by spectrophotometry or HPLC.
Gene Inactivation and Complementation
To determine the function of individual genes within a cluster, targeted gene inactivation (knockout) is performed, typically through homologous recombination. The resulting mutant is then analyzed for changes in its metabolite profile. Complementation of the mutation with a wild-type copy of the gene should restore the original phenotype, confirming the gene's function.
Promoter Analysis and Regulatory Studies
Understanding the regulation of a gene cluster is key to optimizing its expression. Promoter activity can be studied by fusing the promoter region to a reporter gene (e.g., gusA, lux). DNA-binding assays, such as electrophoretic mobility shift assays (EMSA) and DNase I footprinting, can be used to identify the binding sites of regulatory proteins.
Figure 3: A workflow for analyzing the activity of a promoter from a biosynthetic gene cluster.
Conclusion
The comparative genomic analysis of the this compound and actinorhodin gene clusters reveals a fascinating example of evolutionary divergence in secondary metabolite biosynthesis. While sharing a common ancestor for the assembly of the core polyketide structure, the clusters have evolved distinct sets of tailoring enzymes that lead to the production of structurally and biologically diverse molecules. The unique C-7 reductase, CytA, in the this compound pathway is a prime example of a key enzymatic step that dramatically alters the final product. The experimental protocols and data presented in this guide provide a framework for further investigation into these and other polyketide biosynthetic pathways, with the ultimate goal of harnessing their potential for the development of new therapeutic agents.
Navigating the Transcriptional Landscape: A Comparative Guide to Differential Gene Expression Analysis of Cytorhodin X and Doxorubicin
For Immediate Release
This guide provides a comprehensive comparison of the anticipated effects of Cytorhodin X and the well-characterized anthracycline, Doxorubicin, on cellular gene expression. While direct, publicly available datasets on the transcriptional impact of this compound are limited, this document serves as a valuable resource for researchers designing and interpreting differential gene expression studies with this novel compound. By leveraging data from related topoisomerase II inhibitors, we offer a predictive framework for understanding the potential molecular mechanisms of this compound and guiding future research.
Introduction
This compound belongs to the anthracycline class of compounds, known for their potent cytotoxic activities, which are often mediated through the inhibition of topoisomerase II and the induction of DNA damage responses. Doxorubicin, a clinically established anthracycline, exerts its anti-cancer effects by intercalating into DNA and inhibiting the progression of topoisomerase II, leading to DNA strand breaks and the activation of apoptotic pathways. Understanding the nuanced differences in the transcriptional responses elicited by novel compounds like this compound compared to established drugs such as Doxorubicin is crucial for developing more effective and less toxic cancer therapies.
This guide outlines a comparative framework for the differential gene expression analysis of cells treated with this compound versus Doxorubicin. It includes a summary of expected gene expression changes based on the known mechanisms of similar compounds, a detailed experimental protocol for conducting such an analysis, and visual representations of the pertinent signaling pathways and experimental workflows.
Comparative Gene Expression Analysis: Expected Outcomes
Based on the activity of related compounds like Doxorubicin and CX-5461, a topoisomerase II inhibitor, we can anticipate the key cellular pathways that this compound will likely modulate. The following table summarizes the expected differential gene expression in key functional groups when comparing this compound to Doxorubicin.
| Gene Functional Group | Expected Differential Expression with this compound | Comparison with Doxorubicin | Rationale |
| DNA Damage Response | Upregulation of genes such as ATM, p53, CDKN1A (p21), and GADD45A. | Similar to Doxorubicin, but potentially with a different magnitude or temporal pattern. | Both compounds are expected to induce DNA double-strand breaks, triggering the DNA damage response pathway. |
| Cell Cycle Regulation | Downregulation of genes promoting cell cycle progression, including cyclins (CCN family) and cyclin-dependent kinases (CDK family). | Both drugs are expected to induce cell cycle arrest. | Activation of the DNA damage checkpoint leads to the arrest of the cell cycle to allow for DNA repair. |
| Apoptosis | Upregulation of pro-apoptotic genes like BAX, PUMA, and caspases (CASP family). | The extent of apoptotic gene induction may vary, reflecting differences in cytotoxic potency. | Sustained DNA damage beyond the repair capacity of the cell typically leads to programmed cell death. |
| Topoisomerase II Isoforms | Potential for differential regulation of TOP2A and TOP2B. | Studies with Doxorubicin have shown effects on the expression of topoisomerase isoforms. | The drug's interaction with the topoisomerase II-DNA complex can influence the expression of the enzyme itself. |
| Cardiotoxicity-Associated Genes | Potentially lower induction of genes linked to Doxorubicin-induced cardiotoxicity. | CX-5461, another topoisomerase II inhibitor, showed fewer changes in cardiotoxicity-related genes compared to Doxorubicin. | Subtle differences in the mechanism of action could lead to a more favorable safety profile for this compound. |
Experimental Protocols
A robust experimental design is critical for obtaining reliable and reproducible differential gene expression data. The following protocol outlines a standard workflow for treating cells with this compound and Doxorubicin, followed by RNA sequencing and data analysis.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line relevant to the intended therapeutic application (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Drug Preparation: Prepare stock solutions of this compound and Doxorubicin in a suitable solvent (e.g., DMSO).
-
Treatment: Treat cells with equimolar concentrations of this compound and Doxorubicin, or with concentrations that elicit a similar biological response (e.g., IC50 values). Include a vehicle-treated control group.
-
Time Course: Harvest cells at multiple time points (e.g., 6, 12, 24, and 48 hours) to capture both early and late transcriptional responses.
RNA Isolation and Quality Control
-
RNA Extraction: Isolate total RNA from the harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Ensure a high RNA Integrity Number (RIN) > 8.
Library Preparation and RNA Sequencing
-
Library Preparation: Prepare sequencing libraries from the total RNA using a standard RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as the Illumina NovaSeq. Aim for a sequencing depth that allows for the detection of differentially expressed genes with sufficient statistical power.
Bioinformatic Analysis of RNA-seq Data
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Perform differential expression analysis between the treated and control groups using statistical packages like DESeq2 or edgeR.
-
Functional Enrichment Analysis: Identify the biological pathways and gene ontologies that are significantly enriched in the set of differentially expressed genes using tools like GSEA or DAVID.
Visualizing the Molecular Landscape
Diagrams of the key signaling pathways and the experimental workflow provide a clear visual summary of the processes involved in the analysis of this compound's effects.
Conclusion
While further experimental data is required to fully elucidate the transcriptional effects of this compound, this guide provides a solid foundation for researchers entering this area. By comparing its potential effects to the well-documented profile of Doxorubicin, and by adhering to rigorous experimental and bioinformatic protocols, the scientific community can efficiently unravel the mechanisms of this promising new compound. The anticipated differences in gene expression, particularly in pathways related to cardiotoxicity, highlight the potential for this compound to emerge as a safer alternative in cancer therapy. Future studies employing the methodologies outlined here will be instrumental in validating these predictions and advancing our understanding of anthracycline pharmacology.
Safety Operating Guide
Navigating the Safe Disposal of Cytorhodin X: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Cytorhodin X is not publicly available. The following guidance is synthesized from general best practices for the disposal of cytotoxic and antineoplastic agents, a class to which this compound belongs. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
This compound, a potent cytotoxic antibiotic belonging to the anthracycline family, necessitates stringent handling and disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination. Due to its cytotoxic nature, all materials contaminated with this compound must be treated as hazardous waste.
Key Properties and Hazards of this compound
As an anthracycline and cytotoxic agent, this compound is presumed to possess hazardous properties requiring careful management. The following table summarizes these assumed characteristics based on its classification.
| Property Category | Assumed Hazard and Handling Considerations |
| Physical State | Solid (powder) |
| Chemical Class | Anthracycline, Antineoplastic, Cytotoxic Antibiotic |
| Primary Hazard | Cytotoxic: Toxic to cells, potentially carcinogenic, mutagenic, and teratogenic. |
| Routes of Exposure | Inhalation of powder, skin or eye contact, ingestion. |
| Personal Protective Equipment (PPE) | Mandatory: Double chemotherapy-tested gloves, disposable gown, safety goggles or face shield. |
| Work Environment | All handling of pure compound and preparation of solutions should occur within a certified chemical fume hood or other appropriate containment device. |
Standard Operating Procedure for this compound Disposal
This step-by-step protocol outlines the recommended procedure for the safe segregation and disposal of waste contaminated with this compound.
Step 1: Personal Protective Equipment (PPE) and Safety Engineering Controls
Before initiating any work with this compound, ensure the following safety measures are in place:
-
Engineering Controls: All manipulations of solid this compound or concentrated solutions must be performed in a chemical fume hood to prevent aerosolization and inhalation.
-
Personal Protective Equipment:
-
Wear two pairs of chemotherapy-tested gloves.
-
Don a solid-front, disposable gown with tight-fitting cuffs.
-
Use safety goggles and a face shield for comprehensive facial protection.
-
Step 2: Waste Segregation at the Point of Generation
Proper and immediate segregation of waste is critical to prevent cross-contamination and ensure compliant disposal. Two primary categories of cytotoxic waste must be distinguished: bulk and trace.
-
Bulk Hazardous Waste: This category includes materials grossly contaminated with this compound.
-
Unused or expired pure this compound.
-
Concentrated stock solutions.
-
Spill cleanup materials.
-
Visibly contaminated items or materials containing more than 3% of the original compound by weight.
-
Container: Use a black, RCRA-regulated hazardous waste container, clearly labeled "Hazardous Waste," "Cytotoxic," and "this compound."
-
-
Trace Contaminated Waste: This includes items with minimal residual contamination.
-
Empty vials, flasks, and plasticware (containing less than 3% of the original volume).
-
Contaminated personal protective equipment (gloves, gowns, etc.).
-
Used syringes and needles (sharps).
-
Containers:
-
Non-Sharps: Use a designated yellow chemotherapy waste container or bag.
-
Sharps: Immediately place all needles, syringes, and other contaminated sharps into a yellow, puncture-resistant "Chemo Sharps" container.
-
-
Step 3: Container Management and Labeling
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the specific chemical name, "this compound."
-
Closure: Keep all waste containers sealed when not in use.
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) away from general laboratory traffic.
Step 4: Decontamination of Work Surfaces
-
Following any procedure involving this compound, thoroughly decontaminate all work surfaces.
-
Use a suitable decontamination solution, such as a detergent, followed by a rinse with water.
Step 5: Final Disposal
-
Transport sealed and labeled waste containers to your facility's designated hazardous waste accumulation area.
-
Coordinate with your institution's EHS department for scheduled pickup by a certified hazardous waste contractor.
-
Ensure all required waste manifests are completed and signed.
Note: Cytotoxic waste must not be disposed of in regular trash or down the sanitary sewer. It typically requires disposal via high-temperature incineration.
Experimental Protocols Cited
The procedures outlined above are based on established protocols for handling and disposing of cytotoxic and antineoplastic agents as described in various safety guidelines. These protocols are not derived from specific experiments on this compound disposal but represent the standard of care for this class of hazardous compounds.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Safeguarding Researchers: A Comprehensive Guide to Handling Cytorhodin X
Essential safety protocols for the handling and disposal of the cytotoxic antibiotic, Cytorhodin X, are critical for protecting laboratory personnel. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is founded on established best practices for managing highly potent, cytotoxic, and potentially genotoxic compounds, including other anthracycline antibiotics.
This compound is an anthracycline antibiotic with cytotoxic properties. As with many novel or research-specific compounds, detailed public information on its specific occupational safety and health hazards is limited. Therefore, a cautious approach, treating this compound as a hazardous substance, is imperative. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safety when handling any cytotoxic agent is the correct and consistent use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for various procedures involving this compound. This multi-layered approach is designed to minimize exposure through inhalation, dermal contact, and ingestion.
| Procedure | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
| Weighing and Aliquoting (Dry Powder) | Double-gloving with chemotherapy-tested nitrile gloves. Outer glove over gown cuff. | Disposable, solid-front, back-closure gown made of a low-permeability fabric. | NIOSH-approved N95 or higher respirator. | Safety glasses with side shields and a face shield. |
| Reconstitution and Dilution | Double-gloving with chemotherapy-tested nitrile gloves. Outer glove over gown cuff. | Disposable, solid-front, back-closure gown made of a low-permeability fabric. | Use within a certified chemical fume hood or biological safety cabinet (BSC). If not possible, a NIOSH-approved respirator is required. | Safety goggles and a face shield. |
| In Vitro/In Vivo Administration | Double-gloving with chemotherapy-tested nitrile gloves. Outer glove over gown cuff. | Disposable, solid-front, back-closure gown made of a low-permeability fabric. | Work in a ventilated enclosure when possible. Assess need for respirator based on aerosolization risk. | Safety glasses with side shields. |
| Waste Disposal | Double-gloving with chemotherapy-tested nitrile gloves. | Disposable, solid-front, back-closure gown. | Not typically required if waste is properly contained. | Safety glasses. |
| Spill Cleanup | Double-gloving with chemotherapy-tested nitrile gloves. | Disposable, solid-front, back-closure gown. | NIOSH-approved respirator (e.g., N95 or PAPR). | Safety goggles and a face shield. |
Note: All PPE should be donned before entering the designated handling area and removed in a manner that prevents self-contamination before exiting. Hands should be thoroughly washed with soap and water immediately after glove removal.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A clear and practiced workflow is essential to prevent accidental exposure and contamination. The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Disposal Plan: Managing Cytotoxic Waste
Proper segregation and disposal of cytotoxic waste are crucial to protect personnel and the environment. All materials that come into contact with this compound must be treated as hazardous waste.
| Waste Type | Container | Labeling | Disposal Route |
| Solid Waste (Gloves, Gowns, Bench Paper, etc.) | Yellow, puncture-resistant container with a tight-fitting lid. | "Cytotoxic Waste" or "Chemotherapy Waste" | Follow institutional guidelines for hazardous waste incineration. |
| Sharps (Needles, Syringes, etc.) | Puncture-proof sharps container. | "Cytotoxic Sharps" or "Chemotherapy Sharps" | Follow institutional guidelines for hazardous waste incineration. |
| Liquid Waste (Unused solutions, contaminated media) | Leak-proof, screw-cap container. | "Cytotoxic Liquid Waste" or "Chemotherapy Liquid Waste" | Follow institutional guidelines for chemical waste disposal. Do not pour down the drain. |
| Contaminated Glassware | Puncture-resistant container labeled for broken glass. | "Contaminated Glassware - Cytotoxic" | Decontaminate with a suitable agent (e.g., bleach solution followed by a neutralizer) before disposal or cleaning for reuse, if validated. Otherwise, dispose of as hazardous waste. |
Experimental Protocols: Decontamination and Spill Management
Surface Decontamination:
-
Preparation: Prepare a fresh solution of 10% bleach. Also, prepare a solution of sodium thiosulfate (B1220275) to neutralize the bleach.
-
Application: After handling procedures are complete, wipe all work surfaces within the designated area with the bleach solution.
-
Contact Time: Allow the bleach to remain on the surface for at least 10-15 minutes.
-
Neutralization: Wipe the surfaces with the sodium thiosulfate solution to neutralize the corrosive bleach.
-
Final Rinse: Wipe the surfaces with 70% ethanol (B145695) or sterile water.
Spill Management:
-
Alert: Immediately alert others in the area of the spill.
-
Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.
-
PPE: Don appropriate PPE, including a respirator, from a readily available spill kit.
-
Containment: For liquid spills, cover with absorbent pads from the spill kit. For powder spills, gently cover with damp absorbent pads to avoid aerosolization.
-
Cleanup: Working from the outside in, carefully collect all contaminated materials and place them in a designated cytotoxic waste container.
-
Decontaminate: Decontaminate the spill area using the surface decontamination protocol described above.
-
Report: Report the spill to the laboratory supervisor and institutional safety office.
Conceptual Signaling Pathway: Potential Mechanism of Action
While the specific signaling pathways affected by this compound are a subject of ongoing research, as an anthracycline, it is plausible that its cytotoxic effects involve the induction of DNA damage and subsequent activation of cell death pathways. The following diagram illustrates a generalized pathway that is often implicated in the mechanism of action of such compounds.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent cytotoxic agent, this compound, ensuring a safe and productive research environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
